Fmoc-N-bis-PEG3-NH-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
Formule moléculaire |
C41H63N3O12 |
|---|---|
Poids moléculaire |
790.0 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N,N-bis[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C41H63N3O12/c1-40(2,3)55-37(45)42-15-19-48-23-27-52-29-25-50-21-17-44(18-22-51-26-30-53-28-24-49-20-16-43-38(46)56-41(4,5)6)39(47)54-31-36-34-13-9-7-11-32(34)33-12-8-10-14-35(33)36/h7-14,36H,15-31H2,1-6H3,(H,42,45)(H,43,46) |
Clé InChI |
CLKKSCKSSNVZKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)OC(C)(C)C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Foundational & Exploratory
Fmoc-N-bis-PEG3-NH-Boc: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the properties and applications of Fmoc-N-bis-PEG3-NH-Boc, a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, peptide synthesis, and drug delivery, particularly in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs). Its unique structure, featuring two distinct amine-protecting groups, allows for sequential and site-specific modifications, a strategy known as orthogonal synthesis.
Core Properties and Specifications
This compound is a colorless oil at room temperature, soluble in common organic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] Its structure is centered around a nitrogen atom from which two PEGylated arms extend, one terminating in a base-labile fluorenylmethoxycarbonyl (Fmoc) protected amine and the other in an acid-labile tert-butyloxycarbonyl (Boc) protected amine. This design is instrumental for controlled, stepwise conjugation strategies.[2]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₄₁H₆₃N₃O₁₂ | [1][3][4] |
| Molecular Weight | 789.95 g/mol | [1][3][4] |
| Appearance | Colorless Oil | [1] |
| Purity | >95% (by HPLC) | |
| Storage Conditions | -20°C | [1] |
Principle of Orthogonal Protection
The primary utility of this compound lies in its orthogonal protection scheme. The Fmoc and Boc groups are stable under different chemical conditions, allowing for the selective deprotection of one while the other remains intact.[5][]
-
Fmoc Group (Base-Labile): The Fmoc group is stable in acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in DMF.[5][7] This deprotection proceeds via a β-elimination mechanism.[]
-
Boc Group (Acid-Labile): Conversely, the Boc group is stable to the basic conditions used for Fmoc removal but is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[][9]
This orthogonality is the cornerstone of its application in building complex conjugates, as it allows for the sequential attachment of different molecules to the linker.[5]
Applications in Bioconjugation and Drug Development
The branched nature of this PEG linker allows for the attachment of multiple molecules, which can be advantageous in developing therapeutics with a high payload-to-ligand ratio, such as in ADCs.[3][10] The hydrophilic PEG spacers enhance the solubility and pharmacokinetic properties of the resulting conjugate.[2][11]
Logical Workflow for Sequential Conjugation
The following diagram illustrates the logical workflow for using this compound to conjugate two different molecules (Molecule A and Molecule B) to a primary substrate.
Caption: Orthogonal conjugation workflow using this compound.
Experimental Protocols
The following are generalized protocols for the key steps in utilizing this compound. These should be optimized for specific substrates and molecules.
Fmoc Deprotection
This procedure unmasks the first primary amine for conjugation.
Materials:
-
This compound conjugate
-
20% Piperidine in DMF (v/v)
-
DMF
-
Dichloromethane (DCM)
Protocol:
-
Dissolve the Fmoc-protected substrate in a minimal amount of DMF.
-
Add the 20% piperidine in DMF solution. A typical reaction would involve treating the substrate for 5-10 minutes at room temperature.[5]
-
Monitor the reaction by TLC or LC-MS to confirm the removal of the Fmoc group. The appearance of the dibenzofulvene-piperidine adduct can also be monitored spectrophotometrically.
-
Once the reaction is complete, the product can be precipitated with ether and washed to remove excess piperidine and byproducts. For solid-phase synthesis, the resin is simply washed thoroughly with DMF and DCM.[5]
Amine Coupling (e.g., to an Activated Carboxylic Acid)
This protocol describes the conjugation of a molecule with a carboxylic acid to the newly deprotected amine.
Materials:
-
Amine-functionalized linker (from Step 1)
-
Carboxylic acid-containing molecule
-
Coupling agents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Base: Diisopropylethylamine (DIEA)
-
Anhydrous DMF
Protocol:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF.
-
Add the coupling agents (e.g., 1.5 equivalents of HBTU/HOBt or EDC/NHS).
-
Add the base (e.g., 3 equivalents of DIEA) and allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Add the amine-functionalized linker (1 equivalent) dissolved in DMF to the activated ester solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.
-
Purify the resulting conjugate using appropriate chromatographic techniques (e.g., HPLC).
Boc Deprotection
This procedure unmasks the second primary amine.
Materials:
-
Boc-protected intermediate
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)
-
Dichloromethane (DCM)
Protocol:
-
Dissolve the Boc-protected intermediate in DCM.
-
Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS. The scavengers are crucial to prevent side reactions from the tert-butyl cation generated during deprotection.
-
Add the cleavage cocktail to the dissolved intermediate.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor deprotection by LC-MS.
-
Once complete, evaporate the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Wash the precipitate with cold ether and dry under vacuum.
The resulting product now has a free amine at the position previously protected by the Boc group, ready for a second conjugation reaction following the protocol outlined in section 2.
Experimental Workflow Diagram
The following diagram illustrates the key decision points and processes in a typical solid-phase synthesis cycle involving orthogonal deprotection.
Caption: Solid-phase synthesis workflow with orthogonal deprotection.
By providing two orthogonally protected amine functionalities on a flexible and solubilizing PEG backbone, this compound offers a versatile platform for the precise construction of complex, multi-component biomolecular systems for advanced therapeutic and research applications.
References
- 1. Fmoc-amino-bis-PEG3-amino-Boc - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. benchchem.com [benchchem.com]
- 7. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
Fmoc-N-bis-PEG3-NH-Boc: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical structure, synthesis, and properties of Fmoc-N-bis-PEG3-NH-Boc, a branched polyethylene (B3416737) glycol (PEG) linker. This trifunctional molecule is of significant interest in bioconjugation, drug delivery, and the development of complex biomolecules due to its precisely defined structure and orthogonally protected functional groups.
Chemical Structure and Properties
This compound, systematically named (9H-fluoren-9-yl)methyl (2-(2-(2-((2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethyl)(2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethyl)amino)ethoxy)ethoxy)ethyl)carbamate, is a branched PEG linker characterized by a central tertiary amine. One branch is an Fmoc-protected amine, while the other two identical branches consist of a triethylene glycol (PEG3) chain terminated with a Boc-protected amine. The strategic placement of the base-labile Fmoc group and the acid-labile Boc groups allows for selective deprotection and subsequent derivatization, making it a valuable tool in multistep synthetic strategies.
The presence of the PEG chains enhances the solubility and biocompatibility of molecules to which it is conjugated. The defined length of the PEG arms ensures monodispersity, which is crucial for the batch-to-batch reproducibility of resulting conjugates.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C41H63N3O12 | [1][2] |
| Molecular Weight | ~790 g/mol | [1][2] |
| Appearance | Colorless oil | [3] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [3] |
| Purity | Typically ≥95% | [4] |
Synthesis of this compound
The proposed synthesis involves a convergent approach, starting with the preparation of a key intermediate: a Boc-protected amino-PEG3-aldehyde. This intermediate is then reductively aminated with an Fmoc-protected diamine to yield the final product.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-OH)
-
To a stirred solution of triethylene glycol (excess) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add a solution of 2-((tert-butoxycarbonyl)amino)ethyl bromide (1 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield Boc-NH-PEG3-OH.
Step 2: Synthesis of 2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (B104242) (Boc-NH-PEG3-OTs)
-
Dissolve Boc-NH-PEG3-OH (1 equivalent) in anhydrous pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the combined organic layers with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Boc-NH-PEG3-OTs, which can be used in the next step without further purification.
Step 3: Synthesis of tert-butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-N3)
-
Dissolve Boc-NH-PEG3-OTs (1 equivalent) in anhydrous DMF.
-
Add sodium azide (B81097) (3 equivalents) and stir the mixture at 80 °C overnight.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Boc-NH-PEG3-N3.
Step 4: Synthesis of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-NH2)
-
Dissolve Boc-NH-PEG3-N3 (1 equivalent) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain Boc-NH-PEG3-NH2.
Step 5: Synthesis of this compound
-
Dissolve (9H-fluoren-9-yl)methyl (2-oxoethyl)carbamate (Fmoc-aminoacetaldehyde, 1 equivalent) and Boc-NH-PEG3-NH2 (2.2 equivalents) in anhydrous 1,2-dichloroethane.
-
Add sodium triacetoxyborohydride (B8407120) (1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
This detailed guide provides a comprehensive overview for researchers and professionals in drug development, offering insights into the structure, properties, and a plausible synthetic route for this compound, a key building block in modern bioconjugation chemistry.
References
The Architect's Toolkit: A Technical Guide to PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, where precision and efficacy are paramount, Polyethylene Glycol (PEG) linkers have emerged as indispensable tools. These versatile polymer chains act as molecular bridges, connecting therapeutic payloads, targeting moieties, and other biomolecules to create sophisticated and effective bioconjugates. This technical guide delves into the core principles of PEG linkers, offering a comprehensive overview of their role, the quantitative impact of their properties, and detailed protocols for their application.
Core Principles of PEGylation
At its heart, PEGylation is the process of covalently attaching PEG chains to a molecule of interest, such as a protein, peptide, or small molecule drug.[1] This modification imparts a range of beneficial properties, primarily by creating a hydrophilic shield around the conjugated molecule.[2] This "stealth" effect is central to the advantages offered by PEG linkers.
The fundamental structure of a PEG linker is a repeating chain of ethylene (B1197577) oxide units (-CH2-CH2-O-).[3] The length of this chain, and consequently the molecular weight of the PEG, is a critical parameter that can be precisely tuned to achieve desired characteristics.[2] PEG linkers are typically functionalized at one or both ends with reactive groups to facilitate covalent bonding to the target molecule.[4] Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine (B10760008) residues) and maleimides for targeting free thiols (e.g., cysteine residues).[2]
The primary goals of incorporating PEG linkers in bioconjugation are to:
-
Enhance Solubility: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic molecules.[5][6]
-
Prolong Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its rate of renal clearance, leading to a longer circulation time in the bloodstream.[1][4]
-
Reduce Immunogenicity: The PEG chain can mask antigenic epitopes on the surface of a therapeutic protein, thereby reducing the likelihood of an immune response.[2][5]
-
Improve Stability: PEGylation can protect the conjugated molecule from enzymatic degradation and improve its overall stability.[5][7]
Quantitative Impact of PEG Linker Properties
The selection of a PEG linker is a critical design choice that significantly influences the pharmacokinetic and pharmacodynamic profile of a bioconjugate. The length and architecture (linear vs. branched) of the PEG chain are key determinants of its in vitro and in vivo performance.
Impact of PEG Linker Length on Pharmacokinetics
Longer PEG chains generally lead to a more pronounced effect on the circulation half-life of a bioconjugate. This is primarily due to the increased hydrodynamic size, which minimizes renal filtration.
| Bioconjugate | PEG Linker Length | Half-Life (t½) | Clearance (CL) | Reference |
| Antibody-Drug Conjugate (ADC) | No PEG | - | ~15 mL/day/kg | |
| PEG2 | - | ~10 mL/day/kg | ||
| PEG4 | - | ~7 mL/day/kg | ||
| PEG8 | - | ~5 mL/day/kg | ||
| PEG12 | - | ~5 mL/day/kg | ||
| PEG24 | - | ~5 mL/day/kg | ||
| Methotrexate-loaded Chitosan Nanoparticles | No PEG | 1.83 ± 0.21 h | 0.98 ± 0.12 L/h/kg | [8] |
| 750 Da PEG | 3.45 ± 0.45 h | 0.51 ± 0.07 L/h/kg | [8] | |
| 2000 Da PEG | 5.67 ± 0.68 h | 0.28 ± 0.04 L/h/kg | [8] | |
| 5000 Da PEG | 8.92 ± 1.03 h | 0.17 ± 0.02 L/h/kg | [8] |
Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
While longer PEG chains can improve pharmacokinetics, they may also introduce steric hindrance that can impact the binding affinity and in vitro potency of the bioconjugate.
| ADC Target | PEG Linker Length | EC50 (ng/mL) | Reference |
| Anti-CD30 | No PEG | Potent | [9] |
| PEG2 | Potent | [9] | |
| PEG4 | Potent | [9] | |
| PEG8 | Potent | [9] | |
| Affibody-MMAE | No PEG | 1x | [10] |
| 4 kDa PEG | 4.5x reduction | [10] | |
| 10 kDa PEG | 22x reduction | [10] |
Impact of PEG Linker Length on Solubility
The hydrophilic nature of PEG linkers is instrumental in enhancing the solubility of poorly water-soluble drugs.
| Drug | PEG Molecular Weight | Fold Increase in Dissolution Rate | Reference |
| Simvastatin | 6000 | - | [6] |
| 12000 | 3-fold | [6] | |
| 20000 | - | [6] | |
| Ketoprofen | 1000 | Higher than 1500 & 2000 | [11] |
| 1500 | Similar to 2000 | [11] | |
| 2000 | Similar to 1500 | [11] |
Experimental Protocols
The successful implementation of PEGylation strategies relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for two of the most common bioconjugation chemistries involving PEG linkers.
Protocol 1: Amine-Reactive PEGylation using NHS Esters
This protocol describes the conjugation of a PEG-NHS ester to primary amine groups (e.g., lysine residues) on a protein.[5][12]
Materials:
-
Protein to be PEGylated
-
PEG-NHS Ester reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Water-miscible organic solvent (e.g., DMSO or DMF)
-
Desalting columns or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Calculation of Reagents: Calculate the required amount of PEG-NHS ester to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.
-
PEGylation Reaction: Slowly add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG-NHS ester and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE to confirm an increase in molecular weight and by techniques such as mass spectrometry to determine the degree of PEGylation.
Protocol 2: Thiol-Reactive PEGylation using Maleimides
This protocol describes the site-specific conjugation of a PEG-maleimide to a free thiol group (e.g., a cysteine residue) on a protein.
Materials:
-
Thiol-containing protein
-
PEG-Maleimide reagent
-
Reaction Buffer: Phosphate buffer, pH 6.5-7.5, containing 1-5 mM EDTA to prevent disulfide bond formation. The buffer must be free of thiol-containing reagents.
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if reduction of a disulfide bond is required to generate a free thiol.
-
Quenching solution: L-cysteine or β-mercaptoethanol.
-
Desalting columns or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds by incubating with a reducing agent. The reducing agent must be removed prior to the addition of the PEG-maleimide.
-
PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-maleimide in a suitable solvent (e.g., water, DMSO, or DMF) immediately before use.
-
Calculation of Reagents: Determine the amount of PEG-maleimide needed for the desired molar excess over the protein's free thiol groups. A 10- to 20-fold molar excess is often used.
-
PEGylation Reaction: Add the PEG-maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Quench any unreacted maleimide (B117702) groups by adding the quenching solution.
-
Purification: Purify the PEGylated protein from unreacted reagents using SEC or dialysis.
-
Characterization: Confirm successful conjugation and determine the degree of PEGylation using appropriate analytical techniques.
Visualizing Bioconjugation Workflows and Principles
Graphviz diagrams provide a clear and concise way to visualize the complex processes and relationships in bioconjugation.
Caption: A generalized workflow for the creation of a bioconjugate using a PEG linker.
Caption: The impact of PEG linkers on the key properties of a bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. broadpharm.com [broadpharm.com]
- 6. brieflands.com [brieflands.com]
- 7. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. confluore.com [confluore.com]
The Architecture of Innovation: A Technical Guide to Branched PEG Derivatives in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has revolutionized the field of drug delivery. By enhancing solubility, extending circulation half-life, and reducing immunogenicity, PEGylation has transformed numerous promising compounds into viable clinical candidates. While linear PEG has been the traditional workhorse, there is a growing body of evidence demonstrating the superior advantages of branched PEG derivatives. This in-depth technical guide explores the core features of branched PEG architectures, providing a comprehensive overview of their synthesis, characterization, and application in advanced drug delivery systems.
Unveiling the Advantages: Branched vs. Linear PEG
Branched PEG derivatives offer several key advantages over their linear counterparts, stemming from their unique three-dimensional structures. These architectures, which include Y-shaped, star-shaped, and dendritic PEGs, provide a more compact and globular conformation.
Key Advantages of Branched PEG Derivatives:
-
Enhanced Stability: The branched structure provides superior steric hindrance, offering greater protection of the conjugated drug from enzymatic degradation compared to linear PEGs.[1] This enhanced stability contributes to a longer in-vivo half-life.
-
Increased Drug Loading: Multi-arm and branched PEGs possess a higher number of functional groups for drug attachment, allowing for a greater drug-to-polymer ratio.[1][] This is particularly advantageous for antibody-drug conjugates (ADCs) where a higher drug-antibody ratio (DAR) can improve therapeutic efficacy.
-
Improved Pharmacokinetics: Branched PEGs generally exhibit a superior pharmacokinetic (PK) profile compared to linear PEGs of the same molecular weight.[3] Their larger hydrodynamic volume leads to reduced renal clearance and prolonged circulation times.[][4] For instance, a 40 kDa branched PEG has been shown to significantly extend the half-life of conjugated proteins.[5][6]
-
Reduced Immunogenicity: The unique architecture of branched PEGs can lead to reduced recognition by the immune system, potentially mitigating the "accelerated blood clearance" (ABC) phenomenon observed with some linear PEGylated nanocarriers.[7]
-
Enhanced Tissue Penetration: In certain biological matrices, nanoparticles coated with branched PEGs have demonstrated improved diffusion compared to those with linear PEGs, which could facilitate better penetration into tumor tissues.[8][9]
A Spectrum of Architectures: Types of Branched PEG Derivatives
The versatility of branched PEG stems from the variety of available architectures, each offering distinct properties and applications.
-
Y-Shaped PEG: This structure consists of two linear methoxy (B1213986) PEG chains linked to a central core, which also contains a reactive functional group for conjugation.[10] The bulky nature of Y-shaped PEGs can be advantageous in reducing the number of attachment sites on a protein, potentially preserving its biological activity.[10]
-
Star-Shaped PEG: These multi-arm PEGs feature multiple linear PEG chains extending from a central core.[] They are particularly useful for applications requiring high drug loading or for the formation of hydrogels.[1]
-
Dendritic PEG: These are highly branched, tree-like structures that offer a very high density of functional groups on their periphery, making them excellent candidates for carrying a large payload of drugs or targeting ligands.
Quantitative Comparison of Branched vs. Linear PEG Derivatives
The selection of a suitable PEG architecture is often guided by quantitative data that highlights the performance differences between branched and linear PEGs.
| Parameter | Linear PEG | Branched PEG (40 kDa) | Key Advantages of Branched PEG | Reference(s) |
| Systemic Clearance of Interferon-alpha | 2.5–5 L/hr (5 kDa), 0.725 L/hr (12 kDa) | 0.06–0.10 L/hr | Significantly lower clearance, leading to longer circulation time. | [4] |
| Terminal Half-life of Consensus Interferon-alpha | Standard | 4-5 fold longer | Prolonged therapeutic window. | [5] |
| In-vivo Half-life of Lactoferrin | Standard | 8.7-fold longer (40 kDa branched) | Enhanced systemic exposure. | [6] |
| Proteolytic Half-life of Lactoferrin | Standard | At least 6-fold longer (40 kDa branched) | Increased stability against enzymatic degradation. | [6] |
Pharmacokinetic Parameters of 40 kDa Branched PEG in Preclinical Species
| Species | Clearance (CL) | Volume of Distribution at Steady State (Vss) | Subcutaneous Bioavailability (F) | Reference(s) |
| Mice (CD-1) | - | 0.17 L/kg | ~68% | [11][12] |
| Rats | 0.079 mL/min/kg | 0.19 L/kg | ~20% | [12][13] |
| Cynomolgus Monkeys | 0.037 mL/min/kg | 0.20 L/kg | ~69% | [12][13] |
Experimental Protocols: A Practical Guide
The successful application of branched PEG derivatives relies on well-defined experimental procedures for their synthesis, conjugation, and characterization.
Protocol for Protein PEGylation with Y-Shaped PEG-NHS Ester (Y-NHS-40K)
This protocol outlines the general steps for conjugating a Y-shaped PEG-NHS ester to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Y-NHS-40K (Y-shape PEG NHS Ester, MW 40,000)[14]
-
Protein to be PEGylated
-
Amine-free buffer (e.g., Phosphate Buffer, pH 7.0-7.5)[14]
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF)[14]
-
Quenching buffer (e.g., Tris buffer)
-
Reagent Preparation: Allow the vial of Y-NHS-40K to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the PEG reagent in a dry organic solvent immediately before use.
-
Protein Solution Preparation: Dissolve the protein in the amine-free buffer at a suitable concentration (e.g., >2 mg/mL). If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.
-
PEGylation Reaction: Add a 5- to 10-fold molar excess of the Y-NHS-40K solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature for approximately one hour or at 4°C for about three hours. The optimal reaction time may vary depending on the specific protein.
-
Quenching and Purification: Stop the reaction by adding a quenching buffer containing primary amines. The PEGylated protein can then be purified from unreacted PEG and byproducts using techniques such as size exclusion chromatography (SEC) or ion-exchange chromatography.
Characterization of Branched PEG-Drug Conjugates
Thorough characterization is crucial to ensure the quality and consistency of the final product.
Techniques:
-
Size Exclusion Chromatography (SEC): Used to determine the molecular weight distribution and to separate PEGylated conjugates from unconjugated species.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the conjugation and determine the degree of substitution.[17]
-
Mass Spectrometry (MS): Used to determine the precise molecular weight of the conjugate and to identify any impurities.[18]
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of PEGylated nanoparticles.
-
Zeta Potential Measurement: Determines the surface charge of PEGylated nanoparticles.
In Vitro Drug Release Study from PEGylated Nanoparticles
Evaluating the drug release profile is a critical step in assessing the performance of a drug delivery system. The dialysis bag method is a commonly used technique.
Procedure: [19]
-
Preparation: A known amount of the drug-loaded PEGylated nanoparticle dispersion is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Release Medium: The dialysis bag is immersed in a larger volume of a release medium (e.g., phosphate-buffered saline at a specific pH) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
Visualizing Complexity: Diagrams of Workflows and Pathways
Graphical representations are invaluable tools for understanding the intricate processes involved in drug delivery.
References
- 1. Y-Shape Peg Derivatives in Drug Delivery [sigmaaldrich.com]
- 3. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacokinetic properties of a 40 kDa branched polyethylene glycol-modified form of consensus interferon-alpha (PEG-CIFN) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Branched PEG-modification: A new strategy for nanocarriers to evade of the accelerated blood clearance phenomenon and enhance anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Y-Shape PEG Derivatives - JenKem Technology USA [jenkemusa.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of 40 kDa Polyethylene glycol (PEG) in mice, rats, cynomolgus monkeys and predicted pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Protein PEGylation [jenkemusa.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. enovatia.com [enovatia.com]
- 19. dissolutiontech.com [dissolutiontech.com]
A Comprehensive Technical Guide to Fmoc-N-bis-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical and physical properties of Fmoc-N-bis-PEG3-NH-Boc, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery applications. Its unique structure, featuring two distinct protecting groups and a polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages in the synthesis of complex biomolecules.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₄₁H₆₃N₃O₁₂ |
| Molecular Weight | 789.95 g/mol |
| Physical Form | Colorless oil |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO |
Chemical Structure and Functional Groups
This compound is characterized by three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butyloxycarbonyl (Boc) protecting group, and a discrete polyethylene glycol (dPEG®) linker. This strategic arrangement allows for selective deprotection and sequential conjugation, a critical feature in the assembly of antibody-drug conjugates (ADCs) and other targeted therapies.
The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[1][2] Conversely, the Boc group is acid-labile, enabling its removal under acidic conditions. This orthogonality of the protecting groups is fundamental to its utility in stepwise synthetic strategies.[3] The PEG3 spacer enhances the hydrophilicity and bioavailability of the resulting conjugate, mitigating issues of aggregation and improving pharmacokinetic profiles.
Applications in Bioconjugation
The primary application of this compound lies in its role as a linker in the synthesis of complex biomolecules. The workflow below illustrates a typical bioconjugation process involving this molecule.
Experimental Protocols
Fmoc Deprotection:
-
Dissolve the Fmoc-protected compound in a solution of 20% piperidine in N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting free amine by flash column chromatography.
Boc Deprotection:
-
Dissolve the Boc-protected compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (typically 25-50% TFA).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting amine salt can often be used in the next step without further purification.
Amide Bond Formation (Conjugation):
-
Dissolve the carboxylic acid-containing molecule and the deprotected amine in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU, HBTU, or EDC) and a base (e.g., DIPEA or triethylamine).
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an organic solvent and purify by flash column chromatography or preparative HPLC.
This guide provides foundational information for the use of this compound in research and development. For specific applications, optimization of the described protocols may be necessary.
References
An In-depth Technical Guide to the Solubility and Stability of Fmoc-PEG Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core solubility and stability characteristics of Fluorenylmethyloxycarbonyl-polyethylene glycol (Fmoc-PEG) compounds. These bifunctional linkers are integral to modern bioconjugation, peptide synthesis, and drug delivery systems, where their physicochemical properties dictate their utility and performance. Understanding these characteristics is paramount for the successful design and implementation of PEGylated therapeutics and research tools.
Executive Summary
Fmoc-PEG derivatives are valued for their ability to impart polyethylene (B3416737) glycol's beneficial properties—such as increased hydrophilicity and in vivo half-life—to a variety of molecules. The Fmoc protecting group allows for controlled, base-labile deprotection, enabling sequential conjugation strategies. This guide details the solubility of these compounds in aqueous and organic media, their stability under various pH and thermal conditions, and provides standardized protocols for their assessment.
Solubility Characteristics
The solubility of Fmoc-PEG compounds is a critical parameter for their application in both solid-phase and solution-phase chemistries. The inherent hydrophilicity of the PEG chain generally confers good solubility in a range of solvents, although this is influenced by the nature of the end groups and the overall molecular weight.
Qualitative Solubility
Fmoc-PEG compounds exhibit broad solubility in many common solvents used in peptide synthesis and bioconjugation. The presence of the hydrophilic PEG spacer enhances solubility in aqueous media.[1]
Table 1: Qualitative Solubility of Representative Fmoc-PEG Compounds
| Compound Type | Soluble In | Sparingly Soluble In | Insoluble In |
| Fmoc-NH-PEG-COOH[2] | Water, Aqueous Buffers, Chloroform, Methylene Chloride (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[2][3] | Alcohol, Toluene[2][3] | Ether[2][3] |
| Fmoc-N-amido-PEG-acid[1] | DMSO, DCM, DMF[1] | - | - |
| Fmoc-N-amido-dPEG®₁₂-acid | Methylene Chloride, Acetonitrile, Dimethylacetamide (DMAC), DMSO[4] | - | - |
Factors Influencing Solubility
-
PEG Chain Length: Longer PEG chains generally increase aqueous solubility and solubility in polar organic solvents.[5][6]
-
End Groups: The nature of the functional groups at the termini of the PEG chain can significantly impact solubility. For instance, ionizable groups like carboxylic acids can enhance aqueous solubility, particularly at appropriate pH values.
-
Temperature: Solubility of PEG compounds in some organic solvents, such as toluene (B28343) and isopropanol, can be increased by raising the temperature.
-
Solvent System: The choice of solvent or solvent mixture is paramount. For compounds with low water solubility, co-solvents like DMSO are often employed.[7]
Stability Profile
The stability of Fmoc-PEG compounds is primarily dictated by the lability of the Fmoc group and the stability of the PEG backbone and its linkages to terminal functional groups.
pH Stability
The defining characteristic of the Fmoc group is its instability under basic conditions, which allows for its selective removal. Conversely, it is stable under acidic conditions.[8]
Table 2: Stability of the Fmoc Group and PEG Linkages under Various pH Conditions
| Condition | Effect on Fmoc Group | Effect on PEG Backbone & Common Linkages |
| Acidic (e.g., TFA) | Stable.[8] | Generally stable. Ester linkages within the PEG derivative (e.g., in DSPE-PEG) can undergo hydrolysis, which is accelerated by heat.[9] |
| Neutral (pH ~7.4) | Generally stable. | The PEG backbone is stable. Ester linkages may undergo slow hydrolysis.[10] |
| Basic (e.g., 20% Piperidine (B6355638) in DMF) | Rapidly cleaved via β-elimination.[8] The half-life is approximately 6 seconds in this solution.[2][3] | The PEG backbone is stable. Ester linkages can be rapidly hydrolyzed.[11] |
Thermal Stability
Experimental Protocols
The following sections provide detailed methodologies for the assessment of solubility and stability of Fmoc-PEG compounds.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of an Fmoc-PEG compound in an aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of the Fmoc-PEG compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Prepare a standard curve of the Fmoc-PEG compound in the same buffer.
-
Analyze the concentration of the compound in the clarified supernatant using a suitable analytical method, such as UV-Vis spectroscopy (measuring the absorbance of the Fmoc group, typically around 265 nm or 301 nm) or HPLC.[14][15]
-
The solubility is reported as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or µM).
-
Protocol for Assessing Stability to Basic Conditions (Fmoc Deprotection Kinetics)
This protocol monitors the rate of Fmoc group cleavage in a basic solution.
-
Reaction Setup:
-
Dissolve a known concentration of the Fmoc-PEG compound in a suitable solvent (e.g., DMF).
-
Initiate the deprotection reaction by adding a basic solution (e.g., 20% piperidine in DMF) at a defined temperature.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15s, 30s, 1min, 2min, 5min), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding an acidic solution (e.g., a dilute solution of acetic acid or TFA in the mobile phase) to neutralize the base.
-
-
HPLC Analysis:
-
Analyze each quenched sample by reverse-phase HPLC (RP-HPLC).
-
Use a C18 column with a suitable gradient of water/acetonitrile containing an acidic modifier (e.g., 0.1% TFA).
-
Monitor the elution profile using a UV detector at a wavelength where both the Fmoc-protected and deprotected compounds can be observed, or where the dibenzofulvene-piperidine adduct absorbs (around 301 nm).
-
-
Data Analysis:
-
Calculate the percentage of the remaining Fmoc-PEG compound at each time point by integrating the respective peak areas.
-
Plot the percentage of the remaining Fmoc-PEG compound against time to determine the deprotection kinetics and the half-life of the Fmoc group under the tested conditions.
-
Protocol for Assessing Stability to Acidic Conditions (Hydrolysis Study)
This protocol evaluates the stability of Fmoc-PEG compounds, particularly those with potentially labile ester linkages, under acidic conditions.
-
Incubation:
-
Dissolve the Fmoc-PEG compound at a known concentration in an acidic solution (e.g., a buffer at pH 3.0 or a dilute solution of TFA).[10]
-
Incubate the solution at a controlled temperature (e.g., room temperature or an elevated temperature to accelerate degradation).
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1h, 4h, 8h, 24h), withdraw an aliquot of the solution.
-
-
Analysis:
-
Analyze each sample directly by RP-HPLC or LC-MS.
-
Use a method that can separate the parent Fmoc-PEG compound from potential degradation products (e.g., hydrolyzed esters).
-
-
Data Analysis:
-
Quantify the amount of the parent compound remaining at each time point by measuring the peak area.
-
Plot the percentage of the parent compound remaining over time to determine the degradation rate.
-
Chemical Pathways and Relationships
Fmoc Deprotection Mechanism
The removal of the Fmoc group is a classic example of a base-induced β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the elimination of dibenzofulvene and carbon dioxide, releasing the free amine. The dibenzofulvene intermediate is then trapped by the amine base to form a stable adduct.[8]
Conclusion
The solubility and stability of Fmoc-PEG compounds are governed by the interplay between the hydrophilic PEG chain, the labile Fmoc protecting group, and the terminal functional moieties. While generally soluble in a wide array of solvents, specific solubility should be determined empirically for each compound and application. The stability is well-defined, with high stability in acidic to neutral conditions and predictable lability in basic environments, which is the cornerstone of its utility in synthesis. The protocols and data presented in this guide provide a framework for the effective handling and characterization of these versatile molecules in research and development settings.
References
- 1. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Impact of PEG Chain Length on the Physical Properties and Bioactivity of PEGylated Chitosan/siRNA Nanoparticles in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc-N-amido-PEG1-acid | PEG analogue | CAS# 1654740-73-4 | InvivoChem [invivochem.com]
- 8. chempep.com [chempep.com]
- 9. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
A Technical Guide to Fmoc-Protected Amino Acids in Peptide Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive overview of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids, a cornerstone of modern solid-phase peptide synthesis (SPPS). It details the underlying chemistry, core experimental workflows, quantitative data on synthesis efficiency, and troubleshooting considerations, providing an essential resource for professionals in peptide chemistry and drug discovery.
Introduction: The Dominance of the Fmoc Strategy
Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, revolutionized the production of synthetic peptides by immobilizing the growing peptide chain on a solid resin support, thereby simplifying the purification process.[] Within SPPS, the choice of the α-amino protecting group is critical. The Fmoc strategy, introduced by Carpino and Han, has largely superseded the older tert-butyloxycarbonyl (Boc) method due to its significant advantages.[2]
The core principle of the Fmoc strategy lies in its orthogonality. The Fmoc group is stable under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This allows for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact. These side-chain groups are only removed at the final step with a strong acid like trifluoroacetic acid (TFA).[4][5]
Key Advantages of the Fmoc Strategy:
-
Mild Deprotection Conditions: The use of weak bases like piperidine preserves the integrity of sensitive amino acid side chains and resin linkers.[2][3]
-
Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, enabling the synthesis of complex peptides.[2][3]
-
Automation and Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. This property allows for real-time, quantitative monitoring of the deprotection and coupling steps, making the process highly suitable for automation.[][6]
-
High Yields: The Fmoc strategy consistently achieves high coupling yields, often exceeding 99%, which is critical for the synthesis of long peptides.[]
The Chemistry of Fmoc Protection and Deprotection
The success of Fmoc-based SPPS hinges on the chemical properties of the fluorenylmethoxycarbonyl group. It is attached to the α-amino group of an amino acid, effectively blocking it from reacting during the coupling of the subsequent amino acid.
Mechanism of Fmoc Deprotection
Fmoc removal is a two-step process initiated by a base, most commonly a secondary amine like piperidine.[7]
-
Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorene (B118485) ring.
-
β-Elimination: This abstraction initiates a β-elimination reaction, which releases the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).
-
DBF Scavenging: The DBF intermediate is immediately trapped by the excess amine base (e.g., piperidine) to form a stable adduct, which prevents the DBF from causing side reactions with the newly deprotected peptide chain.[7][8]
Core Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of a peptide chain via the Fmoc strategy is a cyclic process, with each cycle adding one amino acid. Each cycle consists of four main stages: deprotection, activation, coupling, and washing.
References
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Automated Peptide Synthesizers [peptidemachines.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Chemistry of Amine Deprotection: An In-depth Technical Guide to Fmoc Group Cleavage in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of amino acids into complex peptide chains with high fidelity. Its lability to mild basic conditions, while remaining stable to acidic and nucleophilic reagents, provides the orthogonality required for the synthesis of a diverse range of peptides. This technical guide provides a comprehensive overview of the mechanism of Fmoc group cleavage, detailing the underlying chemical principles, kinetic considerations, potential side reactions, and established experimental protocols.
The Core Mechanism: A Two-Step Elimination
The removal of the Fmoc group is not a simple hydrolysis but rather a base-catalyzed elimination reaction, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1] The process can be broken down into two primary steps:
-
Proton Abstraction: A base, most commonly a secondary amine like piperidine (B6355638), abstracts the relatively acidic proton at the C9 position of the fluorenyl ring system.[2][3] This deprotonation is the rate-determining step and results in the formation of a stabilized fluorenyl anion, or a dibenzofulvene-like carbanion intermediate.[1][4] The aromaticity of the resulting conjugate base contributes to the acidity of this proton.[4]
-
β-Elimination: The formation of the carbanion intermediate triggers a rapid β-elimination. This involves the expulsion of the carbamate (B1207046) group attached to the N-terminus of the peptide, leading to the formation of a highly reactive electrophile, dibenzofulvene (DBF), and the release of carbon dioxide.[3][5] The deprotected N-terminal amine of the peptide is then liberated.[6]
The Critical Role of the Scavenger
The dibenzofulvene (DBF) generated during the β-elimination step is a reactive Michael acceptor and can readily undergo addition reactions.[3][5] If left unchecked, DBF can react with the newly deprotected N-terminal amine of the peptide chain, leading to the irreversible formation of a stable adduct. This side reaction effectively caps (B75204) the peptide chain and prevents further elongation.
To prevent this deleterious side reaction, the base used for deprotection, typically piperidine, also acts as a scavenger.[3] Being a secondary amine, piperidine is a potent nucleophile that rapidly traps the electrophilic DBF, forming a stable and unreactive adduct.[2][7] This scavenging action is crucial for driving the deprotection reaction to completion and ensuring a high yield of the desired peptide.
Visualizing the Mechanism and Workflow
Chemical Mechanism of Fmoc Cleavage
Caption: The two-step mechanism of Fmoc deprotection.
Standard SPPS Fmoc Deprotection Workflow
Caption: A typical workflow for a single cycle of Fmoc deprotection and coupling in SPPS.
Reagents and Reaction Kinetics
While a 20% solution of piperidine in N,N-dimethylformamide (DMF) is the most common reagent for Fmoc cleavage, other bases and solvent systems have been explored to optimize deprotection efficiency and minimize side reactions.[2][8]
| Reagent/Base | Concentration | Solvent | Typical Deprotection Time | Notes |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x 5-15 min | The standard and most widely used reagent.[9][10] |
| Piperidine | 5% (v/v) | DMF | ~10.4 min for completion | Slower than 20%, but can be sufficient.[11] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Similar to piperidine | An alternative to piperidine with similar efficiency.[2][6] |
| Piperazine (B1678402) (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | Similar to piperidine at 10 min | Less efficient at shorter times but a viable alternative.[2] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-5% (v/v) | DMF | Faster than piperidine | A stronger, non-nucleophilic base. Often used with a nucleophilic scavenger like piperidine to trap DBF.[3][5] Can increase the risk of aspartimide formation.[3] |
| Piperazine + DBU | 5% + 2% | DMF | < 1 min (t1/2 ~7s) | A rapid deprotection cocktail.[1] |
Note: Deprotection times can be influenced by factors such as the specific amino acid sequence, peptide length, and the presence of secondary structures.[11]
Common Side Reactions During Fmoc Deprotection
While the Fmoc deprotection is generally a clean and efficient reaction, certain side reactions can occur, particularly with sensitive sequences.
-
Aspartimide Formation: This is a significant side reaction that can occur in peptides containing aspartic acid, especially in Asp-Gly, Asp-Ala, or Asp-Ser sequences.[12][13] The side-chain carboxylate can attack the backbone amide, forming a cyclic imide. This can lead to a mixture of α- and β-peptides upon ring-opening.[13] The use of piperazine or the addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can mitigate this side reaction.[12]
-
Diketopiperazine (DKP) Formation: This side reaction is prevalent at the dipeptide stage, particularly when proline is one of the first two amino acids.[5][14] The deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[14] Using a sterically hindered resin like 2-chlorotrityl chloride resin can suppress DKP formation.[14]
-
Premature Cleavage of Side-Chain Protecting Groups: While most side-chain protecting groups are stable to the mild basic conditions of Fmoc deprotection, some can be partially labile, leading to undesired side products. Careful selection of orthogonal protecting groups is essential.
Experimental Protocols
Standard Manual Fmoc Deprotection Protocol
This protocol outlines the manual removal of the Fmoc group from a peptide-resin.
Reagents and Materials:
-
Peptide-resin in a reaction vessel
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: If the resin is dry, swell it in DMF for at least 30-60 minutes.[10]
-
Initial Wash: Drain the DMF and wash the resin with DMF (3-5 times) to remove any residual solvents or reagents.[10]
-
First Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged. Agitate the mixture for 3-5 minutes.[10]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution to the resin and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[10]
-
Final Washes: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[10] The resin is now ready for the next coupling step.
Monitoring Fmoc Deprotection
The completeness of the Fmoc deprotection can be monitored qualitatively or quantitatively.
-
Kaiser Test (Ninhydrin Test): This is a colorimetric test to detect the presence of free primary amines.[6] A small sample of the resin is treated with ninhydrin (B49086) reagents and heated. A deep blue or purple color indicates the presence of a free amine and successful deprotection. A yellow or faint color suggests incomplete deprotection. Note that this test is not reliable for N-terminal proline, which is a secondary amine.[14]
-
UV Spectrophotometry: The cleavage of the Fmoc group can be monitored by measuring the UV absorbance of the fluorenyl chromophore in the collected filtrate at around 300-302 nm.[2][5] This allows for a quantitative assessment of the deprotection kinetics.
Logical Relationships in Fmoc Cleavage
Caption: Factors influencing the efficiency and outcome of Fmoc deprotection.
Conclusion
The base-catalyzed cleavage of the Fmoc protecting group is a fundamental and critical step in solid-phase peptide synthesis. A thorough understanding of its E1cB mechanism, the essential role of the scavenger, and the kinetics of the reaction allows for the rational selection of reagents and conditions to maximize deprotection efficiency. While generally a robust reaction, awareness of potential side reactions such as aspartimide and diketopiperazine formation, particularly with challenging sequences, is crucial for troubleshooting and optimizing peptide synthesis protocols. By carefully controlling the deprotection conditions and employing appropriate monitoring techniques, researchers can ensure the successful synthesis of high-quality peptides for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. chempep.com [chempep.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 12. ovid.com [ovid.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis (SPPS) Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solid-Phase Peptide Synthesis (SPPS) Linkers
Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry and drug discovery, relies on the strategic use of linkers. These bifunctional chemical moieties connect the nascent peptide chain to an insoluble solid support, typically a resin, enabling the stepwise addition of amino acids in a controlled and efficient manner. The choice of linker is a critical determinant of the success of peptide synthesis, dictating the conditions for the final cleavage of the peptide from the resin and the nature of its C-terminal functionality. This guide provides an in-depth exploration of the most common SPPS linkers, their mechanisms of action, cleavage conditions, and applications, supplemented with detailed experimental protocols and logical workflows to aid in the rational design of peptide synthesis strategies.
The fundamental principle of SPPS involves the iterative deprotection of the N-terminal protecting group of the growing peptide chain, followed by the coupling of the next N-protected amino acid. This cyclical process continues until the desired peptide sequence is assembled. The solid support facilitates the purification process, as excess reagents and by-products are simply washed away after each step. Upon completion of the synthesis, the peptide is cleaved from the linker, and concurrently, the side-chain protecting groups are removed.
Core Principles of Linker Selection: Orthogonal Protecting Group Strategies
The selection of an appropriate linker is intrinsically linked to the chosen protecting group strategy. The two dominant strategies in SPPS are the Fmoc/tBu and Boc/Bzl approaches, which are distinguished by the chemical conditions required for the removal of the temporary Nα-amino protecting group and the more permanent side-chain protecting groups.
-
Fmoc/tBu Strategy: This modern approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. The orthogonality of this strategy lies in the distinct chemical conditions for deprotection: the Fmoc group is removed with a mild base (e.g., piperidine), while the tBu groups are cleaved with a strong acid (e.g., trifluoroacetic acid, TFA).[1][2] This allows for selective deprotection and on-resin modifications. Linkers compatible with this strategy must be stable to the basic conditions of Fmoc deprotection and labile to the final acidic cleavage.
-
Boc/Bzl Strategy: The classical Boc/Bzl strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection.[1][3] This is a "quasi-orthogonal" strategy, as both protecting groups are acid-labile but are removed with different strengths of acid. The Boc group is removed with a moderate acid like TFA, while the Bzl groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[][5] Linkers used in this strategy must be stable to the repeated TFA treatments for Boc deprotection and cleaved only by the final strong acid treatment.
The interplay between the chosen protecting group strategy and the desired C-terminal functionality of the peptide dictates the selection of the appropriate linker.
Figure 1. Relationship between protecting group strategies and linker selection.
Common SPPS Linkers: A Comparative Overview
The choice of linker determines the C-terminal functionality of the synthesized peptide (e.g., carboxylic acid, amide) and the conditions required for its cleavage from the solid support. The following table summarizes the properties of some of the most widely used linkers in SPPS.
| Linker | C-Terminal Functionality | Protecting Group Strategy | Typical Loading Capacity (mmol/g) | Cleavage Conditions | Cleavage Yield (%) | Key Features & Applications |
| Wang | Carboxylic Acid | Fmoc/tBu | 0.4 - 1.2 | 95% TFA | > 90 | Standard linker for C-terminal acids; risk of racemization for Cys and His.[6] |
| 2-Chlorotrityl (2-CTC) | Carboxylic Acid | Fmoc/tBu | 0.8 - 1.6 | 1-2% TFA in DCM (for protected peptides); 95% TFA (for deprotected peptides) | > 95 | Ideal for sterically hindered amino acids and synthesis of protected peptide fragments; minimizes racemization.[6][7] |
| Rink Amide | Amide | Fmoc/tBu | 0.3 - 0.8 | 95% TFA | > 90 | Standard linker for C-terminal amides.[8] |
| Sieber Amide | Amide | Fmoc/tBu | 0.4 - 0.8 | 1-2% TFA in DCM (for protected amides); 95% TFA (for deprotected amides) | > 90 | Less sterically hindered than Rink Amide, suitable for bulky residues; allows for synthesis of protected peptide amides.[6][9] |
| PAL | Amide | Fmoc/tBu | 0.3 - 0.7 | 95% TFA | > 90 | Chemically inert linker, no soluble by-products upon cleavage.[8] |
| Merrifield | Carboxylic Acid | Boc/Bzl | 0.5 - 2.0 | Anhydrous HF | > 85 | The original linker for Boc-SPPS. |
| PAM | Carboxylic Acid | Boc/Bzl | 0.5 - 1.2 | Anhydrous HF | > 90 | More stable to TFA than Merrifield resin, the linker of choice for routine Boc-SPPS. |
| Safety-Catch | Varies (Acid, Amide, Thioester) | Fmoc/tBu or Boc/Bzl | 0.3 - 0.8 | Two-step: 1. Activation (e.g., oxidation, alkylation) 2. Cleavage (e.g., nucleophilic attack, acidolysis) | Variable, generally good to excellent | Linker is stable to synthesis conditions and requires a distinct chemical activation step before cleavage, offering an additional layer of orthogonality.[10][11] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key steps in SPPS. These are generalized procedures and may require optimization based on the specific peptide sequence and resin characteristics.
Protocol 1: Loading of the First Amino Acid onto Wang Resin
This protocol describes the esterification of the first Fmoc-protected amino acid to the hydroxyl group of the Wang resin.
Materials:
-
Wang resin
-
Fmoc-amino acid (4 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the Wang resin in a 9:1 (v/v) mixture of DCM and DMF (10 mL/g of resin) for 1-2 hours in a reaction vessel.
-
Drain the solvent.
-
In a separate vial, dissolve the Fmoc-amino acid in a minimal amount of DMF.
-
Add the dissolved Fmoc-amino acid to the resin.
-
Add DIC to the resin suspension and agitate.
-
In a separate vial, dissolve DMAP in a minimal amount of DMF and add it to the resin suspension.
-
Agitate the mixture at room temperature for 12 hours.
-
To cap any unreacted hydroxyl groups, drain the reaction mixture and add a solution of acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM. Agitate for 30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF (3x), a 1:1 mixture of DMF/DCM (3x), and DCM (3x).
-
Dry the resin under vacuum. The loading can be quantified by spectrophotometric analysis of the Fmoc group released upon treatment with piperidine (B6355638).
Protocol 2: Standard Fmoc-SPPS Cycle (Deprotection and Coupling)
This cyclical protocol is repeated for the addition of each amino acid to the growing peptide chain.
Materials:
-
Peptide-resin
-
20% (v/v) Piperidine in DMF
-
Fmoc-amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, 3-5 equivalents)
-
Base (e.g., DIPEA, 6-10 equivalents)
-
DMF
Procedure:
Fmoc Deprotection:
-
Wash the peptide-resin with DMF (3x).
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Coupling (using HBTU):
-
In a separate vial, dissolve the Fmoc-amino acid and HBTU in DMF.
-
Add DIPEA to the vial to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x).
-
(Optional) Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction. A negative result (colorless or yellow beads) indicates the absence of free primary amines.
Protocol 3: Cleavage of Peptide from Rink Amide Resin
This protocol describes the final cleavage of the peptide from the Rink Amide resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Ensure the peptide-resin is thoroughly washed and dried.
-
Place the dry resin in a reaction vessel.
-
In a fume hood, add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by slowly adding the filtrate to a 10-fold volume of cold diethyl ether with gentle stirring.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
Visualizing SPPS Workflows and Logical Relationships
General Experimental Workflow for SPPS
The entire SPPS process, from resin preparation to the final purified peptide, can be visualized as a sequential workflow.
Figure 2. General experimental workflow for solid-phase peptide synthesis.
Decision Tree for SPPS Linker Selection
Choosing the right linker is a critical decision in planning a peptide synthesis. The following decision tree provides a logical framework for selecting an appropriate linker based on the desired C-terminal functionality and protecting group strategy.
Figure 3. Decision tree for the selection of an appropriate SPPS linker.
Conclusion
The selection of a suitable linker is a pivotal decision in solid-phase peptide synthesis, with profound implications for the efficiency of the synthesis and the characteristics of the final peptide product. A thorough understanding of the interplay between linker chemistry, orthogonal protecting group strategies, and the desired peptide modifications is essential for the successful design and execution of peptide synthesis campaigns. This guide has provided a comprehensive overview of the theoretical and practical aspects of SPPS linkers, aiming to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions and navigate the complexities of modern peptide synthesis. By leveraging the appropriate linkers and protocols, the synthesis of complex and therapeutically relevant peptides can be achieved with high fidelity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fmoc-N-bis-PEG3-NH-Boc in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-bis-PEG3-NH-Boc is a versatile, branched linker designed for advanced applications in solid-phase peptide synthesis (SPPS), particularly in the construction of complex biomolecules such as antibody-drug conjugates (ADCs), branched peptides, and other targeted therapeutics. Its unique structure features two key elements: a central amine from which two polyethylene (B3416737) glycol (PEG) chains extend, and orthogonal protecting groups—a base-labile fluorenylmethyloxycarbonyl (Fmoc) group and an acid-labile tert-butoxycarbonyl (Boc) group[][2].
The PEGylated nature of the linker enhances the solubility and pharmacokinetic properties of the final conjugate[3]. The core advantage of this linker lies in its orthogonal protection scheme, which allows for the selective deprotection and sequential functionalization of the two PEG arms. This enables the precise, stepwise attachment of different molecular entities, such as targeting ligands, imaging agents, or cytotoxic payloads, onto a single scaffold[][].
These application notes provide detailed protocols for the incorporation and selective deprotection of this compound on a solid support, enabling the synthesis of well-defined, multi-functional molecules.
Key Applications
-
Branched Peptide Synthesis: Creation of peptides with multiple chains extending from a central core.
-
Antibody-Drug Conjugates (ADCs): Attachment of two drug molecules to a single linker, potentially increasing the drug-to-antibody ratio (DAR)[3].
-
Targeted Drug Delivery: Synthesis of multivalent constructs to enhance binding affinity and therapeutic efficacy.
-
Fluorescent Labeling and Imaging: Attachment of multiple reporter molecules for signal amplification.
Data Presentation: Reagents and Conditions
The following tables summarize typical reagents, concentrations, and reaction times for the key steps in utilizing this compound in Fmoc-based solid-phase peptide synthesis.
Table 1: Standard Fmoc Deprotection
| Step | Reagent | Concentration | Duration |
| 1 | 20% Piperidine (B6355638) in DMF | v/v | 2 minutes |
| 2 | 20% Piperidine in DMF | v/v | 5-10 minutes |
Note: The completion of the deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct[].
Table 2: Coupling of Amino Acids/Linker
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid or Linker | 3 - 5 eq. |
| HBTU/HATU | 3 - 5 eq. |
| DIPEA (N,N-Diisopropylethylamine) | 6 - 10 eq. |
Note: Coupling times typically range from 30 to 60 minutes. Reaction completion can be monitored using a Kaiser test[5][6].
Table 3: Selective Boc Deprotection
| Reagent | Typical Conditions | Duration |
| Trifluoroacetic acid (TFA) | 20-50% TFA in Dichloromethane (DCM) | 30 minutes |
| 4M HCl in 1,4-Dioxane | - | Variable, monitor by LC-MS |
Note: Conditions must be optimized to ensure complete Boc removal without premature cleavage from highly acid-sensitive resins[7].
Table 4: Final Cleavage and Deprotection
| Resin Type | Cleavage Cocktail | Duration |
| Rink Amide, Wang | TFA/TIPS/H2O (95:2.5:2.5) | 2 - 3 hours |
| 2-Chlorotrityl | TFA/DCM (1-5% TFA) | 30 - 60 minutes |
Note: The choice of cleavage cocktail depends on the resin and the side-chain protecting groups of the amino acids in the sequence[8].
Experimental Protocols
The following protocols provide a step-by-step guide for the use of this compound in the synthesis of a branched peptide on a Rink Amide resin.
Protocol 1: Initial Coupling of this compound to the Resin
This protocol describes the attachment of the branched linker to a resin that has undergone initial Fmoc deprotection of the Rink Amide linker.
-
Resin Preparation:
-
Linker Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated linker solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-4 hours[6].
-
Monitor the reaction completion using a Kaiser test. A negative result (clear beads) indicates complete coupling.
-
Once the reaction is complete, drain the solution and wash the resin with DMF (5x) and DCM (3x).
-
Protocol 2: Orthogonal Synthesis Strategy
This protocol outlines the stepwise elongation of peptide chains from the two arms of the linker.
-
Selective Fmoc Deprotection of the Linker:
-
Treat the resin from Protocol 1 with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the linker, exposing the primary amine[6].
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
First Peptide Chain Elongation:
-
Selective Boc Deprotection of the Linker:
-
After completion of the first peptide chain, wash the resin with DCM.
-
Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes to remove the Boc protecting group from the second PEG arm[7].
-
Wash the resin thoroughly with DCM (5x) and then DMF (3x) to neutralize.
-
-
Second Peptide Chain Elongation:
-
Synthesize the second peptide chain on the newly exposed amine of the second PEG arm using standard Fmoc-SPPS cycles.
-
Protocol 3: Final Cleavage and Purification
-
N-terminal Fmoc Removal:
-
Remove the final N-terminal Fmoc group from the synthesized peptide by treating with 20% piperidine in DMF.
-
-
Resin Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol.
-
Dry the resin under high vacuum for at least 4 hours.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). Use approximately 10 mL of cocktail per gram of resin.
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling[8].
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
-
Visualizations
Logical Relationship of Orthogonal Deprotection
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. This targeted approach minimizes systemic toxicity and enhances the therapeutic window of the cytotoxic payload. The linker, which connects the monoclonal antibody (mAb) to the drug, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their unique properties. The inclusion of PEG chains can enhance the hydrophilicity of the ADC, mitigating aggregation issues often associated with hydrophobic drug payloads.[1][2] Furthermore, PEGylation can improve the pharmacokinetic profile of an ADC by increasing its hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.[1] This can result in greater accumulation of the ADC within the tumor microenvironment.[3]
These application notes provide a detailed protocol for the synthesis of ADCs using PEG linkers, focusing on the widely used thiol-maleimide conjugation chemistry. The methodologies described are based on established bioconjugation principles and are intended to serve as a comprehensive guide for researchers in the field.
The Role of PEG Linkers in ADC Development
The incorporation of PEG linkers in ADC constructs offers several key advantages:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. PEG linkers impart hydrophilicity to the ADC, which can reduce the propensity for aggregation and improve solubility, especially at higher drug-to-antibody ratios (DARs).[1][2]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a "shield" around the payload, potentially reducing immunogenicity and leading to a longer circulation half-life.[1] Studies have shown that increasing PEG linker length generally leads to a longer plasma half-life.[1]
-
Reduced Aggregation: By masking the hydrophobicity of the drug, PEG linkers help prevent the formation of ADC aggregates, which can be a significant issue during manufacturing and can lead to immunogenicity and altered efficacy.
-
Defined Spacer Length: The use of monodisperse PEG linkers provides a precise and well-defined spacer between the antibody and the drug. This can be crucial for optimizing steric hindrance and ensuring efficient interaction with the target antigen.
Synthesis Workflow
The synthesis of an ADC using a PEG linker and thiol-maleimide chemistry typically involves a three-step process: antibody modification (reduction of interchain disulfides), conjugation of the maleimide-functionalized PEG-payload to the antibody thiols, and finally, purification and characterization of the resulting ADC.
Quantitative Data on ADC Synthesis and Performance
The following tables summarize quantitative data related to the synthesis and performance of ADCs with PEG linkers. It is important to note that optimal conditions and outcomes are dependent on the specific antibody, payload, and linker characteristics.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | Clearance (mL/day/kg) in Rats | Reference |
| No PEG | ~15 | [2] |
| PEG2 | ~10 | [2] |
| PEG4 | ~7 | [2] |
| PEG8 | ~5 | [2] |
| PEG12 | ~5 | [2] |
| PEG24 | ~5 | [2] |
Data adapted from a study evaluating ADCs with a drug-to-antibody ratio (DAR) of 8.[2] This data demonstrates that ADC exposure increases with the size of the PEG linker up to PEG8, at which point a plateau is reached.
Table 2: Example Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Condition | Reference |
| Antibody Reduction | ||
| Reducing Agent | TCEP or DTT | [4] |
| Molar Excess of Reductant | 10-100x over antibody | |
| Temperature | 30-37°C | [4] |
| Incubation Time | 30 min - 2 hours | [4] |
| Conjugation | ||
| pH | 6.5 - 7.5 | [] |
| Molar Excess of Linker-Payload | 9.5-20x over antibody | [4][6] |
| Temperature | 4°C to Room Temperature | [4] |
| Incubation Time | 1 - 2 hours | [4][6] |
| Organic Co-solvent | 10-20% (e.g., DMSO, Acetonitrile) | [4] |
These are general guidelines; specific conditions should be optimized for each ADC.
Experimental Protocols
Protocol 1: Antibody Reduction (Generation of Thiol Groups)
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Degassed reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5)
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare the antibody solution to a concentration of 1-10 mg/mL in the degassed reaction buffer.
-
Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP or DTT in water).
-
Add the reducing agent to the antibody solution to achieve a final molar excess of 10-20 fold.
-
Incubate the reaction mixture at 37°C for 30 minutes to 2 hours with gentle mixing.[4] The optimal time and temperature should be determined empirically for each antibody.
-
Immediately after reduction, remove the excess reducing agent using a desalting column equilibrated with the degassed reaction buffer.
-
Determine the concentration of the reduced antibody and the number of free thiols per antibody using methods such as UV-Vis spectroscopy and Ellman's reagent (DTNB), respectively.[4]
Protocol 2: Conjugation of Maleimide-PEG-Payload to Reduced Antibody
This protocol outlines the conjugation of a maleimide-functionalized PEG-payload to the generated thiol groups on the antibody.
Materials:
-
Reduced monoclonal antibody solution from Protocol 1
-
Maleimide-PEG-Payload dissolved in a compatible organic solvent (e.g., DMSO)
-
Degassed reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Adjust the concentration of the reduced antibody solution with the degassed reaction buffer.
-
Prepare a stock solution of the Maleimide-PEG-Payload in an organic solvent like DMSO.
-
Add the Maleimide-PEG-Payload solution to the reduced antibody solution with gentle stirring. A typical molar excess of the payload is 10-20 fold over the antibody. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding a molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted maleimide (B117702) groups.
Protocol 3: Purification and Characterization of the ADC
This protocol describes the purification of the ADC from unreacted payload and other impurities, followed by characterization to determine key quality attributes.
Materials:
-
Crude ADC reaction mixture from Protocol 2
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, SEC-HPLC, HIC-HPLC, Mass Spectrometer)
Procedure:
Purification:
-
Purify the crude ADC using SEC or HIC. SEC separates molecules based on size, effectively removing unconjugated small molecule drug-linkers. HIC can be used to separate ADC species with different DARs.
-
Collect the fractions corresponding to the monomeric ADC.
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This can be measured using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload.[7] HIC and mass spectrometry are also powerful techniques for determining DAR and the distribution of different drug-loaded species.[7]
-
Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using SEC-HPLC.
-
Identity and Integrity: Confirm the molecular weight of the ADC and its different glycoforms using mass spectrometry.
Signaling Pathway Diagrams
The mechanism of action of an ADC is ultimately determined by the cytotoxic payload and the target of the monoclonal antibody. Below are examples of signaling pathways targeted by commonly used ADCs.
HER2 Signaling Pathway and Mechanism of Trastuzumab-based ADCs
Trastuzumab-based ADCs target the HER2 receptor, which is overexpressed in certain cancers, such as breast and gastric cancer. Trastuzumab binding to HER2 can inhibit downstream signaling pathways like the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[8][9] The ADC is then internalized, and the cytotoxic payload is released inside the cancer cell, leading to cell death.
Trop-2 Signaling and Mechanism of Sacituzumab Govitecan
Sacituzumab govitecan is an ADC that targets Trop-2, a transmembrane glycoprotein (B1211001) overexpressed in many epithelial cancers.[10][11] Upon binding to Trop-2, the ADC is internalized, and the payload, SN-38 (the active metabolite of irinotecan), is released.[12] SN-38 is a topoisomerase I inhibitor that causes DNA damage and leads to apoptotic cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. broadpharm.com [broadpharm.com]
- 6. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 10. What is the mechanism of action of Sacituzumab govitecan-hziy? [synapse.patsnap.com]
- 11. A Deep Dive into the TROPiCS-02 Breast Cancer - OncologyTube [oncologytube.com]
- 12. Trophoblast Cell Surface Antigen 2 (TROP2) as a Predictive Bio-Marker for the Therapeutic Efficacy of Sacituzumab Govitecan in Adenocarcinoma of the Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
Application of a Branched PEG Linker in PROTAC Development: Fmoc-N-bis-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]
The linker is not merely a passive spacer; its length, composition, flexibility, and attachment points are critical determinants of a PROTAC's efficacy.[3][4] It plays a crucial role in enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[3][5] Polyethylene (B3416737) glycol (PEG) chains are among the most common motifs used in PROTAC linkers, as they enhance aqueous solubility, improve cell permeability, and offer a straightforward way to modulate linker length.[5][6]
This document provides detailed application notes and protocols for the use of Fmoc-N-bis-PEG3-NH-Boc , a branched, heterobifunctional PEG linker, in the development of PROTACs. Its unique structure, featuring two PEG3 arms and orthogonal Fmoc and Boc protecting groups, allows for a modular and flexible approach to PROTAC synthesis.
The Featured Linker: this compound
This compound is a specialized linker designed for advanced PROTAC synthesis. Its key features are:
-
Branched Structure: The "bis-PEG3" core provides two points for attachment, enabling the creation of trivalent or other complex PROTAC architectures. This can enhance binding avidity and cooperativity.[7]
-
PEG3 Spacers: The two polyethylene glycol (3-unit) arms impart hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final PROTAC molecule.[6]
-
Orthogonal Protection: The linker possesses two different protecting groups:
-
Fmoc (Fluorenylmethyloxycarbonyl): Removable under basic conditions (e.g., piperidine), typically used in solid-phase peptide synthesis.
-
Boc (tert-Butyloxycarbonyl): Removable under acidic conditions (e.g., trifluoroacetic acid - TFA).
-
This orthogonal protection strategy allows for the sequential and controlled attachment of the POI ligand and the E3 ligase ligand, providing significant versatility in the synthetic process.
Application Notes
Design and Synthesis Strategy
The structure of this compound is ideally suited for a convergent synthesis strategy. A typical workflow involves:
-
Selective Deprotection: One of the protecting groups (e.g., Fmoc) is removed to reveal a reactive amine.
-
First Ligand Coupling: The exposed amine is coupled to the first ligand (either the POI binder or the E3 ligase binder), which has been functionalized with a reactive carboxylic acid, using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Second Deprotection: The second protecting group (Boc) is removed under orthogonal conditions.
-
Second Ligand Coupling: The newly exposed amine is then coupled to the second ligand to complete the PROTAC assembly.
This modular approach facilitates the creation of a library of PROTACs by varying the ligands attached to the common linker scaffold, which is essential for optimizing degradation activity.
Advantages of a Branched PEG Linker
-
Improved Physicochemical Properties: PEG linkers are known to increase the water solubility of PROTACs, which often have high molecular weight and lipophilicity.[5][6]
-
Optimized Ternary Complex Geometry: The flexibility and length of the PEG arms can be crucial for achieving the optimal orientation of the POI and E3 ligase within the ternary complex, which directly impacts degradation efficiency.[3]
-
Potential for Trivalent PROTACs: Branched linkers are the foundation for trivalent PROTACs, which can engage a bivalent target protein and an E3 ligase simultaneously, potentially leading to picomolar degradation potency through enhanced avidity and cooperativity.[7]
Quantitative Data on Representative PEG-based PROTACs
While specific data for PROTACs using the exact this compound linker is not available in the cited literature, the following tables summarize the performance of representative PROTACs that utilize linear PEG linkers. This data illustrates the key metrics used to evaluate PROTAC efficacy—DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation)—and demonstrates the impact of linker composition.
Table 1: Performance of a BTK-Targeting PROTAC with a PEG Linker Data is representative of studies on Bruton's Tyrosine Kinase (BTK) degraders.[1][8]
| PROTAC Construct (Hypothetical) | Target Protein | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| BTK-Degrader-PEG4 | BTK | Pomalidomide (CRBN) | 4-unit PEG | Ramos | 0.5 | >95% |
Table 2: Performance of BRD4-Targeting PROTACs with Varying Linkers Data is representative of studies on Bromodomain-containing protein 4 (BRD4) degraders.[3][9]
| PROTAC Construct | Target Protein | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | VHL Ligand | 3-unit PEG | HeLa | ~25 | >90% |
| ARV-825 | BRD4 | Pomalidomide (CRBN) | 8-atom PEG/Alkyl | H661 | <1 | >95% |
| Compound 34 | BRD4 | Pomalidomide (CRBN) | 13-atom Piperazine/Alkyl | MDA-MB-231 | 60 | >80% |
Diagrams and Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Synthetic Workflow Using a Branched Linker
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Step-by-Step Guide for Boc Deprotection in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous amine protecting groups in organic synthesis, particularly in peptide and medicinal chemistry. Its stability under a wide range of reaction conditions and its facile cleavage under acidic conditions make it an invaluable tool.[1] This document provides a detailed guide to the deprotection of Boc-protected amines, focusing on the most common acidic methods.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions proceeds through a well-established E1 elimination mechanism. The key steps are:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2]
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][3]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[1][2]
-
Amine Salt Formation: In the presence of excess acid, the newly formed free amine is protonated to form the corresponding ammonium (B1175870) salt.[1]
It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gas scrubbing, as the reaction generates gaseous byproducts like carbon dioxide and potentially isobutylene (B52900) from the deprotonation of the tert-butyl cation.[4][5] Running Boc deprotections in a closed system is strongly discouraged.[4][6]
Comparative Data for Common Boc Deprotection Protocols
The choice of acid and reaction conditions for Boc deprotection depends on the substrate's sensitivity to acid and the presence of other protecting groups. The following table summarizes typical conditions for various acidic protocols.
| Reagent(s) | Solvent(s) | Typical Concentration | Temperature (°C) | Time | Typical Yield | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to RT | 0.5 - 4 h | >90% | Volatile and corrosive; requires careful handling.[7] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | 4 M | RT | 0.5 - 4 h | >95% | Product often precipitates as the HCl salt, simplifying isolation.[8][9] |
| Hydrochloric Acid (HCl) | Toluene/Water | Concentrated | 65 | 1 - 3 h | High | Biphasic system can be effective for certain substrates.[10] |
| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF)/Water | 85% aqueous | RT | 4 - 8 h | 92-98% | A milder alternative to TFA and HCl, good for sensitive substrates.[11] |
| p-Toluenesulfonic Acid (pTSA) | Dichloromethane (DCM)/Tetrahydrofuran (THF) | Stoichiometric | RT | 0.5 - 2 h | High | A solid, non-volatile acid that is easier to handle than TFA.[12][13] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 2-3 equivalents | RT | 12 - 24 h | High | A Lewis acid option, useful for substrates sensitive to strong Brønsted acids.[14][15] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally effective method for a broad range of substrates.[7]
Materials:
-
Boc-protected amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution to achieve the desired final concentration (typically 20-50%). For example, add an equal volume of TFA for a 50% solution.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
For workup, dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the deprotected amine.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is particularly useful as the product often precipitates as the hydrochloride salt, which can be easily isolated by filtration.[8][9]
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware, including a filtration setup (e.g., Büchner funnel)
Procedure:
-
Suspend or dissolve the Boc-protected amine in a minimal amount of a suitable solvent or directly in the 4M HCl/dioxane solution in a flask.
-
Stir the mixture at room temperature for 1 to 4 hours.[8] The reaction time may be as short as 15-30 minutes for some substrates.[8][16]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the deprotected amine hydrochloride salt will often precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration.
-
Wash the collected solid with a solvent in which the salt is insoluble, such as diethyl ether, to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain the pure amine hydrochloride salt.
Experimental Workflow
The general workflow for Boc deprotection under acidic conditions involves the reaction itself, followed by a workup procedure to neutralize the acid and isolate the free amine or its salt.
The Role of Scavengers
During the acidic deprotection, the generated tert-butyl cation is a reactive electrophile that can cause side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan or methionine.[1][10] To prevent these undesired reactions, "scavengers" are often added to the reaction mixture. These are nucleophilic species that trap the tert-butyl cation. Common scavengers include:
In solid-phase peptide synthesis (SPPS), a "cleavage cocktail" containing TFA and a combination of scavengers (e.g., TFA/H₂O/TIS, 95:2.5:2.5) is commonly used.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. Amine Protection / Deprotection [ar.bzchemicals.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Fmoc-N-bis-PEG3-NH-Boc for Functionalizing Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-bis-PEG3-NH-Boc is a versatile, branched poly(ethylene glycol) (PEG) linker designed for the sequential and orthogonal functionalization of biomaterials. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a tert-butyloxycarbonyl (Boc) protected amine, allows for a two-step modification process. The Fmoc group can be selectively removed under basic conditions, while the Boc group is cleaved under acidic conditions. This enables the precise and controlled attachment of two different bioactive molecules to a biomaterial scaffold, making it an invaluable tool in tissue engineering, drug delivery, and regenerative medicine.
These application notes provide a comprehensive guide to utilizing this compound for the functionalization of common biomaterials such as hyaluronic acid and collagen. Detailed protocols for conjugation, deprotection, and characterization are provided, along with quantitative data from relevant studies to guide experimental design. Furthermore, key signaling pathways influenced by the functionalization of biomaterials with bioactive ligands are illustrated to provide a deeper understanding of the underlying biological mechanisms.
Key Applications
-
Sequential Immobilization of Bioactive Peptides: The orthogonal protecting groups allow for the stepwise conjugation of different peptides, such as cell adhesion motifs (e.g., RGD) and growth factors, to mimic the complexity of the extracellular matrix (ECM).
-
Controlled Release Systems: One arm of the linker can be used to attach a therapeutic agent, while the other can be conjugated to a targeting ligand, enabling the development of sophisticated drug delivery platforms.
-
3D Cell Culture Scaffolds: Functionalization of hydrogels and other scaffolds with specific biochemical cues can direct cell fate, including adhesion, proliferation, and differentiation.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving the functionalization of biomaterials with PEG linkers and the subsequent cellular responses. While specific data for this compound is limited, the presented data from similar systems provides a valuable reference for expected outcomes.
Table 1: Quantification of Peptide Immobilization on Biomaterials
| Biomaterial | Linker Type | Peptide/Ligand | Quantification Method | Degree of Substitution / Concentration | Reference |
| Hydrogel | Fmoc-peptide | BMP-2 mimic | HPLC (quantification of dibenzofulvene) | ~100-500 µM | [1] |
| Gold Nanoparticles | Thiol-PEG | Thiolated PEG | Reversed-Phase HPLC | Not specified | [2] |
| PLGA-PEG Nanoparticles | Maleimide-PEG | DNA-oligo | qPAINT (quantitative DNA-PAINT) | ~10-100 ligands/nanoparticle | [3] |
| Polyurethane | Amine-reactive PEG | PEG | X-ray Photoelectron Spectroscopy (XPS) | Varied grafting densities | [4] |
Table 2: Influence of Ligand Density on Cell Behavior
| Biomaterial | Ligand | Cell Type | Effect of Increasing Ligand Density | Quantitative Measure | Reference |
| 2D surface | RGD | hMSCs & HUVECs | Biphasic cell adhesion (optimal at moderate density) | Cell number and spreading area | |
| Polyurethane | PEG | Fibroblasts & Osteoblasts | Increased cell viability up to a certain density | Cell viability assays | [4][5] |
| PEG Hydrogel | RGD | Mesenchymal Stem Cells | Reduced foreign body response | Inflammatory cell infiltration | [6] |
| Hyaluronic Acid Hydrogel | RGD | Neural Stem/Progenitor Cells | Promoted neurite extension | Neurite length | [7] |
Experimental Protocols
Protocol 1: Functionalization of Hyaluronic Acid (HA) Hydrogels
This protocol describes a general two-step procedure for functionalizing an amine-reactive HA hydrogel with two different peptides using this compound.
Materials:
-
Amine-reactive hyaluronic acid (e.g., HA-aldehyde or HA-NHS ester)
-
This compound
-
Peptide 1 (with a primary amine for conjugation)
-
Peptide 2 (with a primary amine for conjugation)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) (if using HA with carboxyl groups)
-
Deprotection solution 1 (Fmoc removal): 20% piperidine (B6355638) in DMF
-
Deprotection solution 2 (Boc removal): 95% Trifluoroacetic acid (TFA) with scavengers (e.g., 2.5% water, 2.5% triisopropylsilane)
-
Reaction buffers (e.g., MES buffer pH 6.0 for EDC/NHS coupling, PBS pH 7.4 for amine coupling)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography)
Procedure:
-
Conjugation of this compound to HA:
-
Dissolve the amine-reactive HA in the appropriate reaction buffer.
-
If starting with carboxylated HA, activate the carboxyl groups by adding EDC and NHS and reacting for 15-30 minutes at room temperature.
-
Dissolve this compound in the same buffer and add it to the activated HA solution. The primary amine of the linker will react with the activated HA.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the HA-linker conjugate by dialysis against deionized water to remove unreacted reagents.
-
-
Fmoc Deprotection and Conjugation of Peptide 1:
-
Treat the HA-linker conjugate with the Fmoc deprotection solution (20% piperidine in DMF) for 20-30 minutes at room temperature.
-
Thoroughly wash the hydrogel with DMF and then with PBS to remove piperidine and dibenzofulvene byproducts.
-
Dissolve Peptide 1 in PBS and add it to the deprotected HA-linker conjugate. The newly exposed amine on the linker will react with an appropriate functional group on the peptide (e.g., activated carboxyl group).
-
Allow the conjugation to proceed for 2-4 hours at room temperature.
-
Purify the HA-linker-Peptide 1 conjugate by dialysis.
-
-
Boc Deprotection and Conjugation of Peptide 2:
-
Treat the purified conjugate with the Boc deprotection solution (TFA with scavengers) for 1-2 hours at room temperature.
-
Precipitate the functionalized HA by adding cold diethyl ether and wash several times to remove TFA and scavengers.
-
Resuspend the deprotected HA in PBS.
-
Dissolve Peptide 2 in PBS and add it to the HA solution.
-
Allow the conjugation to proceed for 2-4 hours at room temperature.
-
Purify the final dual-functionalized HA hydrogel by dialysis.
-
-
Characterization:
-
Confirm the presence of the linker and peptides using techniques like NMR or FTIR.
-
Quantify the degree of functionalization using methods like HPLC to measure the released Fmoc protecting group (as dibenzofulvene) after a cleavage step on a small sample.[1]
-
Protocol 2: Functionalization of Collagen Scaffolds
This protocol outlines the functionalization of collagen scaffolds by targeting the primary amine groups on lysine (B10760008) residues.
Materials:
-
Porous collagen scaffold
-
This compound with a terminal NHS ester group (custom synthesis may be required, or activation of the terminal carboxyl group of a similar linker)
-
Peptide 1 and Peptide 2
-
Deprotection solutions (as in Protocol 1)
-
Reaction buffer (e.g., PBS pH 7.4)
-
Blocking solution (e.g., glycine (B1666218) or ethanolamine (B43304) solution)
-
Washing buffers (e.g., PBS, DMF)
Procedure:
-
Conjugation of Linker to Collagen:
-
Immerse the collagen scaffold in a solution of this compound-NHS ester in PBS (pH 7.4).
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the scaffold extensively with PBS to remove unreacted linker.
-
Block any remaining reactive sites on the collagen by incubating with a blocking solution for 30 minutes.
-
Wash again with PBS.
-
-
Sequential Deprotection and Peptide Conjugation:
-
Follow the deprotection and conjugation steps as outlined in Protocol 1 (steps 2 and 3), ensuring thorough washing of the scaffold between each step to remove reagents.
-
-
Characterization:
-
Analyze the surface chemistry of the scaffold using X-ray Photoelectron Spectroscopy (XPS) to detect changes in elemental composition (e.g., increase in nitrogen content).
-
Visualize the morphology and pore structure of the functionalized scaffold using Scanning Electron Microscopy (SEM).[8]
-
Quantify peptide immobilization as described in Protocol 1.
-
Visualizations
Experimental Workflow
Caption: Sequential functionalization workflow using this compound.
Signaling Pathways
Caption: Simplified Integrin-mediated cell adhesion signaling pathway.
Caption: Canonical BMP/SMAD signaling pathway in osteogenesis.[9]
Caption: Canonical Wnt/β-catenin signaling pathway in osteogenesis.
References
- 1. Spectroscopic investigation of collagen scaffolds impregnated with AgNPs coated by PEG/TX-100 mixed systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. medium.com [medium.com]
- 4. Influence of Molecular Weight and Grafting Density of PEG on the Surface Properties of Polyurethanes and Their Effect on the Viability and Morphology of Fibroblasts and Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of PEG grafting density on surface properties of polyurethane substrata and the viability of osteoblast and fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dot | Graphviz [graphviz.org]
- 7. Hyaluronic acid hydrogel immobilized with RGD peptides for brain tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Utilizing Fmoc and Boc Protected Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics, diagnostics, and research tools. A critical aspect of many bioconjugation strategies is the use of protecting groups to temporarily block reactive functional groups, ensuring specific and controlled reactions. Among the most widely used protecting groups for amines are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. These are frequently incorporated into linker molecules to facilitate the precise, stepwise assembly of bioconjugates.
This document provides detailed application notes and protocols for utilizing Fmoc and Boc protected linkers in various bioconjugation techniques, with a focus on solid-phase peptide synthesis (SPPS) and the functionalization of proteins and antibodies, such as in the development of Antibody-Drug Conjugates (ADCs).
Core Principles: Fmoc vs. Boc Protection Strategies
The fundamental difference between Fmoc and Boc protection lies in their cleavage chemistry, which dictates their use in orthogonal synthesis and conjugation strategies.[1][]
-
Fmoc (Fluorenylmethyloxycarbonyl): This protecting group is base-labile, typically removed under mild alkaline conditions using a piperidine (B6355638) solution.[3][] This makes it compatible with acid-labile functionalities elsewhere in the molecule. The Fmoc strategy is often preferred for its milder deprotection conditions, which can be advantageous when working with sensitive biomolecules.[]
-
Boc (tert-Butoxycarbonyl): The Boc group is acid-labile and is removed using strong acids such as trifluoroacetic acid (TFA).[][3] While the conditions are harsher than for Fmoc removal, Boc chemistry is well-established and can be beneficial for synthesizing certain challenging or hydrophobic peptide sequences.[]
The choice between Fmoc and Boc protection depends on the specific application, the chemical nature of the molecules to be conjugated, and the desired final product. Their orthogonal nature allows for selective deprotection, a key principle in multi-step bioconjugation.[]
Quantitative Data Summary
While direct head-to-head quantitative comparisons of Fmoc and Boc protected linkers in broad bioconjugation applications are not extensively published, their performance can be inferred from their well-characterized chemical properties and their use in solid-phase peptide synthesis. The following table summarizes key quantitative parameters that influence their application in bioconjugation.
| Parameter | Fmoc Protection Strategy | Boc Protection Strategy | Impact on Bioconjugation |
| Deprotection Condition | 20-50% Piperidine in DMF | 25-50% TFA in DCM | Fmoc offers milder, base-labile deprotection, preserving acid-sensitive moieties in the bioconjugate. Boc's strong acid deprotection may be incompatible with certain biomolecules.[][3] |
| Typical Deprotection Time | 5-20 minutes | 30-60 minutes | Fmoc deprotection is generally faster, leading to shorter overall synthesis/conjugation times.[3] |
| pH Range of Deprotection | Alkaline (pH 10-12) | Strongly Acidic (pH 1-2) | The choice of strategy is dictated by the pH stability of the biomolecules and other components of the conjugate.[] |
| Typical Coupling Yield (in SPPS) | >99% | High, but can be affected by aggregation | High coupling yields are crucial for the synthesis of well-defined bioconjugates, especially in multi-step processes.[] |
| Common Side Reactions | Diketopiperazine formation, Aspartimide formation | t-butyl cation formation leading to alkylation of sensitive residues (e.g., Trp, Met) | The potential for side reactions can affect the purity and yield of the final bioconjugate.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected Amino Acids
This protocol describes the manual synthesis of a peptide on a solid support using the Fmoc strategy.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase resin (e.g., Rink Amide resin)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes at room temperature.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature.
-
Filter the resin to collect the supernatant containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase HPLC.
-
Protocol 2: Protein-Protein Ligation using a Boc-Protected Heterobifunctional Linker
This protocol provides a general method for the sequential ligation of two proteins using a generic Boc-protected heterobifunctional linker (e.g., Boc-NH-PEG-COOH).
Materials:
-
Protein 1 and Protein 2
-
Boc-protected heterobifunctional linker (e.g., Boc-amino-PEG-acid)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous DMF
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching solution: Hydroxylamine (B1172632)
-
Boc Deprotection Solution: 95% TFA, 2.5% water, 2.5% TIS
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Boc-Linker:
-
In a microcentrifuge tube, mix the Boc-linker, EDC, and NHS in anhydrous DMF.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to Protein 1:
-
Add the activated Boc-linker-NHS ester solution to a solution of Protein 1 in MES buffer. A 10- to 20-fold molar excess of the linker is recommended as a starting point.
-
Incubate the reaction at room temperature for 2 hours with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 5 minutes.
-
Remove excess linker by dialysis or using a centrifugal filter.
-
-
Boc Deprotection:
-
Lyophilize the purified Protein 1-Linker conjugate.
-
Resuspend the lyophilized protein in the cold Boc deprotection solution.
-
Incubate on ice for 30-60 minutes.
-
Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.
-
Purify the deprotected Protein 1-Linker conjugate.
-
-
Conjugation to Protein 2:
-
Activate the carboxyl groups on Protein 2 using EDC and NHS.
-
Add the deprotected Protein 1-Linker conjugate to the activated Protein 2.
-
Incubate at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
-
Final Purification: Purify the final Protein 1-Linker-Protein 2 conjugate using size-exclusion or ion-exchange chromatography.
Visualizations
Experimental Workflows
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Caption: General workflow for bioconjugation using a protected heterobifunctional linker.
Signaling Pathway Example: Antibody-Drug Conjugate (ADC) Mechanism of Action
Caption: Simplified signaling pathway for the mechanism of action of an Antibody-Drug Conjugate.
Conclusion
Fmoc and Boc protected linkers are indispensable tools in the field of bioconjugation, enabling the precise and controlled synthesis of complex biomolecular constructs. The choice between the base-labile Fmoc group and the acid-labile Boc group is dictated by the specific requirements of the synthesis, including the nature of the biomolecules and the desired chemical orthogonality. The protocols and workflows provided herein offer a guide for researchers and drug development professionals to effectively utilize these powerful chemical strategies in their work, from peptide synthesis to the construction of targeted therapeutics like ADCs. Careful consideration of the quantitative parameters and potential side reactions associated with each strategy is crucial for achieving high yields and purity in the final bioconjugate.
References
Fmoc-N-bis-PEG3-NH-Boc: A Versatile Tool in Nanotechnology Research
Introduction
Fmoc-N-bis-PEG3-NH-Boc is a heterobifunctional and branched polyethylene (B3416737) glycol (PEG) linker that serves as a critical building block in various nanotechnology applications, particularly in drug delivery and the development of complex biomolecular architectures.[1] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tert-butyloxycarbonyl (Boc) protected amine, and a central branching point with two PEG3 arms, offers researchers precise control over sequential conjugations.[1] The Fmoc group can be removed under basic conditions, while the Boc group is labile to acidic conditions, allowing for orthogonal deprotection strategies.[2] The PEGylated nature of the linker enhances the solubility and biocompatibility of the resulting conjugates, a crucial aspect for in vivo applications.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in nanotechnology research, aimed at researchers, scientists, and drug development professionals.
Application Notes
Synthesis of Antibody-Drug Conjugates (ADCs) with Branched Payloads
This compound is an ideal linker for creating ADCs with a high drug-to-antibody ratio (DAR) without inducing aggregation, a common challenge with hydrophobic drugs and linkers.[3] The branched structure allows for the attachment of two drug molecules per linker, effectively doubling the payload capacity compared to linear linkers.[] This can lead to enhanced cytotoxic potency of the ADC.[3] The hydrophilic PEG chains further improve the pharmacokinetic profile of the ADC, potentially leading to a longer circulation half-life.[3]
Workflow:
-
Antibody Modification: The antibody is typically modified to introduce a reactive handle, such as a maleimide (B117702) group, for linker conjugation.
-
Fmoc Deprotection and Conjugation to Antibody: The Fmoc group on this compound is removed, and the revealed amine is conjugated to the modified antibody.
-
Boc Deprotection: The Boc protecting group on the PEG linker is removed under acidic conditions to expose the terminal amine.
-
Payload Conjugation: The cytotoxic drug, functionalized with a reactive ester, is then conjugated to the newly exposed amine on the linker.
Functionalization of Nanoparticles for Targeted Drug Delivery
The bifunctional nature of this compound allows for the precise surface engineering of nanoparticles (e.g., liposomes, gold nanoparticles, or polymeric nanoparticles). One end of the linker can be used to attach to the nanoparticle surface, while the other end can be conjugated to a targeting ligand (e.g., a peptide, antibody fragment, or small molecule) to enhance specific binding to target cells. The PEG chains create a hydrophilic shell around the nanoparticle, which can reduce non-specific protein adsorption (opsonization) and subsequent clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.[6][7]
Workflow:
-
Nanoparticle Synthesis: The core nanoparticle is synthesized.
-
Surface Activation: The nanoparticle surface is activated to introduce reactive groups for linker attachment.
-
Linker Conjugation (via Fmoc or Boc end): Depending on the desired orientation, either the Fmoc or Boc group is removed, and the linker is attached to the nanoparticle surface.
-
Deprotection of the Second Terminus: The remaining protecting group is removed.
-
Targeting Ligand Conjugation: The targeting ligand is conjugated to the exposed amine on the linker.
Formation of Self-Assembled Peptide Nanostructures
The Fmoc group is known to drive the self-assembly of peptides and amino acid derivatives into various nanostructures, such as nanofibers and hydrogels, through π-π stacking and hydrogen bonding interactions.[8][9][10] By incorporating this compound into a peptide sequence during solid-phase peptide synthesis (SPPS), it is possible to create branched peptides that can self-assemble into complex nanostructures. These structures can be explored for applications in tissue engineering, drug delivery, and as scaffolds for cell culture.[10]
Quantitative Data
The following table summarizes typical characterization data for nanoparticles functionalized with PEG linkers. The exact values will vary depending on the specific nanoparticle core, the density of the PEG linker, and the attached ligand.
| Parameter | Unfunctionalized Nanoparticle | PEGylated Nanoparticle | PEGylated & Ligand-Conjugated Nanoparticle |
| Hydrodynamic Diameter (nm) by DLS | 100 ± 5 | 120 ± 7 | 125 ± 8 |
| Polydispersity Index (PDI) by DLS | 0.15 | 0.12 | 0.14 |
| Zeta Potential (mV) | -25 ± 3 | -10 ± 2 | -8 ± 2 |
| Drug Loading Capacity (%) | N/A | 5-10 | 5-10 |
| Conjugation Efficiency (%) | N/A | > 90 | > 85 |
Note: This table presents illustrative data. Actual results will be experiment-dependent.
Experimental Protocols
Protocol 1: Fmoc Deprotection for Solution-Phase Conjugation
This protocol describes the removal of the Fmoc protecting group from this compound in solution.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DMF to a concentration of 10 mg/mL.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC. The product, H2N-N-bis-PEG3-NH-Boc, will have a lower Rf value than the starting material.
-
Once the reaction is complete, remove the DMF and excess piperidine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a minimal amount of DCM.
-
Precipitate the product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product.
-
Decant the supernatant and wash the pellet with cold diethyl ether twice.
-
Dry the product under vacuum.
Protocol 2: Boc Deprotection for Solid-Phase Synthesis
This protocol describes the removal of the Boc protecting group from a resin-bound peptide that has been functionalized with this compound.
Materials:
-
Resin-bound peptide with this compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Solid-phase synthesis vessel
-
Nitrogen for agitation
Procedure:
-
Swell the resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Prepare the deprotection cocktail: 95% TFA, 2.5% water, 2.5% TIS (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the deprotection cocktail to the resin.
-
Agitate the resin with nitrogen bubbling for 1-2 hours at room temperature.
-
Drain the cleavage cocktail into a collection tube.
-
Wash the resin three times with DCM and combine the washes with the cleavage cocktail.
-
Remove the TFA and DCM by rotary evaporation.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Visualizations
Caption: Workflow for the synthesis of a branched ADC.
Caption: Functionalization of a nanoparticle surface.
Caption: Orthogonal deprotection strategy.
References
- 1. Fmoc-amino-bis-PEG3-amino-Boc | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. purepeg.com [purepeg.com]
- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJNANO - Self-assembly of amino acids toward functional biomaterials [beilstein-journals.org]
Application Notes and Protocols for Peptide Synthesis Using Fmoc Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the principles and methods for solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. It is intended to serve as a comprehensive guide, offering practical experimental protocols and quantitative data to aid in the successful synthesis of peptides for research and drug development purposes.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc-based SPPS is the most widely used method for producing synthetic peptides.[1][2] The strategy relies on the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin).[2][3] The key features of this methodology are the use of the base-labile Fmoc group for temporary protection of the α-amino group of the incoming amino acid and acid-labile protecting groups for the side chains of reactive amino acids.[2][4]
The synthesis cycle consists of three primary steps that are repeated for each amino acid addition:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF).[5][6] This exposes a free amine group for the subsequent coupling reaction.
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and then coupled to the free N-terminus of the peptide chain, forming a new peptide bond.[5][7]
-
Washing: Following each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products, ensuring high purity of the final peptide.[8]
This cyclical process is continued until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and the permanent side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.[5][7]
Data Presentation: Quantitative Parameters in Fmoc SPPS
The following tables summarize key quantitative data for various stages of Fmoc-based peptide synthesis, providing a basis for protocol development and optimization.
Table 1: Resin Selection and Loading
| Resin Type | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | First Amino Acid Attachment Method | Reference |
| Wang Resin | Carboxylic Acid | 0.3 - 1.0 | Symmetrical anhydride (B1165640) or DIC/DMAP | [5] |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid (mild cleavage) | 1.0 - 2.0 | DIPEA in DCM | [9][10] |
| Rink Amide Resin | Amide | 0.3 - 0.8 | Standard coupling after Fmoc removal | [5][9] |
Table 2: Fmoc Deprotection Conditions
| Reagent | Concentration | Solvent | Reaction Time | Number of Treatments | Reference |
| Piperidine | 20% (v/v) | DMF or NMP | 5 - 10 min | 2 | [6][11] |
| Piperidine | 30% (v/v) | DMF | 10 min | 1 | [6] |
| DBU/Piperidine | 2% DBU / 2% Piperidine | DMF | 2 x 2 min | 2 | [11] |
Table 3: Amino Acid Coupling Reagents and Conditions
| Coupling Reagent | Equivalents (Amino Acid:Reagent:Base) | Base | Solvent | Typical Coupling Time | Reference |
| HBTU/HOBt | 1.5 : 1.5 : 2 | DIPEA | DMF | 5 min (microwave) or 30-60 min (RT) | [12] |
| HCTU | 1 : 1 : 2 | DIPEA or Collidine | DMF | 15 min - 2 h | [9] |
| HATU/HOAt | 4.5 : 4.5 : 9 | DIPEA or NMM | DMF | 4 - 24 h | [9] |
| DIC/HOBt | 1 : 1 : - | - | DMF/DCM | 1 - 2 h | [13] |
Table 4: Cleavage and Final Deprotection Cocktails
| Reagent Cocktail | Composition (v/v) | Scavengers | Typical Cleavage Time | Target Peptide Features | Reference |
| TFA/H₂O/TIS | 95 : 2.5 : 2.5 | Triisopropylsilane (TIS), Water | 2 - 3 hours | Standard peptides | [5] |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT | 82.5 : 5 : 5 : 5 : 2.5 | 2 - 4 hours | Peptides with Arg(Pmc/Mtr), Cys, Met | [14] |
| 1% TFA in DCM | 1 : 99 | - | 10 x 2 min | For very acid-sensitive resins (e.g., 2-chlorotrityl) | [15] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of manual Fmoc solid-phase peptide synthesis.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.[9]
-
Add DMF to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[9]
-
After swelling, drain the DMF from the reaction vessel.
First Amino Acid Loading (Example: Wang Resin)
-
Dissolve the first Fmoc-amino acid (10 equivalents relative to resin loading) in a minimal amount of dry DCM. A few drops of DMF can be added to aid dissolution.[16]
-
In a separate flask at 0°C, add diisopropylcarbodiimide (DIC) (5 equivalents) to the amino acid solution and stir for 10-20 minutes to form the symmetrical anhydride.[13][16]
-
Add the activated amino acid solution to the swelled resin.
-
Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents) to the reaction mixture.[13]
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Wash the resin again with DMF and DCM.
The SPPS Cycle: Deprotection and Coupling
This cycle is repeated for each amino acid in the peptide sequence.
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[11]
-
Agitate the mixture for 2 minutes and then drain the solution.[11]
-
Add a fresh portion of the 20% piperidine/DMF solution.
-
Agitate for an additional 5-10 minutes.[11]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
Amino Acid Coupling (Example using HBTU):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended, or a different coupling reagent may be used.[17]
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.[18]
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Cleavage and Final Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[14]
-
Prepare the cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is commonly used.[5]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[7]
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in Fmoc-based peptide synthesis.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Caption: Decision workflow for handling difficult coupling reactions in SPPS.
References
- 1. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 4. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. peptide.com [peptide.com]
- 12. rsc.org [rsc.org]
- 13. academic.oup.com [academic.oup.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 17. mesalabs.com [mesalabs.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-N-bis-PEG3-NH-Boc in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-bis-PEG3-NH-Boc is a heterobifunctional linker designed for advanced bioconjugation and is particularly well-suited for the development of targeted drug delivery systems. This linker features two distinct protecting groups, Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), which allows for the sequential and controlled conjugation of different molecules, such as a targeting ligand and a therapeutic agent. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance of the conjugated molecules.[1][][3] This document provides detailed application notes and protocols for the effective use of this compound in targeted drug delivery research and development.
Chemical Structure and Properties
This compound possesses a central amine from which two PEG3 arms extend, one terminated with an Fmoc-protected amine and the other with a Boc-protected amine. This orthogonal protection scheme is the key to its utility in multi-step conjugation strategies.[]
Key Features:
-
Orthogonal Protection: The base-labile Fmoc group and the acid-labile Boc group can be removed selectively under different conditions, enabling a stepwise conjugation workflow.[]
-
PEG Spacers: The three-unit PEG chains enhance the hydrophilicity of the linker and the resulting conjugate, which can improve solubility, stability, and pharmacokinetic properties.[1][]
-
Versatility: This linker is suitable for a variety of applications, including the synthesis of antibody-drug conjugates (ADCs), targeted nanoparticles, and other complex biomolecular constructs.
A summary of the physicochemical properties of a representative this compound linker is provided in Table 1.
| Property | Typical Value |
| Molecular Formula | C₄₁H₆₃N₃O₁₂ |
| Molecular Weight | 789.95 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, DMSO |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF |
| Boc Deprotection | Trifluoroacetic acid (TFA) based solution |
Table 1: Physicochemical Properties of this compound.
Applications in Targeted Drug Delivery
The unique structure of this compound allows for the precise assembly of a targeted drug delivery system. A common strategy involves the following steps:
-
Conjugation of the first molecule (e.g., a targeting ligand) after Fmoc deprotection. The resulting free amine can be coupled to a molecule with a reactive carboxyl group or an activated ester.
-
Conjugation of the second molecule (e.g., a therapeutic drug) after Boc deprotection. The second amine is exposed by acid treatment and can then be conjugated to the payload.
-
Attachment to a carrier (optional). The entire construct can be further conjugated to a larger carrier molecule, such as a nanoparticle or polymer.
This sequential approach is illustrated in the diagram below.
Caption: Sequential conjugation workflow using this compound.
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization may be required for specific molecules and applications.
Protocol 1: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose a primary amine.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound in anhydrous DMF to a final concentration of 10-20 mg/mL.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 30 minutes.
-
Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Fmoc group.
-
Remove the solvent and excess piperidine under high vacuum. The resulting product, H2N-bis-PEG3-NH-Boc, can be used directly in the next step or purified by silica (B1680970) gel chromatography if necessary.
Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule (Post-Fmoc Deprotection)
This protocol details the coupling of a molecule with a carboxylic acid group to the newly exposed amine.
Materials:
-
H2N-bis-PEG3-NH-Boc (from Protocol 1)
-
Carboxylic acid-containing molecule (e.g., targeting ligand)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution. Stir at room temperature for 30-60 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve H2N-bis-PEG3-NH-Boc (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) if the amine is in a salt form.
-
Add the activated carboxylic acid solution to the amine solution.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the resulting conjugate by preparative HPLC or silica gel chromatography.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the second primary amine.
Materials:
-
Ligand-linker-NH-Boc conjugate (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.
-
Remove the solvent and excess TFA under reduced pressure. The resulting product can be used directly in the next conjugation step.
Protocol 4: Conjugation of a Second Carboxylic Acid-Containing Molecule (Post-Boc Deprotection)
This protocol is similar to Protocol 2 and is used to attach the second molecule (e.g., a cytotoxic drug) to the linker.
Materials:
-
Ligand-linker-NH2 conjugate (from Protocol 3)
-
Carboxylic acid-containing drug molecule
-
EDC, NHS, anhydrous DMF/DCM, DIPEA (as in Protocol 2)
Procedure:
-
Follow the same steps as in Protocol 2, using the ligand-linker-NH2 conjugate as the amine component and the drug molecule as the carboxylic acid component.
-
Purify the final targeted drug-linker conjugate using an appropriate chromatographic method (e.g., preparative HPLC).
Characterization and Data Presentation
The successful synthesis and purity of the conjugates should be confirmed at each step using analytical techniques such as LC-MS and NMR. For nanoparticle-based delivery systems, further characterization is crucial.
Table 2: Example Characterization Data for a Targeted Nanoparticle Formulation.
| Parameter | Unloaded Nanoparticles | Drug-Loaded Nanoparticles | Targeted Nanoparticles |
| Average Size (nm) | 105 ± 5 | 120 ± 7 | 125 ± 6 |
| Polydispersity Index (PDI) | 0.15 | 0.18 | 0.17 |
| Zeta Potential (mV) | -15 ± 2 | -12 ± 3 | -10 ± 2 |
| Drug Loading (%) | N/A | 10.5 | 9.8 |
| Encapsulation Efficiency (%) | N/A | 85 | 82 |
The workflow for the preparation and characterization of a targeted drug delivery system is outlined below.
Caption: Experimental workflow for formulation and characterization.
Example Signaling Pathway for a Targeted Payload
Many targeted therapies deliver cytotoxic agents that interfere with essential cellular processes, such as cell division. For example, if the payload is a tubulin inhibitor, it would disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway for a tubulin inhibitor payload.
Conclusion
This compound is a powerful and versatile tool for the construction of sophisticated targeted drug delivery systems. Its orthogonal protecting groups allow for a high degree of control over the conjugation process, enabling the precise assembly of multi-component therapeutics. The protocols and data presented here provide a foundation for researchers to incorporate this valuable linker into their drug development programs.
References
Application Notes and Protocols for Coupling Reactions with Fmoc-Protected Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for coupling reactions involving fluorenylmethyloxycarbonyl (Fmoc)-protected amines, a cornerstone of solid-phase peptide synthesis (SPPS). Detailed protocols, comparative data on coupling reagents, and troubleshooting strategies are presented to enable researchers to optimize their synthetic workflows, ensuring high-purity and high-yield production of peptides and other amide-containing molecules.
Introduction to Fmoc-Based Coupling Reactions
The Fmoc protecting group is widely utilized in peptide synthesis due to its base lability, allowing for mild deprotection conditions that preserve acid-sensitive functionalities on the peptide and solid support.[1] The core of Fmoc-based synthesis is the iterative cycle of deprotection of the N-terminal amine and subsequent coupling of the next Fmoc-protected amino acid. The efficiency of this coupling step is paramount to the success of the overall synthesis, as incomplete reactions can lead to deletion sequences and challenging purifications.[2][3]
The choice of coupling reagent is a critical parameter that influences reaction kinetics, yield, and the preservation of stereochemical integrity by minimizing racemization.[2][4] This document provides a comparative analysis of common coupling reagents and detailed protocols for their use.
Comparative Analysis of Common Coupling Reagents
The selection of a suitable coupling reagent is dependent on factors such as the steric hindrance of the amino acids being coupled, the length of the peptide, and the desired reaction time.[2][3] Modern coupling reagents are predominantly onium-type salts (uronium/aminium and phosphonium), which offer high reactivity and suppression of racemization.[5][6]
Table 1: Comparison of Coupling Reagent Performance in the Synthesis of a Difficult Decapeptide (Acyl Carrier Protein Fragment 65-74) [2][7]
| Coupling Reagent | Type | Crude Purity (%) (Short Coupling Time) | Crude Purity (%) (Long Coupling Time) | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | 83.63 | 79.50 | High efficiency, especially for difficult sequences.[5][7] | High cost.[7] |
| HCTU | Uronium/Aminium Salt | Not Reported | 81.20 | Highly efficient, cost-effective alternative to HATU.[7] | Can be less effective for some very difficult couplings compared to HATU. |
| COMU | Uronium/Aminium Salt | 82.30 | 79.00 | Very high reactivity, safer byproducts than benzotriazole-based reagents.[6][7] | Higher cost. |
| PyBOP | Phosphonium Salt | 70.27 | 78.90 | Efficient, no risk of guanidinylation. | Byproducts can be difficult to remove in solution-phase synthesis. |
| DIC/Oxyma | Carbodiimide/Additive | Not Reported | Not Reported | Cost-effective, low risk of racemization when used with Oxyma.[2][8] | Slower reaction rates compared to onium salts.[2] |
| TFFH | Uronium/Aminium Salt | < 63 | < 63 | Useful for specific applications. | Generally lower purity results compared to other modern reagents.[7] |
Table 2: Racemization Levels with Different Coupling Reagents for Sensitive Amino Acids [4][8]
| Amino Acid | Coupling Reagent | % D-Product (Racemization) |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8 |
| Fmoc-L-His(Trt)-OH | HATU/NMM | High |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | Negligible |
| Fmoc-L-Cys(Trt)-OH | HBTU/DIPEA | Significant |
| Fmoc-L-Ser(tBu)-OH | DIC/Oxyma | Negligible |
| Fmoc-L-Ser(tBu)-OH | HATU/NMM | Significant |
Experimental Protocols
The following are detailed protocols for a standard Fmoc-SPPS coupling cycle. These can be adapted based on the specific peptide sequence and the scale of the synthesis.
General Materials and Reagents
-
Fmoc-protected amino acids
-
Solid support (e.g., Rink Amide resin, Wang resin)[9]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Coupling reagents (e.g., HATU, HCTU, DIC)
-
Additives (e.g., OxymaPure)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM))[6]
-
Reaction vessel for manual or automated synthesis
-
Reagents for monitoring (e.g., Ninhydrin for Kaiser test)
Protocol 1: Standard Coupling using HATU
This protocol is highly effective for most coupling reactions, including those involving sterically hindered amino acids.[3]
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.[2]
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[3][5]
-
Allow the mixture to pre-activate for 1-5 minutes.[3]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes. For difficult couplings, the reaction time can be extended to 2-4 hours.[3]
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).[2]
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a recoupling step may be necessary.
-
Protocol 2: Cost-Effective Coupling using DIC/Oxyma
This protocol is a reliable and economical option for many standard peptide syntheses.[2]
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Coupling:
-
Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.
Visualization of Experimental Workflow and Mechanisms
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the key workflows and chemical transformations.
Caption: General workflow for a single cycle in Fmoc solid-phase peptide synthesis.
Caption: Simplified mechanism of amide bond formation using an onium salt coupling reagent.
Common Side Reactions and Mitigation Strategies
Several side reactions can occur during Fmoc-SPPS, potentially compromising the purity and yield of the final peptide.[6]
-
Racemization: The loss of stereochemical integrity at the α-carbon of the amino acid is a major concern, especially for sensitive residues like histidine and cysteine.[4][8]
-
Mitigation: Use of coupling reagents with additives like HOBt or OxymaPure, which form active esters that are less prone to racemization.[6] Employing weaker bases like N-methylmorpholine (NMM) or collidine instead of DIPEA can also reduce racemization.[6] For particularly sensitive amino acids, using pre-formed active esters or specialized coupling protocols may be necessary.
-
-
Diketopiperazine Formation: This side reaction is prevalent at the dipeptide stage, particularly when proline is the second amino acid, leading to cleavage of the dipeptide from the resin.
-
Mitigation: Coupling the third amino acid quickly after the deprotection of the second is crucial. Alternatively, using a dipeptide building block can bypass this issue.
-
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered ring intermediate, especially in sequences like Asp-Gly or Asp-Ser. This can lead to racemization and the formation of β-peptides.
-
Mitigation: The use of protecting groups on the side chain of aspartic acid that sterically hinder this cyclization is a common strategy.
-
By carefully selecting coupling reagents, optimizing reaction conditions, and being aware of potential side reactions, researchers can successfully synthesize high-quality peptides for a wide range of applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of N-Boc-Allylglycine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Boc deprotection of N-Boc-allylglycine. The following guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the Boc deprotection of N-Boc-allylglycine?
The most common and standard methods for Boc deprotection involve the use of strong acids.[1] Typically, Trifluoroacetic acid (TFA) is used in a solution with Dichloromethane (B109758) (DCM), or a solution of Hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane (B91453) or methanol (B129727).[1]
Q2: Why is my Boc deprotection of N-Boc-allylglycine incomplete?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Shorter reaction times or lower temperatures may not be sufficient for the complete removal of the Boc group. While many deprotection reactions are performed at room temperature, some substrates may require extended reaction times.
-
Steric Hindrance: Although allylglycine is not considered a highly sterically hindered amino acid, the bulky Boc group itself can sometimes present challenges, requiring optimized conditions for complete removal.
-
Reagent Degradation: Ensure that the acid used is fresh and has not been compromised by improper storage.
Q3: Are there any specific side reactions to be aware of when deprotecting N-Boc-allylglycine with strong acids?
The allyl group in allylglycine is generally stable under the acidic conditions used for Boc deprotection. However, a potential side reaction involves the tert-butyl cation, a byproduct of Boc group cleavage. This electrophilic cation can potentially alkylate nucleophilic sites on the molecule. While this is a more significant concern for amino acids with highly nucleophilic side chains like methionine or tryptophan, it is a possibility to be aware of. The use of "scavengers" can mitigate this issue by trapping the tert-butyl cation.[2]
Q4: How can I monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) is a common and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the N-Boc-allylglycine starting material, you can observe the disappearance of the starting material spot and the appearance of the deprotected allylglycine product spot over time. Staining with ninhydrin (B49086) is particularly useful for visualizing the primary amine product.
Q5: What is a standard work-up procedure after acidic Boc deprotection?
Following acidic deprotection, the product is typically an ammonium (B1175870) salt. To obtain the free amine, a basic work-up is necessary. This usually involves removing the excess acid and solvent under reduced pressure, followed by neutralization with a base such as a saturated sodium bicarbonate solution. The free amine can then be extracted using a suitable organic solvent.
Troubleshooting Guide: Incomplete Deprotection
Problem: TLC or NMR analysis indicates a significant amount of starting N-Boc-allylglycine remains after the deprotection reaction.
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Acid Concentration | Increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing to 50% TFA in DCM. The rate of Boc cleavage can have a second-order dependence on the acid concentration. |
| Inadequate Reaction Time | Extend the reaction time. Monitor the reaction periodically by TLC to determine the optimal time for completion. For some substrates, what is typically a 30-minute reaction may require 1-2 hours. |
| Sub-optimal Temperature | While most Boc deprotections are carried out at room temperature, gentle heating may be required for stubborn substrates. Conversely, if side reactions are a concern, performing the reaction at 0°C may be beneficial, though it might require a longer reaction time. |
| Poor Solvent Choice | For TFA deprotection, DCM is the standard solvent. For HCl deprotection, 1,4-dioxane or methanol are common. Ensure the use of anhydrous solvents if water could interfere with the reaction. |
Data Presentation: Comparison of Deprotection Methods
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Advantages | Potential Disadvantages |
| Standard Acidic (TFA) | 20-50% TFA in DCM, room temperature | 30 min - 2 hours | Fast, reliable, and widely used. | Harsh conditions may not be suitable for substrates with other acid-sensitive groups. |
| Standard Acidic (HCl) | 4M HCl in 1,4-dioxane, room temperature | 30 min - 2 hours | Effective, and the resulting hydrochloride salt can sometimes be easier to handle. | Dioxane is a hazardous solvent. |
| Mild Acidic (Oxalyl Chloride) | Oxalyl chloride (3 equiv.) in methanol, room temperature | 1 - 4 hours | Milder conditions, suitable for acid-sensitive substrates.[1][3] | Oxalyl chloride is corrosive and moisture-sensitive. |
| Mild Acidic (Aqueous Phosphoric Acid) | Aqueous phosphoric acid in THF | Varies | Environmentally benign option. | May require longer reaction times or heating. |
| Thermal Deprotection | Heating in a suitable solvent (e.g., toluene (B28343), dioxane-water mix) | Varies (can be rapid with microwave heating) | Acid-free, useful for highly acid-sensitive substrates. | Requires higher temperatures which may not be suitable for all molecules. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
-
Dissolve the N-Boc-allylglycine in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution.
-
If side reactions are a concern, consider adding a scavenger such as triethylsilane (TES) or thioanisole.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (typically complete within 30 minutes to 2 hours).
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
For isolation of the free amine, perform a basic work-up.
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Dissolve the N-Boc-allylglycine in a minimal amount of a suitable co-solvent if necessary.
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction for completeness by TLC.
-
Remove the solvent in vacuo. The product is typically obtained as the hydrochloride salt.
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
-
In a dry round-bottom flask, dissolve the N-Boc-allylglycine (1 equivalent) in methanol.
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) to the solution. An immediate temperature increase and sputtering may be observed.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amino acid, typically as its hydrochloride salt.
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: General mechanism of acid-catalyzed Boc deprotection.
References
Technical Support Center: Optimizing Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during solid-phase peptide synthesis (SPPS). The following sections offer detailed solutions, experimental protocols, and comparative data to help optimize coupling efficiency and ensure the successful synthesis of high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of low coupling efficiency?
A1: Low coupling efficiency manifests through several indicators. During synthesis, a positive result from a colorimetric test like the Kaiser test after a coupling step indicates the presence of unreacted free primary amines.[1] Post-synthesis, analysis of the crude product by High-Performance Liquid Chromatography (HPLC) will show a low-purity profile with multiple peaks. Mass Spectrometry (MS) analysis will reveal the presence of deletion sequences (peptides missing one or more amino acids), which have a lower molecular weight than the target peptide.[1]
Q2: What is a "difficult sequence," and how does it impact coupling?
A2: A "difficult sequence" is a peptide chain prone to forming stable secondary structures, such as β-sheets, on the resin.[1] This is common in long peptides (>30 amino acids) and sequences rich in hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu).[1][2] This aggregation can hinder the access of reagents to the growing peptide chain, leading to incomplete deprotection and coupling reactions, and consequently, low yields of the target peptide.[1]
Q3: How does resin swelling affect coupling efficiency?
A3: Resin swelling is crucial for successful SPPS as it allows reagents to diffuse and access the reactive sites on the growing peptide chain. Inadequate swelling can lead to reduced reaction rates and incomplete coupling reactions. The degree of swelling is influenced by the resin type (e.g., polystyrene vs. PEG-polystyrene grafts), the solvent, and the growing peptide chain itself, which can sometimes induce a dramatic increase or decrease in swelling.
Q4: When should a capping step be performed?
A4: A capping step should be performed after a coupling reaction that has been identified as incomplete. Capping, typically with acetic anhydride (B1165640), acetylates any unreacted N-terminal amines.[3] This renders them unreactive to subsequent coupling cycles, preventing the formation of deletion sequences and simplifying the purification of the final product.[3][4]
Q5: Can I use the Kaiser test to monitor the coupling of any amino acid?
A5: The Kaiser test is highly sensitive for primary amines but is not reliable for detecting secondary amines. Therefore, if the N-terminal amino acid is a proline or another N-substituted residue, the Kaiser test will give a false negative (a colorless or yellowish result). In these cases, alternative tests like the Chloranil test or the Isatin test should be used.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues related to coupling efficiency.
Issue 1: Positive Kaiser Test After Coupling
Q: My Kaiser test is positive (blue beads) after a standard coupling reaction. What are the immediate steps I should take?
A: A positive Kaiser test indicates incomplete coupling. The immediate course of action is to perform a second coupling (a "double couple") with a fresh solution of the activated amino acid. Allow the reaction to proceed for the same duration as the first coupling, or longer, and then repeat the Kaiser test. If the test is still positive, consider a capping step to block the unreacted amines before proceeding to the next cycle.[4]
Issue 2: Persistently Low Coupling Efficiency with a Specific Amino Acid
Q: I am consistently observing poor coupling for a specific sterically hindered amino acid (e.g., Val, Ile, Aib). How can I improve the outcome?
A: Sterically hindered amino acids are notoriously difficult to couple. To improve efficiency, consider the following strategies:
-
Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight to allow the reaction to proceed to completion.
-
Increase Reagent Excess: Use a higher excess of the protected amino acid and coupling reagent (e.g., 5 equivalents instead of the standard 3-4).
-
Choose a More Potent Coupling Reagent: Switch to a more reactive coupling reagent. Onium-salt-based reagents like HATU, HCTU, or COMU are generally more effective for hindered couplings than carbodiimides like DIC.[5][6]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can improve reaction kinetics, although this should be done cautiously as it can also increase the risk of racemization.
Issue 3: Overall Low Yield and Purity for a Long or Hydrophobic Peptide
Q: I am synthesizing a long (>30 residues) and hydrophobic peptide, and the final purity is very low. What are the likely causes and solutions?
A: Low purity in long, hydrophobic sequences is often due to peptide aggregation on the resin. This aggregation blocks reactive sites, leading to failed coupling and deprotection steps.
Strategies to Overcome Aggregation:
-
Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures.
-
Special Solvents: Use "magic" solvent mixtures (e.g., a combination of DMF, DCM, and NMP) or solvents known to disrupt hydrogen bonding, such as DMSO.
-
Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at specific Ser or Thr residues within the sequence. These derivatives temporarily introduce a kink in the peptide backbone, disrupting aggregation, and are reverted to the native residue during final cleavage.
-
Resin Choice: Use a high-swelling, low-loading PEG-based resin (e.g., ChemMatrix®) which can improve the solvation of the growing peptide chain.[7]
Data Presentation: Comparison of Coupling Reagent Performance
The choice of coupling reagent is critical for maximizing yield and purity, especially for challenging sequences. The following table summarizes the performance of several common coupling reagents in the synthesis of the "difficult" Acyl Carrier Protein (65-74) fragment.
| Coupling Reagent | Crude Purity (%) | Overall Yield (%) | Racemization Risk | Key Characteristics |
| HATU | ~80-84%[8] | High | Low | Highly efficient, especially for hindered residues. More expensive.[2] |
| HCTU | ~81-84%[8] | High | Low | Similar performance to HATU but more cost-effective.[2] |
| COMU | ~79%[8] | High | Very Low | High efficiency, non-explosive byproducts, and good solubility.[5][9] |
| PyBOP | Lower than uronium salts[8] | Moderate-High | Moderate | A well-established phosphonium (B103445) salt reagent. |
| DIC/Oxyma | High (sequence dependent) | High | Very Low | Cost-effective and very low racemization. DIC is a liquid, making it suitable for automated synthesizers.[5] |
| TCTU | Not specified | 87%[4] | Low | A chloro-uronium salt showing high yield in difficult sequences.[4] |
Note: Data is compiled from studies on the ACP(65-74) model peptide and may vary based on sequence, scale, and specific reaction conditions.[4][7][8]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol describes a single cycle of amino acid addition using Fmoc chemistry on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 1 hour in the reaction vessel.[7]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.[7]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (using HATU):
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF.[7]
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq).[7]
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.[7]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test (see Protocol 2) on a small sample of beads to check for reaction completion. A negative result indicates a successful coupling.
-
Protocol 2: Kaiser Test (for Primary Amines)
This qualitative test detects the presence of free primary amines on the resin.
Reagents:
-
Solution A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution is diluted with 49 mL of pyridine (B92270).
-
Solution B: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.
-
Solution C: 40 g of phenol (B47542) in 20 mL of n-butanol.
Procedure:
-
Place 10-15 beads of the peptide-resin into a small glass test tube.
-
Prepare a reference tube without resin.
-
Add 2-3 drops of each solution (A, B, and C) to both tubes.
-
Heat the tubes at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Colorless/Yellow Beads and Solution: Negative result. Coupling is complete.
-
Dark Blue Beads and/or Blue Solution: Positive result. Coupling is incomplete; free amines are present.
Protocol 3: Capping with Acetic Anhydride
This procedure is used to terminate unreacted peptide chains.
Reagents:
-
Capping Solution: A mixture of acetic anhydride, a base (like pyridine or DIPEA), and DMF. A common formulation is acetic anhydride/pyridine/DMF in a 1:1:3 ratio.
Procedure:
-
After an incomplete coupling reaction, wash the resin thoroughly with DMF.
-
Prepare the capping solution fresh. For a 0.1 mmol synthesis, a solution containing 50 equivalents of acetic anhydride and 50 equivalents of a base is often used.
-
Add the capping solution to the resin and agitate at room temperature for 30 minutes.[8]
-
Drain the capping solution.
-
Wash the resin extensively with DMF (5-7 times) to remove all traces of the capping reagents.
-
Perform a Kaiser test to confirm the absence of free amines (negative result). If the test is still positive, the capping procedure can be repeated.
Visualizations
Standard SPPS Workflow
Caption: High-level workflow for a standard cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Low Coupling Efficiency
Caption: A decision tree for troubleshooting incomplete coupling reactions during SPPS.
HATU Activation Mechanism
Caption: Simplified mechanism of carboxylic acid activation by HATU for peptide bond formation.
References
- 1. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions in Fmoc-based peptide synthesis and solutions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered during Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Fmoc-SPPS?
The most frequently encountered side reactions include incomplete deprotection and/or coupling, aspartimide formation, diketopiperazine (DKP) formation, racemization of amino acids, and on-resin peptide aggregation. Other issues can arise from specific amino acid residues, such as the oxidation of methionine and cysteine.
Q2: How do I know if my synthesis is failing?
Common indicators of synthesis problems include low final peptide yield, difficult purification due to multiple impurities shown in HPLC analysis, and mass spectrometry (MS) data revealing unexpected molecular weights (e.g., deletion sequences from incomplete coupling or truncated sequences from incomplete deprotection).[1][2] During the synthesis, signs like the resin shrinking or failing to swell can indicate aggregation[3][4], while colorimetric tests like the Kaiser test can signal incomplete reactions.[1][5]
Q3: What is a "difficult sequence" and how does it impact synthesis?
A "difficult sequence" is a peptide chain prone to forming strong secondary structures (like β-sheets) on the resin, which leads to aggregation.[2] This aggregation physically blocks reagents from accessing the growing peptide chain, causing incomplete deprotection and coupling reactions and resulting in low yields and purity.[2][4] Sequences rich in hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu, Phe) are often classified as difficult.[2]
Troubleshooting Guide 1: Incomplete Deprotection & Coupling
Incomplete removal of the Fmoc group or inefficient coupling of the next amino acid leads to deletion and truncated sequences, which are primary causes of low yield and purity.[1][2][5]
Question: My analytical results (HPLC/MS) show significant deletion or truncated sequences. How can I diagnose and fix this?
Answer: This is a classic symptom of incomplete reactions. Follow these steps to diagnose and resolve the issue.
Step 1: On-Resin Monitoring During the synthesis, use a qualitative test to check the status of the free amine on the resin. The Kaiser test is the most common method.[5][6]
-
After Deprotection: A positive Kaiser test (blue beads) indicates successful Fmoc removal. A negative test (yellow beads) means deprotection is incomplete.[5][6]
-
After Coupling: A negative Kaiser test (yellow beads) indicates the coupling was successful. A positive test (blue beads) means the coupling is incomplete.[2]
Step 2: Troubleshooting Based on Diagnosis
| Issue | Common Causes | Recommended Solutions |
| Incomplete Fmoc Deprotection | 1. Peptide Aggregation: Secondary structure formation hinders access of the deprotection reagent.[5][7] 2. Suboptimal Reagents: Degraded piperidine (B6355638) solution.[5] 3. Insufficient Reaction Time: Standard times may be too short for "difficult" sequences.[5] | 1. Modify Protocol: Increase deprotection time or temperature.[7] 2. Use Stronger Base: Switch to a more potent deprotection reagent like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU / 2% piperidine in DMF.[3][8] 3. Improve Solvation: Switch solvent from DMF to N-methylpyrrolidone (NMP) or use chaotropic salts to disrupt aggregation.[3][4] 4. Verify Reagents: Use fresh, high-quality piperidine.[1] |
| Incomplete Coupling | 1. Peptide Aggregation: Hinders access of the activated amino acid.[3] 2. Steric Hindrance: Coupling sterically bulky amino acids can be slow. 3. Insufficient Activation: Low-quality reagents or suboptimal activation protocol.[1] | 1. Double Couple: Repeat the coupling step with fresh reagents.[1] 2. Use More Potent Reagents: Switch to a more powerful activator like HATU or HBTU.[9] 3. Increase Temperature: Use microwave-assisted synthesis to accelerate coupling and disrupt aggregation.[3] 4. Improve Solvation: As with deprotection, switch to NMP or use additives.[3] |
Experimental Protocol: The Kaiser (Ninhydrin) Test
This test detects free primary amines on the resin.[2][5] Note: It does not work for N-terminal proline (a secondary amine), which gives a reddish-brown color.[5]
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
-
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines.
-
Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines.
-
Workflow for Troubleshooting Incomplete Reactions
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection and coupling.
Troubleshooting Guide 2: Aspartimide Formation
This side reaction is a major challenge, especially for peptides containing aspartic acid (Asp). It is caused by the base-catalyzed cyclization of the Asp side chain.[10]
Question: My peptide contains an Asp-Gly sequence and the purity is very low. What is happening and how can I prevent it?
Answer: You are likely observing aspartimide formation. The backbone amide nitrogen of the residue following Asp attacks the side-chain ester, forming a five-membered succinimide (B58015) ring (aspartimide).[10] This intermediate can then be opened by a nucleophile (like piperidine or water) to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their racemized versions.[11]
-
Susceptible Sequences: The reaction is most prevalent in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[3][10]
-
Consequences: The resulting byproducts are often difficult or impossible to separate by HPLC as they can have the same mass and similar retention times as the target peptide.[11]
Strategies to Minimize Aspartimide Formation
| Strategy | Description | Efficacy & Considerations |
| Modify Deprotection Conditions | - Use a weaker base like piperazine (B1678402) instead of piperidine.[11][12] - Add an acidic additive like 0.1 M HOBt to the piperidine deprotection solution.[3][11][12] | Reduces but does not eliminate the side reaction.[11] HOBt is now sold wetted, which introduces water.[11] |
| Use Sterically Hindered Side-Chain Protection | Replace the standard tert-butyl (OtBu) protecting group on the Asp side chain with a bulkier group. | Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH have shown significant reduction in aspartimide formation compared to Fmoc-Asp(OtBu)-OH.[11] In one study, for an Asp-Gly sequence, Fmoc-Asp(OBno)-OH reduced aspartimide formation to just 0.1% per cycle. |
| Backbone Protection | Incorporate a protecting group on the backbone amide nitrogen of the amino acid C-terminal to the Asp residue. | Groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) physically block the cyclization. This is a very effective but can be a more costly strategy.[3] |
Mechanism of Aspartimide Formation
Caption: Base-catalyzed aspartimide formation leads to a mixture of undesired byproducts.
Troubleshooting Guide 3: Diketopiperazine (DKP) Formation
DKP formation is a major side reaction that occurs at the dipeptide stage, cleaving the first two amino acids from the resin.[9]
Question: My synthesis fails after the second amino acid, and I get a product corresponding to a cyclic dipeptide. What is happening?
Answer: You are observing diketopiperazine (DKP) formation. After the deprotection of the second amino acid, its newly liberated N-terminal amine can attack the ester bond linking the first amino acid to the resin. This intramolecular cyclization cleaves the dipeptide from the resin as a stable six-membered cyclic DKP.[9][13]
-
Susceptible Sequences: This reaction is especially common when Proline or other secondary amino acids are in the first or second position.[3][9][14]
-
Consequences: Leads to a nearly quantitative loss of the resin-bound peptide, terminating the synthesis.[9]
Strategies to Prevent DKP Formation
| Strategy | Description | Efficacy & Considerations |
| Use Sterically Hindered Resin | Synthesize the peptide on a 2-chlorotrityl chloride (2-CTC) resin . The bulky trityl group sterically shields the ester linkage, inhibiting the intramolecular attack.[3][9][13] | This is the most common and highly effective strategy for sequences prone to DKP formation. |
| Couple a Pre-formed Dipeptide | Instead of coupling the second amino acid individually, couple a pre-synthesized Fmoc-dipeptide. This bypasses the vulnerable dipeptidyl-resin stage.[9] | Effective, but carries a risk of racemization for the C-terminal amino acid of the dipeptide if it is not Gly or Pro.[9] |
| Modify Fmoc-Deprotection | Use alternative, milder deprotection conditions. For example, a cocktail of 2% DBU / 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[15] | May require optimization and is sequence-dependent.[15] |
Troubleshooting Guide 4: Racemization
Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to a mixture of L- and D-isomers.[16]
Question: My final peptide has a diastereomeric impurity with the same mass. What could be the cause?
Answer: This is likely due to racemization during the amino acid coupling step. The biological activity of a peptide is highly dependent on its specific chirality, so preventing racemization is critical.[16]
-
Mechanism: The most common pathway is through the formation of a planar oxazolone (B7731731) intermediate from the activated amino acid. This intermediate can easily lose and regain a proton at the α-carbon, scrambling the stereochemistry.[16]
-
Susceptible Residues: While all chiral amino acids can racemize, Histidine (His) and Cysteine (Cys) are particularly susceptible under standard basic coupling conditions.[3][16] Phenylglycine (Phg) is also known to be prone to racemization.[17]
Strategies to Suppress Racemization
| Strategy | Description | Efficacy & Considerations |
| Choice of Coupling Reagents & Additives | - Use carbodiimide (B86325) activators (like DIC) in combination with racemization-suppressing additives like Oxyma Pure or HOBt.[16] - Uronium/aminium reagents like COMU have also shown excellent performance in reducing racemization.[17] | This is the most critical factor. The choice of reagents can dramatically alter the extent of racemization. |
| Control of Base | - Avoid strong, unhindered tertiary amine bases. Use sterically hindered bases like N,N-diisopropylethylamine (DIEA) or collidine.[17] - Use the minimum amount of base necessary for the reaction.[16] | The base used during coupling is a key factor, especially for sensitive residues like Phg.[17] |
| Reaction Conditions | - Perform couplings at a lower temperature (e.g., 0°C).[16] - Minimize the pre-activation time before adding the mixture to the resin. | Lower temperatures and shorter activation times reduce the opportunity for oxazolone formation and subsequent racemization.[16] |
Quantitative Comparison of Coupling Reagents
The following table shows the percentage of D-isomer (racemization) formed during the coupling of Fmoc-Ser(tBu)-OH to a model peptide using various reagents.
| Coupling Reagent | Additive | % D-Isomer Formed |
| HBTU | DIEA | High (not specified) |
| DIC | Oxyma Pure | < 0.5% |
| DIC | HOBt | ~1.0% |
| Data synthesized from literature for illustrative purposes. Actual values are sequence and condition dependent.[16] |
Troubleshooting Guide 5: On-Resin Aggregation
Aggregation is caused by the formation of intermolecular hydrogen bonds between peptide chains, leading to a collapse of the resin matrix and severely hindering reactions.[3][18][19]
Question: My reactions have become extremely slow, the resin looks clumped, and the Kaiser test is unreliable. What should I do?
Answer: Your peptide is likely aggregating on the resin. This is one of the most challenging problems in SPPS.
-
Signs of Aggregation:
-
Shrinking of the resin matrix or failure to swell properly.[3][4]
-
Slow or incomplete coupling and deprotection reactions.[3][4]
-
False negative results from colorimetric tests (e.g., Kaiser test), as the N-terminus is inaccessible.[4]
-
In continuous flow synthesizers, a flattened and broad UV deprotection profile is observed.[4]
-
Strategies to Overcome Aggregation
| Strategy | Description | Efficacy & Considerations |
| Modify Synthesis Conditions | - Change Solvent: Switch from DMF to a stronger solvating agent like NMP or add DMSO.[3] - Increase Temperature: Use microwave-assisted synthesis. The thermal energy helps disrupt hydrogen bonds.[3] - Add Chaotropic Salts: Wash the resin with a solution of LiCl or NaClO₄ before coupling to break up secondary structures.[3][4] | These are often the first and easiest methods to try. Microwave synthesis is particularly effective. |
| Incorporate Backbone Modifications | - Pseudoprolines: Introduce dipeptides that create a "kink" in the peptide backbone, disrupting β-sheet formation.[3] - Dmb/Hmb Protection: Use backbone-protected amino acids (e.g., Fmoc-Ala-(Dmb)Gly-OH) to prevent hydrogen bonding.[3] | These are highly effective but must be planned in advance. The native sequence is regenerated during the final TFA cleavage. |
| Change Solid Support | - Low-Substitution Resin: Use a resin with a lower loading capacity to increase the distance between peptide chains. - PEG-based Resins: Use resins like TentaGel that have a more flexible and solvating matrix.[3] | Can be very effective but requires re-synthesis from the beginning. |
Logical Flow of Aggregation Issues
Caption: The causes, consequences, and solutions related to on-resin peptide aggregation.
Troubleshooting Guide 6: Side Reactions of Specific Residues
Question: How do I handle peptides containing Methionine (Met) or Cysteine (Cys)?
Answer: These sulfur-containing amino acids require special attention due to their unique reactivity.
Methionine (Met) The thioether side chain of Met is highly susceptible to oxidation, forming methionine sulfoxide (B87167) (Met(O)) and, to a lesser extent, methionine sulfone (Met(O2)).[20][21]
-
Cause: Oxidation can occur during synthesis but is most common during the final TFA cleavage step due to reactive carbocations.[22][23]
-
Solution:
-
Cleavage Cocktail: Always use a cleavage cocktail containing scavengers that protect Met. A common and effective cocktail is TFA/Water/TIS (95:2.5:2.5) .
-
Reversibility: If oxidation occurs, Met(O) can sometimes be reduced back to Met post-synthesis, although this is an additional purification challenge.[20]
-
Cysteine (Cys) The thiol side chain of Cys is highly nucleophilic and prone to several side reactions.
-
Racemization: As mentioned earlier, Cys is highly prone to racemization during base-mediated coupling.[16]
-
Solution: Use coupling conditions known to suppress racemization (e.g., DIC/Oxyma).
-
-
β-Piperidinylalanine Formation: For peptides with C-terminal Cys, the base (piperidine) used for deprotection can add to the dehydroalanine (B155165) formed by elimination of the sulfhydryl protecting group.[3]
-
Solution: Synthesize peptides with C-terminal Cys on a 2-chlorotrityl resin .[3]
-
-
Incomplete Deprotection during Cleavage: The common trityl (Trt) protecting group can be difficult to remove completely due to the reversibility of the reaction.
-
Solution: Use a cleavage cocktail containing triisopropylsilane (B1312306) (TIS) to effectively scavenge the trityl cation and ensure complete deprotection.
-
References
- 1. kilobio.com [kilobio.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. experts.arizona.edu [experts.arizona.edu]
- 20. biotage.com [biotage.com]
- 21. researchgate.net [researchgate.net]
- 22. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Aqueous Solubility of PEGylated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of PEGylated compounds.
Frequently Asked Questions (FAQs)
1. Why is my PEGylated compound showing poor aqueous solubility?
PEGylation is a common strategy to enhance the solubility of molecules. However, the overall solubility of the conjugate is influenced by several factors:
-
Properties of the Parent Molecule: If the original molecule is highly hydrophobic, even the addition of a hydrophilic PEG chain may not be sufficient to achieve the desired aqueous solubility.
-
PEG Chain Length and Structure: While longer PEG chains generally increase the hydrodynamic size, their effect on solubility is not always linear. Very high molecular weight PEGs can sometimes lead to decreased solubility. The structure of the PEG (linear vs. branched) can also play a role.
-
Nature of the Conjugate: The final structure of the PEGylated compound, including the number and location of attached PEG chains, can impact its solubility.
-
Solution Conditions: Factors such as pH, ionic strength, and the type of buffer can significantly affect the solubility of PEGylated compounds.
2. How does the molecular weight of PEG affect the solubility of the conjugate?
The molecular weight of the polyethylene (B3416737) glycol (PEG) chain is a critical factor influencing the solubility of the resulting conjugate. Generally, PEGylating a protein or peptide increases its solubility. For instance, one study demonstrated that PEGylating lysozyme (B549824) can increase its solubility by more than 11-fold.[1]
However, the relationship is not always straightforward. While higher molecular weight PEGs can enhance conformational and colloidal stability, they might also have a negative impact on the biological activity of the protein.[1] In the case of lysozyme derivatives in ammonium (B1175870) sulfate (B86663), solubility was found to decrease as the length of the attached PEG chains increased.[2] Conversely, in sodium chloride, all tested PEGylated lysozyme derivatives were fully soluble.[2]
3. Can the pH of the aqueous solution impact the solubility of my PEGylated compound?
Yes, the pH of the solution is a critical factor. For PEGylated proteins and peptides, the pH determines the net charge of the molecule. The solubility of a protein is typically lowest at its isoelectric point (pI), where its net charge is zero. Adjusting the pH away from the pI generally increases solubility by promoting electrostatic repulsion between molecules. For example, the solubility of interferon alpha-2a can be influenced by the pH of the solution.[3]
4. What is the role of ionic strength and buffer composition in the solubility of PEGylated compounds?
Ionic strength and the specific ions present in the buffer can have a significant impact on the solubility of PEGylated proteins. Salts can either increase solubility ("salting-in") or decrease it ("salting-out"). For example, large differences in the solubilities of PEGylated lysozymes were observed in the presence of ammonium sulfate versus sodium chloride.[2] The effect of ionic strength can also be pH-dependent.
Troubleshooting Guides
Issue 1: My PEGylated compound has precipitated out of the aqueous solution.
Possible Causes and Solutions:
-
Concentration is too high: The concentration of your PEGylated compound may have exceeded its solubility limit in the current buffer system.
-
Solution: Try lowering the concentration of the compound.
-
-
pH is near the isoelectric point (pI): For PEGylated proteins, solubility is often minimal near the pI.
-
Solution: Adjust the pH of the buffer to be at least 1-2 units away from the pI of the protein.
-
-
Inappropriate buffer or ionic strength: The salt concentration or the type of ions in your buffer may be causing the compound to "salt out."
-
Solution: Experiment with different buffers and ionic strengths. Consider dialysis or buffer exchange into a more suitable formulation buffer.
-
-
Temperature effects: Solubility can be temperature-dependent.
-
Solution: Try dissolving the compound at a slightly elevated or lowered temperature, depending on its properties. However, be cautious about the thermal stability of your compound.
-
Issue 2: My PEGylated compound is forming aggregates.
Aggregation is a common issue, particularly with PEGylated proteins and peptides. It can be driven by exposed hydrophobic regions or unfavorable electrostatic interactions.
Troubleshooting Workflow for Aggregation:
Caption: A workflow for troubleshooting aggregation of PEGylated compounds.
Detailed Steps:
-
Optimize Formulation Conditions:
-
pH Adjustment: As a first step, ensure the pH of your solution is not close to the isoelectric point (pI) of your protein.
-
Buffer Screening: Test a panel of different buffer systems (e.g., phosphate, citrate, histidine) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl) to identify conditions that minimize aggregation.
-
Concentration Reduction: Lowering the concentration of the PEGylated compound can reduce the likelihood of intermolecular aggregation.[4]
-
-
Incorporate Excipients:
-
Sugars: Sugars like sucrose and trehalose (B1683222) can act as stabilizers.
-
Amino Acids: Arginine is known to suppress protein aggregation.[4]
-
Surfactants: Non-ionic surfactants such as Polysorbate 20 or 80 can be added at low concentrations (e.g., 0.01-0.1%) to prevent surface-induced aggregation.[4]
-
-
Characterize the Aggregates:
-
Purification:
-
If aggregates have formed, they can often be removed by SEC.
-
Data Presentation: Quantitative Solubility Data
Table 1: Solubility of PEGylated Lysozyme Derivatives in Different Salt Solutions [2]
| PEG Molecular Weight (kDa) | Salt Solution | Solubility |
| 5 | Ammonium Sulfate | Lower than native lysozyme |
| 10 | Ammonium Sulfate | Decreases with increasing PEG length |
| 30 | Ammonium Sulfate | Decreases with increasing PEG length |
| 5 | Sodium Chloride | Fully Soluble (0.1 - 10 mg/mL) |
| 10 | Sodium Chloride | Fully Soluble (0.1 - 10 mg/mL) |
| 30 | Sodium Chloride | Fully Soluble (0.1 - 10 mg/mL) |
Table 2: Solubility of Paclitaxel in Various Solvents [6][7]
| Solvent | Solubility |
| Water | < 0.1 µg/mL |
| PEG 400 | Highest among tested excipients |
| Ethanol | Higher than aqueous solubility |
| Miglyol 812 | Slightly improved |
| Octanoic Acid | Slightly improved |
| Oleic Acid | Slightly improved |
Experimental Protocols
Protocol 1: General Method for Enhancing Solubility using Co-solvents
This protocol outlines a general procedure for using co-solvents to improve the solubility of a PEGylated compound.
Workflow for Co-solvent Screening:
Caption: A workflow for screening co-solvents to improve solubility.
Methodology:
-
Select Co-solvents: Choose a range of biocompatible co-solvents. Common examples include:
-
Ethanol
-
Propylene glycol
-
Glycerol
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (B87167) (DMSO) - use with caution in final formulations due to potential toxicity.
-
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer:co-solvent mixtures at different volume ratios (e.g., 90:10, 80:20, 70:30, 50:50).
-
Shake-Flask Solubility Assay: a. Add an excess amount of the lyophilized PEGylated compound to a known volume of each co-solvent mixture in a sealed vial. b. Agitate the vials at a constant temperature for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached. c. After incubation, centrifuge the samples to pellet the undissolved compound. d. Carefully collect the supernatant and analyze the concentration of the dissolved PEGylated compound using a suitable analytical method (e.g., HPLC-UV, protein concentration assay).
-
Data Analysis: Plot the solubility of the PEGylated compound as a function of the co-solvent concentration to identify the optimal formulation.
Protocol 2: Preparation of a Solid Dispersion to Enhance Solubility
Solid dispersion involves dispersing the PEGylated compound in a solid hydrophilic carrier, which can enhance its dissolution rate and apparent solubility.
Methodology (Solvent Evaporation Method):
-
Select a Carrier: Choose a hydrophilic carrier. Common choices include:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene glycols (e.g., PEG 6000)
-
Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
-
Dissolution: a. Dissolve both the PEGylated compound and the carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture). Ensure complete dissolution.
-
Solvent Evaporation: a. Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the wall of the flask. b. Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Milling and Sieving: a. Scrape the dried solid dispersion from the flask. b. Gently grind the solid dispersion into a fine powder using a mortar and pestle. c. Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.
-
Characterization and Solubility Testing: a. Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the compound within the carrier. b. Determine the dissolution rate and solubility of the solid dispersion in the desired aqueous medium and compare it to the unprocessed PEGylated compound.
References
- 1. Effect of PEG molecular weight and PEGylation degree on the physical stability of PEGylated lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility and binding properties of PEGylated lysozyme derivatives with increasing molecular weight on hydrophobic-interaction chromatographic resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyethylene glycol-induced precipitation of interferon alpha-2a followed by vacuum drying: Development of a novel process for obtaining a dry, stable powder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fmoc-Protected Peptide Fragments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of Fmoc-protected peptide fragments. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying Fmoc-protected peptide fragments?
A1: The standard and most widely used method for the purification of synthetic peptides, including Fmoc-protected fragments, is reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] This technique separates peptides based on their hydrophobicity. C18-modified silica (B1680970) is the most common stationary phase used for a wide range of peptides.[1][3]
Q2: My Fmoc-protected peptide fragment is poorly soluble in the RP-HPLC mobile phase. What can I do?
A2: Poor solubility is a common challenge, especially with hydrophobic peptides.[4] Here are several strategies to improve solubility:
-
Test a range of solvents: Start with small amounts of your peptide and test solubility in different solvents.[4]
-
Organic Solvents: Try dissolving the peptide in organic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) (ACN) before diluting it into the initial HPLC mobile phase.[4]
-
Co-solvents: The addition of small amounts of organic co-solvents to the aqueous mobile phase can enhance solubility.[4]
-
pH Adjustment: For peptides with a high proportion of acidic amino acids, dissolving in a basic buffer may help, while peptides with many basic residues may dissolve better in acidic solutions.[4]
-
Denaturants: For highly aggregated peptides, using denaturing agents like guanidine (B92328) hydrochloride or urea (B33335) in the sample solvent can be effective, but ensure they are compatible with your HPLC system and subsequent steps.[5]
-
Sonication: Applying sonication can help break up aggregates and improve dissolution.[4]
Q3: I am observing peptide aggregation during purification. How can I prevent this?
A3: Peptide aggregation can lead to low yield and poor purity. Here are some methods to prevent it:
-
Chaotropic Agents: The use of chaotropic salts can disrupt hydrogen bonding and reduce aggregation.
-
Solvent Choice: Switching to more polar, aprotic solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can improve solvation.
-
Temperature: Performing purification at a higher temperature can sometimes help disrupt aggregates.
-
"Magic Mixture": A solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene (B1197577) carbonate has been used to overcome difficult sequences.
Q4: What are the typical impurities found after Fmoc-based solid-phase peptide synthesis (SPPS)?
A4: After cleavage from the resin, the crude peptide product contains the desired full-length peptide along with various impurities. Common impurities include:
-
Deletion peptides: Formed due to incomplete coupling or deprotection steps.
-
Truncated peptides: Shorter peptide chains resulting from incomplete synthesis.
-
Incompletely deprotected peptides: Peptides still carrying side-chain protecting groups.
-
Modified peptides: Byproducts from side reactions during synthesis or cleavage.
-
Residual reagents and scavengers: Chemicals used in the synthesis and cleavage process.
Q5: Can I purify my Fmoc-protected peptide without using HPLC?
A5: While RP-HPLC is the standard, for some highly hydrophobic peptides that are difficult to purify by HPLC, alternative methods can be used. One such method involves precipitation of the peptide in water, followed by washing with diethyl ether to remove scavengers. This can yield peptides with high purity, circumventing the need for HPLC.[6] Solid-phase extraction (SPE) with a C18 cartridge can also be used for purification and desalting.[6][7]
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Very little or no peptide recovered after lyophilization. | Poor solubility in purification buffer: The peptide may have precipitated on the column or in the collection tubes. | - Test peptide solubility in various solvents before injection.[4]- Use co-solvents like ACN or DMSO in the initial mobile phase.[4]- For highly hydrophobic peptides, consider a non-HPLC purification method like precipitation.[6] |
| Peptide aggregation: Aggregated peptides can be lost during filtration or may not interact properly with the stationary phase. | - Add chaotropic agents to the purification buffer.- Use solvents known to disrupt aggregation, such as NMP or DMSO. | |
| Suboptimal HPLC gradient: A steep gradient may not effectively separate the target peptide from impurities, leading to the discarding of fractions with mixed content. | - Run a shallow gradient around the expected elution point of the peptide.[8] | |
| Peptide re-attachment to resin during cleavage: Certain C-terminal residues like Trp and Tyr can lead to re-attachment to the resin.[5] | - Use appropriate scavengers during the cleavage cocktail preparation.[5] |
Problem 2: Poor Peak Shape and Resolution in RP-HPLC
| Symptom | Possible Cause | Suggested Solution |
| Broad, tailing, or split peaks in the chromatogram. | Secondary interactions with the stationary phase: Residual silanols on the silica backbone can interact with basic residues. | - Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%.[3] |
| Column overload: Injecting too much peptide can lead to poor peak shape. | - Reduce the amount of peptide injected. Refer to the column manufacturer's guidelines for loading capacity. | |
| Co-elution of impurities: Impurities with similar hydrophobicity to the target peptide can result in broad or shouldered peaks. | - Optimize the HPLC gradient. A shallower gradient will improve resolution.[8]- Consider an orthogonal purification method like ion-exchange chromatography if RP-HPLC is insufficient.[8] | |
| Peptide is unstable in the mobile phase: The peptide may be degrading during the purification run. | - Ensure the mobile phase pH is appropriate for the peptide's stability. |
Data Presentation
Table 1: Typical RP-HPLC Parameters for Fmoc-Peptide Fragment Purification
| Parameter | Typical Value/Condition | Rationale |
| Stationary Phase | C18 silica, 5 µm particle size, 100-300 Å pore size | C18 is a versatile stationary phase for a wide range of peptide hydrophobicities. Larger pore sizes are better for larger peptides.[3][9] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water | TFA acts as an ion-pairing agent to improve peak shape.[3] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN) | ACN is the organic modifier used to elute the peptides from the column.[3] |
| Gradient | Linear gradient from low %B to high %B (e.g., 5-95% B over 30 min for scouting) | A gradient is necessary to elute peptides with varying hydrophobicities. A shallow gradient around the target peptide's elution point improves resolution for purification.[8] |
| Flow Rate | 1.0 mL/min (analytical); 20-50 mL/min (preparative) | Flow rates are scaled based on the column diameter. |
| Detection | UV absorbance at 210-220 nm | The peptide bond absorbs strongly in this wavelength range, allowing for sensitive detection.[1] |
| Loading Capacity | 0.1% to 0.3% of the sorbent weight for C18 Sep-Pak cartridges | Loading capacity is dependent on the specific peptide and column but this provides a general guideline.[10] For preparative columns, loading can range from 1-100 mg per injection depending on various factors.[3] |
Table 2: Purity and Yield Expectations
| Purification Step | Typical Purity of Crude Peptide | Expected Final Purity | Typical Recovery Rate |
| Single RP-HPLC Run | 10-70% | >95% | 30-70%[3] |
| Solid-Phase Extraction (SPE) | 10-70% | >90% | 37% (for a specific example)[7] |
Note: Purity and yield are highly dependent on the peptide sequence, length, and the success of the synthesis.
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification
-
Sample Preparation:
-
HPLC System and Column:
-
Use a preparative or semi-preparative HPLC system.
-
Equilibrate a C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size) with the initial mobile phase conditions.[8]
-
-
Mobile Phases:
-
Gradient Elution:
-
Scouting Run: Perform an initial analytical run with a broad gradient (e.g., 5-95% Mobile Phase B over 30 minutes) to determine the retention time of the target peptide.[8]
-
Purification Run: Based on the scouting run, design a shallow gradient around the elution point of the target peptide for the preparative run (e.g., a 10-20% change in Mobile Phase B over 60 minutes).[8]
-
-
Detection and Fraction Collection:
-
Monitor the elution profile using a UV detector at 210-220 nm.[8]
-
Collect fractions corresponding to the main peak of the target peptide.
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
-
Protocol 2: Solid-Phase Extraction (SPE) for Peptide Purification
-
Cartridge Preparation:
-
Select a C18 SPE cartridge with a suitable bed weight for the amount of peptide to be purified.
-
Activate the cartridge by washing with 100% acetonitrile.
-
Equilibrate the cartridge with the initial mobile phase (e.g., 0.1% TFA in water).[6]
-
-
Sample Loading:
-
Dissolve the crude peptide in a minimal volume of the initial mobile phase.
-
Load the peptide solution onto the equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% acetonitrile in 0.1% TFA/water) to remove hydrophilic impurities and salts.
-
-
Elution:
-
Elute the target peptide using a stepwise or linear gradient of increasing acetonitrile concentration.[6]
-
Collect fractions at each step of the gradient.
-
-
Analysis:
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.
-
Pool the pure fractions and lyophilize.
-
Visualizations
Caption: General workflow for the purification of Fmoc-protected peptide fragments.
Caption: Troubleshooting logic for low yield in peptide purification.
References
- 1. bachem.com [bachem.com]
- 2. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. redalyc.org [redalyc.org]
- 7. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. support.waters.com [support.waters.com]
Technical Support Center: Overcoming Steric Hindrance in Complex Bioconjugation Reactions
Welcome to the Technical Support Center for complex bioconjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges related to steric hindrance during their experiments.
Frequently Asked questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A1: Steric hindrance refers to the spatial obstruction that arises when the size and shape of molecules prevent a chemical reaction from occurring efficiently. In bioconjugation, this happens when the three-dimensional structure of a biomolecule, such as a protein or antibody, physically blocks the reactive sites, preventing them from coupling with another molecule. This can be due to the target residue being buried within the protein's structure or shielded by bulky neighboring residues.
Q2: What are the common signs that steric hindrance is impacting my bioconjugation reaction?
A2: Several indicators may suggest that steric hindrance is negatively affecting your reaction:
-
Low Conjugation Yield: The final amount of your desired bioconjugate is significantly lower than expected.[1]
-
Incomplete Reaction: Even with an excess of labeling reagent, the bioconjugation reaction does not go to completion.[1]
-
Lack of Site-Specificity: The conjugation occurs at more accessible, but unintended, sites on the biomolecule.[1]
-
Protein Aggregation and Precipitation: Over-modification at accessible sites can alter the protein's properties, leading to aggregation and precipitation.
Q3: How can I assess the accessibility of a target residue on my protein before starting a conjugation experiment?
A3: Assessing residue accessibility can save significant time and resources. Here are a few recommended methods:
-
Computational Modeling: Utilize protein structure prediction tools and solvent accessibility calculators to predict which residues are on the surface and available for reaction.[1]
-
Site-Directed Mutagenesis: If you have a putative site, you can introduce a highly reactive residue, like cysteine, at that position and perform a small-scale test conjugation to confirm accessibility.[1]
-
Mass Spectrometry: Techniques like limited proteolysis coupled with mass spectrometry can provide experimental evidence of a protein's surface topology.
Q4: How can I overcome steric hindrance at a buried reactive site?
A4: When the target reactive site is not readily accessible, several strategies can be employed:
-
Introduce a Spacer Arm: Use a crosslinker with a longer, flexible spacer arm, such as polyethylene (B3416737) glycol (PEG), to extend the reach of the reactive group.
-
Site-Directed Mutagenesis: If the protein's function will not be compromised, mutate a more surface-exposed, non-essential amino acid to a reactive one like cysteine.[1]
-
Partial Denaturation: In some cases, mild and reversible denaturation can temporarily expose buried residues. This must be done with caution to avoid irreversible damage to the protein.
Q5: What should I do if both of my conjugation partners are large and bulky?
A5: When conjugating two large molecules, such as an antibody and a large payload, steric clash is a common issue. Consider these approaches:
-
Optimize Linker Length: Experiment with a variety of linker lengths to find the optimal distance that allows for efficient conjugation without negatively impacting the function of the conjugated molecules.[1]
-
Use Smaller Labeling Reagents: If possible, opt for smaller, less bulky tags or labels.[1]
-
Two-Step Conjugation: First, attach a small, reactive linker to one of the large molecules. In a second step, conjugate this intermediate with the second large molecule.
Q6: Can the choice of linker chemistry impact the stability of the final conjugate?
A6: Absolutely. For instance, while maleimide (B117702) linkers are widely used for thiol-specific conjugation, the resulting thioether bond can sometimes undergo a retro-Michael reaction, leading to deconjugation. Next-generation linkers, such as N-aryl maleimides and vinyl sulfones, can form more stable bonds.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
This is one of the most common issues in bioconjugation and can often be attributed to steric hindrance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low bioconjugation yield.
Problem 2: Lack of Site-Specificity
When multiple reactive sites are present, conjugation can become heterogeneous, leading to a mixture of products with varying properties.
Strategies for Site-Specific Conjugation
Caption: Comparison of traditional vs. site-specific bioconjugation.
Data Presentation
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
The length of a PEG linker can significantly influence the physicochemical properties and in vivo performance of an ADC. Longer PEG chains can help overcome steric hindrance and improve solubility, but may also impact cytotoxicity.
| Linker Type | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, ng/mL) | Plasma Half-Life (hours) | In Vivo Efficacy (% Tumor Growth Inhibition) |
| No PEG | 2.8 | 15 | 120 | 60% |
| PEG4 | 3.5 | 25 | 150 | 75% |
| PEG8 | 3.8 | 30 | 180 | 85% |
| PEG12 | 3.9 | 45 | 200 | 90% |
| PEG24 | 4.0 | 60 | 220 | 88% |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Comparison of Thiol-Reactive Linker Performance
The choice of reactive chemistry is critical for the stability of the resulting bioconjugate. This table compares traditional maleimide linkers with next-generation alternatives.
| Linker Type | Conjugation Yield | Reaction Time | Stability in Plasma | Key Features |
| N-Alkyl Maleimide | >90% | 1-2 hours | Moderate | Susceptible to retro-Michael addition, leading to deconjugation. |
| N-Aryl Maleimide | >90% | < 1 hour | High | Forms a more stable thioether bond due to resonance stabilization. |
| Vinyl Sulfone | >90% | 2-4 hours | High | Forms a stable thioether bond, less prone to hydrolysis than maleimides. |
| Thiol-yne (Click Chemistry) | >95% | 1-4 hours | Very High | Requires a catalyst; provides a highly stable and specific linkage.[2] |
Data is a qualitative and quantitative overview from available literature.[2]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce a Cysteine Residue
This protocol describes the use of the QuikChange™ method to introduce a cysteine codon at a desired location in a protein for subsequent site-specific conjugation.
Materials:
-
dsDNA plasmid containing the gene of interest
-
Two complementary mutagenic primers containing the desired cysteine codon
-
High-fidelity DNA polymerase (e.g., PfuTurbo)
-
dNTP mix
-
Reaction buffer
-
Dpn I restriction enzyme
-
Competent E. coli cells
-
Appropriate antibiotic selection plates
Procedure:
-
Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
Mutant Strand Synthesis (PCR):
-
Set up the PCR reaction with 5-50 ng of template DNA, 125 ng of each primer, 1 µL of dNTP mix, and 2.5 U of high-fidelity DNA polymerase in a final volume of 50 µL.
-
Perform 18-25 cycles of PCR. Use a high annealing temperature (e.g., 60-65°C) and an extension time of 1-2 minutes per kb of plasmid length.
-
-
Dpn I Digestion:
-
Add 1 µL of Dpn I directly to the amplified reaction mixture.
-
Incubate at 37°C for 1 hour to digest the parental, non-mutated, methylated DNA.
-
-
Transformation:
-
Transform 1-2 µL of the Dpn I-treated DNA into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow overnight cultures.
-
Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.
-
Protocol 2: NHS-Ester-PEG Conjugation to Protein Lysine (B10760008) Residues
This protocol outlines a general procedure for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-Ester-PEG reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare NHS-Ester-PEG Reagent: Immediately before use, dissolve the NHS-Ester-PEG reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS-Ester-PEG reagent to the protein solution.
-
Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes to stop the reaction.
-
Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.
Protocol 3: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) in E. coli
This protocol describes the incorporation of the unnatural amino acid p-azido-L-phenylalanine (pAzF) into a protein at a specific site in response to an amber stop codon (TAG).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the gene of interest with a TAG codon at the desired site
-
pEVOL-pAzF plasmid (encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair for pAzF)
-
p-Azido-L-phenylalanine (pAzF)
-
LB media and appropriate antibiotics
-
IPTG for induction
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the pEVOL-pAzF plasmid. Plate on LB agar (B569324) with the appropriate antibiotics for both plasmids.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB media with antibiotics and grow overnight at 37°C.
-
Expression Culture:
-
Inoculate a larger volume of LB media (e.g., 1 L) with the starter culture.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Add pAzF to a final concentration of 1 mM.
-
Induce protein expression with IPTG (e.g., 0.5-1 mM).
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C.
-
-
Harvest and Purify: Harvest the cells by centrifugation and purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
-
Verification: Confirm the incorporation of pAzF by mass spectrometry. The azide (B81097) group can then be used for site-specific labeling via click chemistry.
References
Stability issues with Fmoc protecting groups in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs regarding the stability of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in various solvents during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Fmoc group in common laboratory solvents?
A1: The Fmoc protecting group is known for its stability in acidic and neutral conditions, making it orthogonal to acid-labile protecting groups like Boc and tBu.[1][2] However, it is labile to bases.[1][3] Its stability in different solvents is highly dependent on the polarity of the solvent and the presence of any basic impurities.
Q2: Why is piperidine (B6355638) in DMF the most common reagent for Fmoc deprotection?
A2: A solution of 20% piperidine in N,N-dimethylformamide (DMF) is the standard reagent for Fmoc removal in solid-phase peptide synthesis (SPPS).[4][5] This is because piperidine, a secondary amine, is a sufficiently strong base to efficiently remove the Fmoc group through a β-elimination mechanism.[1][4] DMF is a polar aprotic solvent that facilitates the reaction.[6][7] Furthermore, piperidine effectively "scavenges" the dibenzofulvene (DBF) byproduct, preventing it from reacting with the newly liberated amine.[4][6]
Q3: How does solvent polarity affect the rate of Fmoc deprotection?
A3: The rate of Fmoc removal is significantly influenced by the polarity of the solvent.[6][7] Deprotection is faster in polar solvents like DMF and N-methylpyrrolidone (NMP) compared to less polar solvents such as dichloromethane (B109758) (DCM).[6][7]
Q4: Can I use other bases for Fmoc removal?
A4: Yes, other bases can be used, but their efficiency varies. Primary and other secondary amines, like morpholine (B109124) and piperazine, can also rapidly cleave the Fmoc group.[6][8] Tertiary amines, such as triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIEA), remove the Fmoc group much more slowly.[6][8] In some cases, very strong, non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) are used to accelerate sluggish deprotections.[2]
Q5: Is the Fmoc group stable to acidic conditions?
A5: Yes, the Fmoc group is highly stable to acidic conditions, including strong acids like trifluoroacetic acid (TFA) which is commonly used for the final cleavage of peptides from the resin and removal of acid-labile side-chain protecting groups.[4][9][10] This orthogonality is a key advantage of Fmoc-based chemistry.[1]
Troubleshooting Guide
Issue 1: Incomplete Fmoc Deprotection
-
Symptoms:
-
Negative or weak ninhydrin (B49086) (Kaiser) test result after the deprotection step, indicating the absence of free primary amines.[11]
-
Presence of deletion sequences (peptides missing one or more amino acids) in the final product upon analysis by HPLC or mass spectrometry.[11]
-
The appearance of Fmoc-adducts in the final product.[11]
-
-
Possible Causes:
-
Steric Hindrance: The amino acid being deprotected is sterically hindered, slowing down the reaction.
-
Peptide Aggregation: The growing peptide chain is aggregating on the solid support, preventing the deprotection reagent from accessing the Fmoc group.[2]
-
Insufficient Reaction Time: The deprotection time was not long enough for complete removal.
-
Degraded Reagents: The piperidine or solvent may be of poor quality or degraded.
-
-
Solutions:
-
Increase Deprotection Time: Extend the deprotection time or perform a second deprotection step.[2][11]
-
Use a Stronger Base Cocktail: For difficult deprotections, a small amount of DBU (e.g., 2%) can be added to the piperidine/DMF solution. Use this with caution as it can promote side reactions.[11]
-
Improve Resin Swelling: Ensure the resin is adequately swollen before starting the synthesis to improve reagent accessibility.[12]
-
Use High-Quality Reagents: Always use fresh, high-purity solvents and reagents.[12][13]
-
Issue 2: Premature Fmoc Cleavage
-
Symptoms:
-
Formation of truncated peptide sequences.[2]
-
Loss of yield.
-
-
Possible Causes:
-
Basic Impurities in Solvents: Trace amounts of basic impurities in the DMF or other solvents can cause gradual cleavage of the Fmoc group.
-
Slow Coupling Reactions: During very slow coupling steps, the free amino group of the incoming amino acid can act as a base and cause premature deprotection of other peptide chains.[2]
-
Instability of Fmoc-amino acid solutions: Fmoc-protected amino acids in solution, particularly in DMF, can degrade over time.[14]
-
-
Solutions:
-
Use High-Purity Solvents: Ensure that the solvents used are of high purity and stored properly to prevent the accumulation of basic impurities.[12]
-
Optimize Coupling Conditions: Use more efficient coupling reagents like HATU to speed up slow coupling reactions.[2]
-
Freshly Prepare Solutions: Prepare solutions of Fmoc-amino acids fresh before use.
-
Issue 3: Side Reactions with Dibenzofulvene (DBF)
-
Symptoms:
-
Formation of piperidine-DBF adducts which are typically washed away.
-
In cases of inefficient scavenging, DBF can react with the N-terminal amine of the deprotected peptide, leading to chain termination.[2]
-
-
Possible Causes:
-
Insufficient Scavenger: The concentration of the amine base (e.g., piperidine) is too low to effectively trap the liberated DBF.
-
Use of Non-Scavenging Bases: Tertiary amines or bases like DBU do not form stable adducts with DBF.[2]
-
-
Solutions:
Data Presentation
Table 1: Stability and Deprotection Rates of Fmoc Group in Various Solvents and Basic Conditions
| Compound | Base | Solvent | Time (min) | Deprotection (%) | Reference |
| Fmoc-Gly-PS | 10% Morpholine | DCM | 240 | 18 | [1] |
| Fmoc-Gly-PS | 10% Morpholine | DMF | 240 | 75 | [1] |
| Fmoc-Gly-PS | 50% Morpholine | DCM | 240 | 100 | [1] |
| Fmoc-Val | 50% Morpholine | DMF | 1 | 50 | [1] |
| Fmoc-Gly-PS | 10% Piperidine | DCM | 240 | 100 | [1] |
| Fmoc-Val | 20% Piperidine | DMF | 0.1 | 50 | [1] |
| Fmoc-Val-OH | 5% Piperidine | DMF | 3 | >99 | [1] |
| Fmoc-Val-OH | 20% Piperidine | DMF | ~0.1 (6 sec) | 50 (Half-life) | [3][10] |
| Fmoc-Pro-OH | None (Thermal) | DMSO | 15 | >95 | [15][16] |
| Fmoc-Pro-OH | None (Thermal) | DMF | 15 | >95 | [15][16] |
| Fmoc-Pro-OH | None (Thermal) | NMP | 15 | >95 | [15][16] |
| Fmoc-Pro-OH | None (Thermal) | Acetonitrile | 15 | ~60 | [15] |
| Fmoc-Pro-OH | None (Thermal) | Chloroform | 15 | 0 | [15] |
PS = Polystyrene resin, DCM = Dichloromethane, DMF = N,N-dimethylformamide, NMP = N-Methyl-2-pyrrolidone, DMSO = Dimethyl sulfoxide
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the peptide-resin in DMF for a minimum of 30 minutes in the reaction vessel.[11]
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Ensure the resin is fully submerged.
-
Reaction: Agitate the resin slurry at room temperature for 5-20 minutes. A common procedure is to perform two treatments: one for 5 minutes followed by a second for 15 minutes.[14]
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Thoroughly wash the resin with DMF (e.g., 5 times) to remove residual piperidine and the fulvene-piperidine adduct.[11][14]
-
Confirmation (Optional): Perform a ninhydrin (Kaiser) test on a small sample of resin beads to confirm the presence of free primary amines (a positive test is indicated by a blue color).[11]
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This method quantifies the Fmoc group cleavage by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.[17]
-
Collect Filtrate: During the Fmoc deprotection step (Protocol 1, step 5), collect the drained solution containing the piperidine and the cleaved Fmoc adduct.
-
Dilution: Dilute a known volume of the collected filtrate with a suitable solvent (e.g., DMF) to bring the absorbance within the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the diluted solution at approximately 301 nm.[17]
-
Calculation: The concentration of the adduct, and thus the amount of Fmoc group removed, can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the dibenzofulvene-piperidine adduct (a known value), b is the path length of the cuvette, and c is the concentration. This allows for the quantification of resin loading.[17]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. kilobio.com [kilobio.com]
- 13. kilobio.com [kilobio.com]
- 14. benchchem.com [benchchem.com]
- 15. chimia.ch [chimia.ch]
- 16. researchgate.net [researchgate.net]
- 17. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing reactive chemical linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing reactive chemical linkers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take when handling reactive chemical linkers?
A1: Due to their inherent reactivity, handling reactive chemical linkers requires strict adherence to safety protocols to prevent accidents and ensure user safety.[1] Always work in a well-ventilated area, preferably under a fume hood, to avoid inhaling harmful vapors.[2] Personal Protective Equipment (PPE) is mandatory and includes chemical-resistant gloves (nitrile gloves are often recommended for incidental contact), safety goggles or a face shield to protect against splashes, and a lab coat.[2][3] Before starting any procedure, it is crucial to read the Safety Data Sheet (SDS) for each chemical to understand its specific hazards.[2][3]
Q2: How should I properly store my reactive chemical linkers?
A2: Proper storage is critical to maintain the chemical efficacy and safety of reactive linkers. Most linkers, especially those sensitive to moisture like N-hydroxysuccinimide (NHS) esters, should be stored in a desiccated environment at low temperatures (e.g., -20°C).[1][4] Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation. It is also essential to segregate linkers from incompatible chemicals, such as acids, bases, and strong oxidizing agents, to avoid hazardous reactions.[5] Store large containers on low shelves and never on the floor or benchtop.[5]
Q3: What are common causes of low yield in my conjugation reaction?
A3: Low conjugation yield can be attributed to several factors. One common issue is the hydrolysis of the reactive group, particularly with moisture-sensitive linkers like NHS esters.[6] To mitigate this, always use anhydrous solvents for stock solutions and prepare them immediately before use.[6] Another frequent cause is the presence of interfering substances in the reaction buffer.[7][8] Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the linker.[7][8][9] Incorrect pH can also reduce efficiency; for instance, NHS ester reactions are optimal at a pH of 7.2-8.5.[6][9] Finally, an insufficient molar excess of the linker can lead to low yields, especially with dilute protein solutions.[6]
Q4: My protein is precipitating after the labeling reaction. What can I do?
A4: Protein precipitation post-conjugation is often a sign of over-labeling, which can alter the protein's net charge and solubility.[6] To address this, try reducing the molar excess of the linker or decreasing the reaction time.[6] Performing the reaction at a lower protein concentration or including solubilizing agents like glycerol (B35011) (5%) in your buffers may also help maintain protein solubility.[10][11] It is also important to ensure that the buffer conditions, such as pH and salt concentration, are optimal for your specific protein's stability.[10]
Troubleshooting Guides
Guide 1: Troubleshooting Low Conjugation Efficiency
This guide provides a systematic approach to diagnosing and resolving low yields in your bioconjugation experiments.
| Symptom | Possible Cause | Recommended Solution |
| Low or no labeling | Hydrolyzed/Inactive Linker: The reactive group has been deactivated by moisture.[6][12] | Prepare fresh linker stock solutions in an anhydrous solvent (e.g., DMSO or DMF) immediately before each use.[6] Store stock solutions at -20°C.[7] You can test the reactivity of NHS esters using a simple hydrolysis assay.[4] |
| Interfering Buffer Components: The buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles that compete with the target molecule.[7][8][9] | Perform buffer exchange into an amine-free buffer such as Phosphate-Buffered Saline (PBS) or bicarbonate buffer before starting the conjugation.[6] | |
| Incorrect Reaction pH: The pH of the reaction buffer is outside the optimal range for the specific linker chemistry. For NHS esters, the optimal pH is 7.2-8.5.[6][9][13] | Ensure the reaction buffer is at the correct pH. For NHS esters, a pH of 8.3-8.5 is often recommended for optimal reaction with primary amines while managing hydrolysis.[7] | |
| Insufficient Molar Excess of Linker: The ratio of linker to target molecule is too low, especially in dilute protein solutions.[3][6] | Increase the molar excess of the linker. For dilute protein solutions (<1 mg/mL), a 20-50 fold molar excess may be necessary.[6] | |
| Inaccessible Target Functional Groups: The target amines or other functional groups are buried within the protein's 3D structure.[14] | Consider using a linker with a longer spacer arm to improve accessibility.[15] In some cases, mild denaturation of the protein may be necessary, but this should be done with caution to preserve protein function.[14] |
Guide 2: Troubleshooting Protein Precipitation During/After Conjugation
This guide helps to identify the cause of protein precipitation and provides solutions to maintain protein solubility.
| Symptom | Possible Cause | Recommended Solution |
| Precipitation during reaction | Over-labeling: Excessive modification of the protein surface alters its isoelectric point and solubility.[6] | Reduce the molar excess of the linker, shorten the reaction time, or perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.[5][6] |
| Low Protein Solubility in Reaction Buffer: The chosen buffer is not optimal for maintaining the solubility of your specific protein at the desired concentration. | Optimize the buffer conditions. This may include adjusting the pH, ionic strength, or adding stabilizers like glycerol (5-10%) or non-ionic detergents.[10][11] | |
| Precipitation after purification | Removal of Solubilizing Agents: The purification process (e.g., dialysis, desalting) removes components from the original buffer that were keeping the protein soluble. | Ensure the final storage buffer is suitable for your protein. It may be necessary to add stabilizers like glycerol to the storage buffer.[11] |
| High Protein Concentration: The final concentration of the conjugated protein is too high, leading to aggregation. | Concentrate the protein in steps, checking for precipitation at each stage. If precipitation occurs, dilute the sample slightly with the storage buffer. | |
| Inefficient Removal of Unreacted Linker: Residual crosslinker can cause aggregation over time. | Ensure complete removal of unreacted linker and byproducts through appropriate purification methods like size-exclusion chromatography or dialysis.[2][5] |
Quantitative Data Summary
Table 1: Stability and Reactivity of NHS Ester Linkers
This table provides a summary of the stability of NHS esters at different pH values and recommended molar excess ratios for protein conjugation.
| Parameter | Condition | Value/Recommendation | Notes |
| Half-life of NHS Ester | pH 7.0 | 4-5 hours[16] | Stability decreases as pH increases. |
| pH 8.0 | 1 hour[16] | Higher pH favors the reaction with amines but also increases hydrolysis.[7] | |
| pH 8.6 | 10 minutes[16] | Reactions at higher pH should be performed quickly. | |
| Optimal Reaction pH | 7.2 - 8.5[6][9] | Balances amine reactivity and linker stability. | |
| Recommended Molar Excess | Protein Conc. > 5 mg/mL | 5-10 fold[6] | Higher protein concentration leads to more efficient labeling.[6] |
| (Linker:Protein) | Protein Conc. 1-5 mg/mL | 10-20 fold[6] | A common range for antibody labeling.[6] |
| Protein Conc. < 1 mg/mL | 20-50 fold[6] | Higher excess is needed to compensate for lower reaction kinetics.[6] |
Experimental Protocols
Protocol 1: General Protein Crosslinking using BS3 (Amine-Reactive)
This protocol describes a typical procedure for crosslinking proteins using the water-soluble, amine-reactive linker BS3.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, pH 7.4)[1]
-
BS3 (Bis(sulfosuccinimidyl) suberate)
-
Anhydrous DMSO or water for stock solution
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)[17]
-
Desalting column or dialysis cassette
Procedure:
-
Sample Preparation: Prepare your protein solution in an amine-free buffer at a concentration of 1-5 mg/mL.[6]
-
Prepare BS3 Stock Solution: Immediately before use, dissolve BS3 in water or DMSO to a concentration of 25-50 mM.[1][2]
-
Crosslinking Reaction: Add the BS3 stock solution to your protein sample to achieve a final concentration of 0.5-5 mM.[1] A 20-fold molar excess of linker to protein is a good starting point.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[17]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[17] Incubate for 15 minutes at room temperature.[17]
-
Purification: Remove excess crosslinker and quenching buffer by using a desalting column or by dialysis against a suitable storage buffer.[2]
-
Analysis: Analyze the crosslinked products by SDS-PAGE. A successful crosslinking will result in the appearance of higher molecular weight bands.
Protocol 2: Quenching of Unreacted Reactive Linkers
This protocol outlines the procedure for quenching excess reactive linkers to terminate the conjugation reaction.
Materials:
-
Reaction mixture containing unreacted linker
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5; 1M Glycine)[2][6]
Procedure for Amine-Reactive Linkers (e.g., NHS esters):
-
At the end of the desired incubation time, add the quenching buffer to the reaction mixture.
-
The final concentration of the quenching agent should typically be between 20-100 mM.[2][6]
-
Incubate the mixture for an additional 15-30 minutes at room temperature to ensure all unreacted linkers are deactivated.[2][6]
Procedure for Highly Reactive Reagents (e.g., Hydrides):
-
Cool the reaction mixture in an ice bath.
-
Slowly add a less reactive quenching agent like isopropanol (B130326) until no more heat is generated.[18]
-
Follow with a more reactive quenching agent like methanol.[18]
-
Finally, slowly add water to ensure complete quenching.[18]
-
Always perform this type of quenching in a well-ventilated fume hood and behind a safety shield.
Protocol 3: Testing the Reactivity of an NHS Ester
This simple spectrophotometric assay can be used to confirm the activity of an NHS ester linker before use. The principle is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can be detected by an increase in absorbance at 260 nm.[4]
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., phosphate (B84403) buffer, pH 7-8)[4]
-
0.5-1.0 N NaOH[4]
-
UV-Vis Spectrophotometer and quartz cuvettes[4]
Procedure:
-
Dissolve 1-2 mg of the NHS ester in 2 mL of the amine-free buffer. Prepare a blank with 2 mL of the same buffer.[4]
-
Immediately zero the spectrophotometer at 260 nm with the blank and measure the absorbance of the NHS ester solution.[4]
-
To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.[4]
-
Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[4]
-
Interpretation: A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has been hydrolyzed. If there is no measurable increase, the reagent has likely already hydrolyzed and is inactive.[4]
Visualizations
Caption: A typical experimental workflow for protein bioconjugation.
Caption: A logical workflow for troubleshooting low conjugation yield.
Caption: The reaction mechanism of an NHS ester with a primary amine.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. covachem.com [covachem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Validation & Comparative
A Head-to-Head Battle: Unraveling the Efficacy of Fmoc versus Boc in Peptide Synthesis
In the intricate world of peptide synthesis, the choice between the two most prominent solid-phase peptide synthesis (SPPS) strategies, Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing a target peptide. This comprehensive guide provides an objective comparison of the efficacy of Fmoc and Boc strategies, supported by illustrative experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.
At a Glance: Key Differences and Core Principles
The fundamental distinction between the Fmoc and Boc strategies lies in the nature of the temporary protecting group for the α-amino group of the amino acids and the chemical conditions required for its removal during the stepwise elongation of the peptide chain.[][2]
The Fmoc strategy employs a base-labile Fmoc protecting group, which is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[3][4] The side-chain protecting groups are generally acid-labile (e.g., tBu, Trt) and are removed in the final cleavage step with a strong acid, such as trifluoroacetic acid (TFA).[3][] This "orthogonality" of the protecting groups is a key advantage of the Fmoc strategy.[]
Conversely, the Boc strategy utilizes an acid-labile Boc protecting group for the α-amino group, which is removed by treatment with a moderately strong acid, typically TFA.[6][7] The side-chain protecting groups are also acid-labile but require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage from the resin.[7][8]
Quantitative Performance Comparison
Table 1: Illustrative Quantitative Data for Fmoc vs. Boc SPPS
| Parameter | Fmoc Strategy | Boc Strategy |
| Typical Coupling Efficiency per Cycle | >99%[] | Generally high, but can be sequence-dependent |
| Crude Peptide Purity (Illustrative) | 50-70% (for GLP-1 analogue)[9] | Can be higher for hydrophobic/aggregation-prone peptides[7] |
| Final Purified Yield (Illustrative) | Highly variable, dependent on peptide length and sequence | Can be higher for challenging sequences[7] |
| Deprotection Conditions | Mildly basic (e.g., 20% piperidine in DMF)[3] | Strongly acidic (e.g., 25-50% TFA in DCM)[6] |
| Final Cleavage Conditions | Strong acid (e.g., TFA)[] | Very strong acid (e.g., HF, TFMSA)[7] |
Experimental Protocols
The following sections provide detailed, generalized protocols for the manual solid-phase synthesis of a peptide using both the Fmoc and Boc strategies.
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol outlines the key steps for manual Fmoc-SPPS.
1. Resin Preparation:
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).
-
Swell the resin in DMF in a reaction vessel for at least 30 minutes.
2. First Amino Acid Loading (if not pre-loaded):
-
Activate the C-terminal Fmoc-amino acid using a coupling agent (e.g., HBTU/DIEA) in DMF.
-
Add the activated amino acid solution to the swollen resin and allow it to react for 2-4 hours.
-
Wash the resin thoroughly with DMF.
3. Peptide Chain Elongation (Cyclical Steps):
- Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step.
- Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene byproduct.
- Amino Acid Coupling:
- Activate the next Fmoc-amino acid (typically 3-5 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.
- Add the activated amino acid solution to the deprotected peptide-resin and allow the coupling reaction to proceed for 1-2 hours.
- Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
- Wash the resin thoroughly with DMF.
- Repeat these deprotection and coupling steps for each amino acid in the sequence.
4. Final Fmoc Deprotection:
-
After coupling the last amino acid, remove the final Fmoc group as described in the deprotection step.
5. Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the crude peptide pellet, wash with cold ether, and dry under vacuum.
Boc Solid-Phase Peptide Synthesis Protocol
This protocol outlines the key steps for manual Boc-SPPS.
1. Resin Preparation:
-
Select a suitable resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).
-
Swell the resin in dichloromethane (B109758) (DCM) in a reaction vessel for at least 30 minutes.
2. First Amino Acid Attachment:
-
Couple the first Boc-amino acid to the resin, often via its cesium salt for Merrifield resin, in DMF.
-
Wash the resin thoroughly with DMF and DCM.
3. Peptide Chain Elongation (Cyclical Steps):
- Boc Deprotection:
- Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc group.
- Wash the resin with DCM.
- Neutralization:
- Neutralize the resulting trifluoroacetate (B77799) salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.
- Wash the resin with DCM.
- Amino Acid Coupling:
- Activate the next Boc-amino acid (typically 2-4 equivalents) with a coupling agent (e.g., DCC/HOBt or HBTU) in a suitable solvent (DCM or DMF).
- Add the activated amino acid solution to the neutralized peptide-resin and allow the coupling reaction to proceed for 1-2 hours.
- Monitor the completion of the coupling reaction (e.g., Kaiser test).
- Wash the resin thoroughly with DCM and DMF.
- Repeat these deprotection, neutralization, and coupling steps for each amino acid in the sequence.
4. Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the peptide-resin with a very strong acid, such as anhydrous HF or TFMSA, in the presence of scavengers (e.g., anisole, thioanisole) at low temperature to cleave the peptide from the resin and remove the side-chain protecting groups. This step requires specialized equipment and extreme caution.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Collect and wash the crude peptide as in the Fmoc protocol.
Visualizing the Workflows
To better illustrate the cyclical nature of these two synthesis strategies, the following diagrams outline the key steps in each process.
Caption: Experimental workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Caption: Experimental workflow for Boc-based Solid-Phase Peptide Synthesis.
Conclusion: Making the Strategic Choice
The decision between Fmoc and Boc SPPS is not a one-size-fits-all scenario and depends on a careful evaluation of the target peptide's characteristics and the specific research or production goals.
The Fmoc strategy has become the more widely used method in modern peptide synthesis, particularly in academic and research settings, due to its milder deprotection conditions, compatibility with a wide range of sensitive amino acid modifications, and amenability to automation.[2] The ease of monitoring the deprotection step via UV spectroscopy of the cleaved dibenzofulvene-piperidine adduct is another significant advantage.[8]
The Boc strategy , while older, remains a robust and valuable tool, especially for the synthesis of long and challenging sequences that are prone to aggregation.[2][7] The repetitive acid treatments in Boc-SPPS can help to disrupt secondary structures that may form on the resin, leading to higher purity of the crude product for such difficult peptides.[2] It is also often the more cost-effective option for large-scale production of simpler peptides.[]
Ultimately, the optimal choice requires a thorough understanding of the chemical principles of both strategies and a careful consideration of the specific peptide to be synthesized. By weighing the advantages and disadvantages of each method, researchers can select the most effective and efficient path to obtaining their target peptide in high yield and purity.
References
- 2. benchchem.com [benchchem.com]
- 3. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
A Researcher's Guide to Characterizing PEGylated Compounds: A Comparative Analysis of Key Analytical Techniques
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biologics. This modification can improve a drug's stability, solubility, and circulation half-life while reducing its immunogenicity.[1][2][3] However, the inherent heterogeneity of PEG polymers and the PEGylation process itself presents significant analytical challenges.[4][5] Comprehensive characterization of these complex biomolecules is a critical quality attribute to ensure product consistency, efficacy, and safety.[1][6]
This guide provides a comparative overview of the principal analytical techniques employed for the characterization of PEGylated compounds. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of methodologies, data presentation in comparative tables, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the characterization of PEGylated proteins, providing valuable information on molecular weight, degree of PEGylation, and identification of PEGylation sites.[4][7]
Comparison of Mass Spectrometry Techniques
| Technique | Information Provided | Advantages | Limitations | Typical Mass Accuracy |
| MALDI-TOF MS | Average molecular weight, degree of PEGylation, heterogeneity.[4] | Robust, accurate for average molecular weight, tolerant to some impurities.[4] | Primarily qualitative, can have issues with high molecular weight PEGs.[4] | < 0.1% |
| ESI-MS | Molecular weight, degree of PEGylation, charge state distribution.[4] | Amenable to coupling with liquid chromatography (LC-MS), automated workflow, reduced sample preparation time.[4] | Complex spectra due to multiple charge states and PEG polydispersity.[4][8] | < 0.01% |
| LC-MS/MS | PEGylation site identification, sequence confirmation, impurity profiling.[5][8] | Provides detailed structural information, can quantify different PEG-related materials simultaneously.[5][9] | Requires extensive sample preparation (e.g., enzymatic digestion), data analysis can be complex.[8] | < 10 ppm (with high-resolution MS) |
Experimental Protocol: LC-MS/MS for PEGylation Site Analysis
This protocol outlines a general workflow for identifying PEGylation sites on a protein using LC-MS/MS.
-
Sample Preparation:
-
Denaturation, Reduction, and Alkylation: The PEGylated protein is denatured to unfold its structure, followed by reduction of disulfide bonds and alkylation to prevent their reformation.
-
Enzymatic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.
-
-
Liquid Chromatography (LC) Separation:
-
The peptide mixture is separated using reversed-phase high-performance liquid chromatography (RP-HPLC). A gradient of increasing organic solvent concentration is used to elute the peptides based on their hydrophobicity.
-
-
Mass Spectrometry (MS) and MS/MS Analysis:
-
The eluted peptides are introduced into the mass spectrometer via electrospray ionization (ESI).
-
A full scan MS spectrum is acquired to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
Peptide ions of interest (particularly those with mass shifts corresponding to PEGylation) are selected for fragmentation using collision-induced dissociation (CID).
-
The resulting fragment ions are analyzed in the MS/MS scan to determine the amino acid sequence and pinpoint the exact site of PEG attachment.[5]
-
-
Data Analysis:
-
The MS/MS spectra are searched against the known protein sequence to identify the peptides.
-
The presence of a mass modification on a specific amino acid residue confirms the site of PEGylation.[8]
-
Workflow for PEGylation Site Analysis by LC-MS/MS
Caption: A step-by-step workflow for identifying PEGylation sites.
Chromatography Techniques
Chromatography is essential for separating and quantifying PEGylated compounds from unreacted protein and free PEG.[7] High-performance liquid chromatography (HPLC) is a versatile and widely used technique in this context.[]
Comparison of HPLC Modes for PEGylated Compound Analysis
| HPLC Mode | Separation Principle | Primary Application | Advantages | Limitations |
| Size-Exclusion (SEC) | Hydrodynamic volume | Separation of PEGylated protein from free protein and free PEG.[6][11] | Rapid, good for resolving large size differences.[11] | May have inadequate resolution if the hydrodynamic radii of the conjugate and free PEG are similar.[11] |
| Reversed-Phase (RP-HPLC) | Hydrophobicity | Separation of PEGylated isomers, quantification of reaction components.[6][11] | High resolution, can separate species with minor differences in PEGylation.[6] | Can be challenging for very large or hydrophobic proteins, may require high temperatures.[6] |
| Ion-Exchange (IEC) | Net charge | Separation of positional isomers of PEGylated proteins.[] | Sensitive to changes in surface charge due to PEGylation. | Separation efficiency is dependent on the pI of the protein and the pH of the mobile phase. |
Experimental Protocol: Size-Exclusion Chromatography (SEC) for Purity Assessment
This protocol describes the use of SEC to determine the purity of a PEGylated protein sample.
-
System Preparation:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline) at a constant flow rate.
-
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in the mobile phase.
-
Filter the sample to remove any particulate matter.
-
-
Injection and Separation:
-
Inject a defined volume of the sample onto the SEC column.
-
The components will separate based on their size, with larger molecules eluting first. The expected elution order is PEGylated protein, followed by the unmodified protein, and finally the free PEG.
-
-
Detection:
-
Data Analysis:
-
Integrate the peak areas of the different species to determine the relative amounts of PEGylated protein, unmodified protein, and free PEG, thus assessing the purity of the sample.
-
Logical Flow for Method Selection in Chromatography
Caption: Decision tree for selecting an appropriate HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of PEGylated compounds, particularly for determining the degree of PEGylation.[14][15]
Quantitative Analysis by ¹H NMR
Proton NMR (¹H NMR) can be used to quantify the average number of PEG chains attached to a protein.[14] The method relies on the distinct and intense signal from the ethylene (B1197577) glycol protons of the PEG backbone, which resonates in a region of the spectrum that is typically free from protein signals.[15]
Experimental Protocol: Determining Degree of PEGylation by ¹H NMR
-
Sample Preparation:
-
Lyophilize the purified PEGylated protein to remove water.
-
Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., D₂O).
-
Add a known amount of an internal standard (e.g., dimethyl sulfoxide (B87167) - DMSO) with a distinct NMR signal.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the sample.
-
-
Data Analysis:
-
Integrate the area of the characteristic PEG signal (methylene protons) and the signal from the internal standard.[14]
-
The degree of PEGylation can be calculated by comparing the integral of the PEG signal to the integral of the known amount of the internal standard, taking into account the number of protons contributing to each signal and the molecular weights of the protein and PEG.[14]
-
Comparison with Other Quantitative Methods
| Technique | Principle | Advantages | Limitations |
| ¹H NMR | Integration of specific proton signals.[14] | Quantitative without the need for specific standards for the PEGylated protein, provides a direct measure of the average number of PEG chains.[14] | Requires higher sample concentrations compared to MS, not suitable for determining the distribution of PEGylated species. |
| Colorimetric Assays (e.g., TNBSA) | Reacts with free amino groups. | Simple and rapid. | Indirect measurement, can be inaccurate and prone to interference.[16] |
| LC with ELSD/CAD | Separation followed by non-specific detection. | Can quantify both PEGylated protein and free PEG.[13] | Requires calibration curves for accurate quantification. |
Light Scattering Techniques
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and stability of PEGylated nanoparticles and proteins in solution.[17]
Characterization by Dynamic Light Scattering
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[17] This information is used to determine the hydrodynamic diameter of the molecules.
Key Parameters Measured by DLS
| Parameter | Description | Significance for PEGylated Compounds |
| Hydrodynamic Diameter (Z-average) | The mean particle size based on the intensity of scattered light. | Indicates the effective size of the PEGylated molecule in solution, including the PEG shell. An increase in hydrodynamic diameter post-PEGylation confirms the modification. |
| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | A low PDI value indicates a monodisperse sample with a uniform population of PEGylated molecules. High PDI suggests aggregation or a heterogeneous mixture. |
| Zeta Potential | A measure of the magnitude of the electrostatic charge at the particle surface.[18] | Provides information on the colloidal stability of the PEGylated compound. Changes in zeta potential upon PEGylation can indicate shielding of surface charges by the PEG chains.[18] |
Experimental Protocol: DLS Analysis of a PEGylated Nanoparticle
-
Sample Preparation:
-
Dilute the PEGylated nanoparticle suspension to an appropriate concentration using a suitable buffer.
-
Filter the sample to remove dust and large aggregates.
-
-
Instrument Setup:
-
Set the measurement temperature.
-
Enter the viscosity and refractive index of the solvent into the software.
-
-
Measurement:
-
Place the sample cuvette in the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement, typically involving multiple acquisitions to ensure reproducibility.
-
-
Data Analysis:
-
The software calculates the size distribution, Z-average diameter, and PDI from the correlation function of the scattered light intensity.
-
Conclusion
The characterization of PEGylated compounds is a multifaceted process that requires the application of a suite of orthogonal analytical techniques. Mass spectrometry provides unparalleled detail on molecular weight and modification sites, while chromatography is indispensable for assessing purity and separating isoforms. NMR offers a robust method for quantifying the degree of PEGylation, and light scattering techniques are crucial for understanding the size and stability of these molecules in solution. The choice of analytical methods should be guided by the specific information required at each stage of drug development, from initial discovery to quality control of the final product. By employing a combination of these powerful techniques, researchers can gain a comprehensive understanding of their PEGylated compounds, ensuring the development of safe and effective biotherapeutics.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. PEGylated Protein Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. lcms.cz [lcms.cz]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. waters.com [waters.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creativepegworks.com [creativepegworks.com]
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Heterobifunctional PEG Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical characteristics of Fmoc-N-bis-PEG3-NH-Boc and other commercially available heterobifunctional polyethylene (B3416737) glycol (PEG) linkers used in the development of antibody-drug conjugates (ADCs). The performance of these linkers is evaluated through simulated High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug via a chemical linker. The choice of linker is critical as it influences the stability, solubility, and pharmacokinetic profile of the ADC. Heterobifunctional PEG linkers are widely employed due to their ability to improve the biopharmaceutical properties of ADCs.[1] This guide focuses on the analytical characterization of this compound, a branched PEG linker, and compares it with three alternative linear linkers: Fmoc-PEG2-NHS ester, Maleimide-PEG4-NHS ester, and Boc-NH-PEG6-COOH. This comparison will aid researchers in selecting the appropriate linker for their specific ADC development needs.
Comparative Analysis of PEG Linkers
The selection of a PEG linker is a critical step in the design of ADCs. The structure of the linker, including the length of the PEG chain and the nature of the terminal functional groups, dictates the conjugation strategy and can significantly impact the therapeutic index of the final conjugate. Below is a comparison of the key features of this compound and three alternative linkers.
This compound
This branched linker possesses a central amine from which two PEG3 arms extend, one terminated with a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and the other with a tert-butoxycarbonyl (Boc)-protected amine. This structure allows for the sequential or differential functionalization of the two arms.
-
Molecular Formula: C₄₁H₆₃N₃O₁₂
-
Molecular Weight: 789.95 g/mol
Alternative Linkers for Comparison
Alternative 1: Fmoc-PEG2-NHS ester
A linear linker with a shorter PEG chain than the primary molecule of interest. It features an Fmoc-protected amine and a terminal N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[2][3]
-
Molecular Formula: C₂₆H₂₈N₂O₈
-
Molecular Weight: 496.5 g/mol [4]
Alternative 2: Maleimide-PEG4-NHS ester
This linear linker contains a maleimide (B117702) group for conjugation to thiol groups (e.g., from reduced cysteines in an antibody) and an NHS ester for reaction with amines.[5]
-
Molecular Formula: C₁₉H₂₆N₂O₁₀
-
Molecular Weight: 442.4 g/mol [5]
Alternative 3: Boc-NH-PEG6-COOH
A linear linker with a longer PEG chain, featuring a Boc-protected amine and a terminal carboxylic acid. The carboxylic acid can be activated for conjugation to amines.[6]
-
Molecular Formula: C₂₀H₃₉NO₁₀
-
Molecular Weight: 453.5 g/mol [7]
Data Presentation
The following tables summarize the expected results from HPLC and mass spectrometry analysis of the four linkers, based on typical experimental outcomes for molecules of this class.
Table 1: Comparative HPLC Analysis
| Linker | Expected Retention Time (min) | Purity (%) |
| This compound | 18.5 | >98 |
| Fmoc-PEG2-NHS ester | 15.2 | >98 |
| Maleimide-PEG4-NHS ester | 12.8 | >95 |
| Boc-NH-PEG6-COOH | 16.7 | >98 |
Table 2: Comparative Mass Spectrometry Analysis
| Linker | Theoretical Mass (m/z) | Observed [M+H]⁺ (m/z) | Observed [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 789.95 | 790.96 | 812.94 | 568.7 (M - Fmoc + H)⁺, 690.9 (M - Boc + H)⁺ |
| Fmoc-PEG2-NHS ester | 496.50 | 497.51 | 519.49 | 275.3 (M - Fmoc + H)⁺ |
| Maleimide-PEG4-NHS ester | 442.40 | 443.41 | 465.39 | 346.3 (M - Maleimide + H)⁺ |
| Boc-NH-PEG6-COOH | 453.50 | 454.51 | 476.49 | 354.5 (M - Boc + H)⁺ |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for the analysis of protected PEG linkers.[][9]
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 265 nm (for Fmoc-containing compounds) and 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the linker in a minimal amount of dimethylformamide (DMF) and dilute with the mobile phase.
Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol describes a general method for the mass spectrometric analysis of PEG linkers.[10]
-
Instrumentation: Agilent 6520 Accurate-Mass Q-TOF LC/MS System or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 100-1500 m/z.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 150 V.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sample Infusion: The sample can be introduced directly via a syringe pump or through the HPLC system described above.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the application of these linkers.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Fmoc-PEG2-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 3. Fmoc-PEG2-NHS ester, 1807534-85-5 | BroadPharm [broadpharm.com]
- 4. Fmoc-PEG2-NHS ester | C26H28N2O8 | CID 86276390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mal-PEG4-NHS ester, 1325208-25-0 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Boc-NH-PEG6-COOH | CAS:882847-13-4 | Biopharma PEG [biochempeg.com]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Different Length Polyethylene Glycol (PEG) Linkers in Drug Delivery Systems
For researchers, scientists, and drug development professionals, the rational design of drug delivery systems is paramount to achieving optimal therapeutic outcomes. The linker, a seemingly simple component, plays a critical role in the efficacy and safety of conjugated drugs, particularly in advanced modalities like antibody-drug conjugates (ADCs). Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has been widely adopted due to its hydrophilicity, biocompatibility, and ability to favorably modulate the pharmacological properties of the conjugate.[1][2]
The length of the PEG linker is a critical design parameter that can profoundly influence the drug conjugate's solubility, stability, pharmacokinetics (PK), biodistribution, and ultimately, its therapeutic index.[3][4] Hydrophobic drug payloads can often lead to aggregation and rapid clearance from circulation; the incorporation of hydrophilic PEG linkers can mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the conjugate's properties.[1][5] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the selection of an optimal linker for specific drug delivery applications.
The Impact of PEG Linker Length: A Balancing Act
The choice of PEG linker length involves a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity. Longer PEG chains are generally associated with an increased hydrodynamic radius, which leads to reduced renal clearance and an extended circulation half-life.[6][7] This prolonged exposure can result in greater accumulation at the target site, such as a tumor.[5][8] However, longer linkers can also introduce steric hindrance, potentially reducing the conjugate's binding affinity or in vitro potency.[9][10] Conversely, shorter linkers may offer limited solubility benefits but could be advantageous where less conformational freedom is desired for more favorable receptor-ligand interactions.[6][8]
Data Presentation: Performance Comparison of PEG Linkers
The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in several drug delivery platforms.
Table 1: Effect of PEG Linker Length on Pharmacokinetics and In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Conjugate | PEG Linker Length (kDa) | Half-Life Extension (vs. No PEG) | In Vitro Cytotoxicity Reduction (vs. No PEG) | Off-Target Toxicity Reduction (vs. No PEG) | Reference |
| HM | 0 | 1.0x (Baseline) | 1.0x (Baseline) | 1.0x (Baseline) | [9][11] |
| HP4KM | 4 | 2.5x | 4.5x - 6.5x | Not Reported | [9][11][12] |
| HP10KM | 10 | 11.2x | 22.0x - 22.5x | >4x | [9][11][12] |
This data highlights a common trade-off: longer PEG chains significantly improve circulation half-life but can decrease in vitro potency.[9]
Table 2: Effect of PEG Linker Length on In Vivo Performance of Folate-Linked Liposomal Doxorubicin
| Formulation | PEG Linker Length (kDa) | In Vitro Cellular Uptake (KB cells) | In Vivo Tumor Accumulation | Tumor Size Reduction (vs. 2K/5K groups) | Reference |
| Dox/FL-2K | 2 | No significant difference among lengths | Baseline | - | [8][13] |
| Dox/FL-5K | 5 | No significant difference among lengths | Increased vs. 2K | - | [8][13] |
| Dox/FL-10K | 10 | No significant difference among lengths | Significantly increased vs. shorter lengths | >40% smaller tumor size | [8][13][14] |
This study demonstrates that while in vitro performance may be similar, longer PEG linkers can significantly enhance in vivo tumor targeting and efficacy.[8]
Table 3: Effect of PEG Linker Length on Nanoparticle Biodistribution
| Nanoparticle System | PEG Linker Length (kDa) | Key Biodistribution Finding | Reference |
| DNA Polyplexes | 10 to 30 | Increasing PEG length progressively decreased liver uptake. 30 kDa PEG reduced liver dose to 13%. | [15] |
| Chitosan Nanoparticles | 0.75 to 5 | Increasing PEG length decreased accumulation in liver, spleen, and lungs. | [16] |
| Antibody-Coated Nanocarriers | 0.65, 2, 5 | Targeting of primary dendritic cell subsets (cDC1s) required the longer 5 kDa PEG linker. | [17] |
These findings underscore the critical role of PEG linker length in minimizing clearance by the reticuloendothelial system (e.g., liver) and achieving specific cell targeting.[15][17]
Experimental Protocols
Detailed methodologies are essential for the rational design and evaluation of drug conjugates with varying PEG linkers. Below are representative protocols for key experiments.
Protocol for NHS-Ester PEGylation of a Protein (e.g., Antibody)
This protocol describes a common method for conjugating a PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.
-
Materials:
-
Protein (e.g., monoclonal antibody) to be PEGylated.
-
PEG-NHS ester reagent of desired molecular weight.
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.[10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Desalting column or dialysis cassette for purification.[10]
-
-
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into an amine-free buffer to a final concentration of 1-10 mg/mL. Buffers containing primary amines like Tris must be avoided.[10]
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO. The NHS ester is susceptible to hydrolysis and should not be stored in solution.[10]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain protein stability.[10]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Optimal conditions may vary depending on the specific protein and desired degree of PEGylation.[10]
-
Purification: Remove unreacted PEG-NHS ester and byproducts using a desalting column or dialysis against the storage buffer.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by LC-MS to confirm the degree of PEGylation.[6]
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to compare the cytotoxic potency of drug conjugates with different PEG linker lengths on a target cancer cell line.
-
Materials:
-
Drug conjugates with varying PEG linker lengths.
-
Target cancer cell line (e.g., NCI-N87 for HER2-targeted conjugates).[12]
-
Complete cell culture medium.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the drug conjugates. Remove the old medium from the cells and add the medium containing the various concentrations of the conjugates. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol for In Vivo Antitumor Efficacy Study
This study evaluates the antitumor activity of the drug conjugates in a living organism, typically using a xenograft mouse model.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor cells for implantation (e.g., KB cells for folate receptor-positive tumors).[8]
-
Drug conjugates with varying PEG linker lengths.
-
Vehicle control solution (e.g., saline).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
-
Group Formation: Once tumors reach a palpable volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, conjugate with short PEG, conjugate with long PEG).
-
Dosing: Administer the drug conjugates and vehicle control to their respective groups via a clinically relevant route (e.g., intravenous injection) at a predetermined dose and schedule.
-
Monitoring: Measure the tumor volume using calipers two to three times per week. Monitor the body weight of the mice as an indicator of systemic toxicity.[2]
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a set time point.[3]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group and perform statistical analysis.[2]
-
Visualizations: Workflows and Pathways
Diagrams created using Graphviz DOT language to illustrate key processes.
Caption: Preclinical evaluation workflow for drug conjugates with different PEG linkers.
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. dovepress.com [dovepress.com]
- 15. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Fmoc-Synthesized Peptides
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a cornerstone of reliable and reproducible results. The widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy, while efficient, can yield a crude product containing a variety of impurities. These can include truncated or deletion sequences, products of incomplete deprotection, or side-reaction byproducts.[1] Therefore, rigorous purity assessment is not just a quality control step but a critical component of the research and development process.
This guide provides a comparative analysis of the most common and effective analytical techniques for determining the purity of Fmoc-protected synthesized peptides. We will delve into the principles, protocols, and performance of each method, supported by experimental data to aid in the selection of the most appropriate validation strategy for your specific needs.
Comparison of Key Analytical Techniques
The primary methods for assessing the purity of synthetic peptides include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), Mass Spectrometry (MS), often coupled with a liquid chromatography system (LC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] Each of these techniques offers unique advantages and provides complementary information.
| Technique | Principle of Separation/Analysis | Information Provided | Typical Purity Range (%) | Analysis Time (per sample) | Throughput | Relative Cost |
| RP-HPLC | Hydrophobic interaction | Purity (% area), retention time, presence of hydrophobic impurities.[1][2][5] | 70-99+ | 20-60 min | Medium |
|
| UPLC | Hydrophobic interaction (smaller particle size) | Higher resolution purity data, faster analysis than HPLC.[6] | 70-99+ | 5-20 min | High |
|
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Molecular weight confirmation, impurity identification, sequence verification.[1][7] | N/A (confirms identity) | < 5 min | High |
|
| LC-MS | Hydrophobic interaction and m/z | Purity (% area), molecular weight of main peak and impurities.[8][9][10] | 70-99+ | 10-40 min | High |
|
| Capillary Electrophoresis (CE) | Electrophoretic mobility (charge and size) | Orthogonal purity data, separation of charged/isomeric impurities.[11][12] | 80-99+ | 15-45 min | Medium |
|
| NMR Spectroscopy | Nuclear magnetic resonance | Structural confirmation, identification of impurities, conformational analysis.[13][14][15] | >95% (for structural elucidation) | 30 min - several hours | Low |
|
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques discussed.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely used method for assessing peptide purity.[1][16] It separates peptides based on their hydrophobicity.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Diluent: Mobile Phase A or a mixture of water and acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the sample diluent to a concentration of approximately 1 mg/mL.[17] Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.[18]
-
Chromatographic Conditions:
-
Gradient Program:
-
A typical linear gradient is from 5% to 65% Mobile Phase B over 30 minutes. The gradient can be optimized based on the hydrophobicity of the peptide.
-
-
Data Analysis:
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a high-resolution version of HPLC that uses columns with smaller particle sizes (typically <2 µm) to achieve faster and more efficient separations.
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) or tunable UV (TUV) detector.
Materials:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid (FA) or TFA in water.
-
Mobile Phase B: 0.1% Formic acid (FA) or TFA in acetonitrile.
-
Sample Diluent: Mobile Phase A.
Procedure:
-
Sample Preparation: Prepare the sample as described for RP-HPLC, typically at a concentration of 0.1-0.2 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-65°C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 1-5 µL.
-
-
Gradient Program:
-
A rapid gradient, for example, from 5% to 50% Mobile Phase B over 10 minutes, can be employed. The gradient should be optimized to ensure the best resolution of the main peak from its impurities.
-
-
Data Analysis:
-
The data analysis is the same as for RP-HPLC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC or UPLC with the mass detection capabilities of mass spectrometry, providing both purity and identity information in a single run.[8][9][10]
Instrumentation:
-
An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
Procedure:
-
LC Separation: Perform the separation using the RP-HPLC or UPLC protocol described above. Formic acid is often preferred over TFA as the mobile phase additive because it causes less ion suppression in the mass spectrometer.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.[17]
-
Mode: Positive ion mode.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the peptide and potential impurities.
-
-
Data Analysis:
-
The UV chromatogram is used to calculate purity.
-
The mass spectrum of the main peak is analyzed to confirm the molecular weight of the target peptide.
-
The mass spectra of the impurity peaks are analyzed to identify the nature of the impurities (e.g., truncated sequences, incomplete deprotection).
-
Capillary Electrophoresis (CE)
CE separates molecules based on their size and charge, offering an orthogonal separation mechanism to RP-HPLC.[2][11]
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Materials:
-
Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 30-50 cm length).
-
Electrolyte Solution (Background Electrolyte): A common buffer is 0.1 M phosphate (B84403) buffer at pH 2.5.[19]
-
Sample Diluent: A low ionic strength solution, such as a 1:9 dilution of the electrolyte buffer with water.[19]
Procedure:
-
Capillary Conditioning:
-
Flush the capillary sequentially with 0.1 M NaOH, distilled water, and finally the electrolyte solution.[12]
-
-
Sample Preparation: Dissolve the peptide in the sample diluent to a concentration of 0.1-0.5 mg/mL.
-
Electrophoresis Conditions:
-
Injection: Hydrodynamic or electrokinetic injection.
-
Voltage: 15-30 kV.
-
Temperature: 25°C.
-
Detection: UV absorbance at 200 or 214 nm.[19]
-
-
Data Analysis:
-
Purity is calculated based on the relative peak areas in the electropherogram, similar to HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used to confirm the identity and purity of a peptide, especially for detecting impurities that may not be well-resolved by chromatography.[13][14][15]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Solvent: Deuterated solvent such as D₂O or a mixture of H₂O/D₂O.
-
NMR tubes.
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the peptide (typically 1-5 mg) in the deuterated solvent to achieve a concentration of 1-5 mM.[20]
-
NMR Experiments:
-
Acquire a 1D proton (¹H) NMR spectrum.
-
For more detailed structural information, 2D experiments like COSY and TOCSY can be performed.
-
-
Data Analysis:
-
The 1D ¹H NMR spectrum provides a fingerprint of the peptide. The presence of unexpected signals can indicate impurities.
-
Integration of specific proton signals can be used for quantitative analysis of purity against a known standard.
-
Visualization of Workflows and Logic
To better illustrate the processes involved in peptide purity assessment, the following diagrams, generated using Graphviz, outline the experimental workflows and the logical relationships between the different analytical techniques.
Caption: Experimental workflow for peptide purity assessment.
Caption: Logical relationship of analytical techniques.
Conclusion
The accurate assessment of peptide purity is a multi-faceted process that often requires the use of orthogonal analytical techniques. While RP-HPLC and UPLC are the workhorses for quantitative purity determination, they should ideally be complemented by mass spectrometry to confirm the identity of the main product and its impurities. For complex mixtures or when orthogonal data is required, Capillary Electrophoresis provides an excellent alternative separation method. NMR spectroscopy, although less commonly used for routine purity checks due to its lower throughput and higher cost, offers unparalleled detail for structural confirmation.
By understanding the principles and applying the appropriate analytical methods, researchers can ensure the quality of their synthesized peptides, leading to more reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Principle of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. ijsra.net [ijsra.net]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. mdpi.com [mdpi.com]
- 7. gilson.com [gilson.com]
- 8. lcms.cz [lcms.cz]
- 9. lcms.cz [lcms.cz]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Principles and practice of peptide analysis with capillary zone electrophoresis | Semantic Scholar [semanticscholar.org]
- 12. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 13. books.rsc.org [books.rsc.org]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 16. bachem.com [bachem.com]
- 17. benchchem.com [benchchem.com]
- 18. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 19. bio-rad.com [bio-rad.com]
- 20. nmr-bio.com [nmr-bio.com]
A Researcher's Guide to Validating Bioconjugation Success with Spectroscopic Methods
For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules is a critical step. This guide provides an objective comparison of key spectroscopic methods used to validate bioconjugation, supported by experimental data and detailed protocols. By understanding the strengths and limitations of each technique, you can select the most appropriate method for your specific application, ensuring the integrity and efficacy of your bioconjugated products.
The covalent attachment of molecules such as drugs, fluorophores, or polymers to proteins, antibodies, and other biomolecules—a process known as bioconjugation—is fundamental in the development of therapeutics, diagnostics, and research reagents. Validating the success of this process is paramount. Spectroscopic methods offer powerful tools for confirming the formation of bioconjugates and characterizing their properties. This guide focuses on four principal techniques: UV-Vis Spectroscopy, Fluorescence Spectroscopy, Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Spectroscopic Methods
Each spectroscopic technique offers unique advantages and disadvantages for the validation of bioconjugation. The choice of method often depends on the specific information required, the nature of the bioconjugate, and the available instrumentation.
| Method | Primary Application in Bioconjugation | Advantages | Disadvantages | Typical Quantitative Output |
| UV-Vis Spectroscopy | Determination of Drug-to-Antibody Ratio (DAR) or Degree of Labeling (DOL)[1][2] | Simple, rapid, and widely accessible[2][3]. Non-destructive[3]. | Requires distinct UV-Vis absorbance spectra for the biomolecule and the conjugated molecule[4]. Can be affected by buffer components and pH[5]. Potential for overestimation of DAR due to non-covalently bound drug[4]. | Average DAR or DOL[]. |
| Fluorescence Spectroscopy | Confirmation of conjugation, determination of DOL, and assessment of conformational changes[7][8]. | Highly sensitive, allowing for the detection of low concentrations[9]. Can provide information on the local environment of the fluorophore[10]. | Requires the incorporation of a fluorescent label. The labeling process itself can potentially alter the biomolecule's function. | Degree of Labeling (DOL), confirmation of binding[7]. |
| Mass Spectrometry (MS) | Precise mass determination of the bioconjugate, determination of DAR and drug-load distribution, identification of conjugation sites[][11][12]. | High accuracy and resolution, providing detailed molecular weight information[4]. Can analyze heterogeneous mixtures[4]. Both intact and digested bioconjugates can be analyzed[13][14]. | More complex instrumentation and data analysis compared to UV-Vis[5]. Can be sensitive to sample purity and buffer components[15]. | Exact mass of conjugate, DAR distribution, identification of conjugation sites[16][17]. |
| NMR Spectroscopy | Detailed structural analysis of the bioconjugate, identification of conjugation sites, and characterization of conformational changes[18][19]. | Provides atomic-level structural information[19][20]. Can be used to study dynamics and interactions in solution[21]. | Lower sensitivity compared to other methods, requiring higher sample concentrations. Complex data interpretation[22]. | 3D structure, location of conjugation, conformational dynamics[23]. |
Experimental Workflows and Logical Relationships
The validation of a bioconjugation reaction often involves a multi-step workflow, starting with the conjugation reaction itself, followed by purification and characterization using one or more spectroscopic techniques. The choice of technique can be guided by the stage of development and the specific questions being addressed.
The logical relationship between these techniques often follows a tiered approach. UV-Vis spectroscopy provides a quick and easy initial assessment of conjugation success. Fluorescence spectroscopy can confirm the presence of the conjugated label. For more detailed and precise characterization, mass spectrometry is employed. Finally, for an in-depth understanding of the structural consequences of conjugation, NMR spectroscopy can be utilized.
Detailed Experimental Protocols
UV-Vis Spectroscopy for DAR Determination
This protocol outlines the determination of the Drug-to-Antibody Ratio (DAR) for an antibody-drug conjugate (ADC) using UV-Vis spectroscopy[2][][11][16].
Materials and Reagents:
-
Purified ADC sample
-
Unconjugated antibody (for determining extinction coefficient)
-
Free drug (for determining extinction coefficient)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Determine Extinction Coefficients:
-
Measure the absorbance of the unconjugated antibody at 280 nm (A280) and at the wavelength of maximum absorbance of the drug (A_drug_max). Calculate the molar extinction coefficient of the antibody at both wavelengths (ε_Ab,280 and ε_Ab,drug_max).
-
Measure the absorbance of the free drug at 280 nm and its A_drug_max. Calculate the molar extinction coefficient of the drug at both wavelengths (ε_drug,280 and ε_drug,drug_max).
-
-
Measure ADC Absorbance:
-
Prepare a solution of the purified ADC in the same buffer.
-
Measure the absorbance of the ADC solution at 280 nm (A_ADC,280) and at the A_drug_max (A_ADC,drug_max).
-
-
Calculate Concentrations:
-
The concentrations of the antibody (C_Ab) and the drug (C_drug) in the ADC sample can be calculated using the following simultaneous equations derived from the Beer-Lambert law[]:
-
A_ADC,280 = (ε_Ab,280 * C_Ab) + (ε_drug,280 * C_drug)
-
A_ADC,drug_max = (ε_Ab,drug_max * C_Ab) + (ε_drug,drug_max * C_drug)
-
-
-
Calculate DAR:
-
The DAR is the molar ratio of the drug to the antibody:
-
DAR = C_drug / C_Ab
-
-
Fluorescence Spectroscopy for Confirmation of Conjugation
This protocol describes a general method to confirm bioconjugation using a fluorescent label[7][24].
Materials and Reagents:
-
Bioconjugate labeled with a fluorophore
-
Unconjugated biomolecule
-
Free fluorophore
-
Appropriate buffer
-
Fluorometer
Methodology:
-
Prepare Samples:
-
Prepare solutions of the bioconjugate, the unconjugated biomolecule, and the free fluorophore at the same concentration in the same buffer.
-
-
Acquire Fluorescence Spectra:
-
For each sample, measure the fluorescence emission spectrum by exciting at the excitation maximum of the fluorophore.
-
-
Analyze Spectra:
-
Compare the emission spectrum of the bioconjugate to that of the unconjugated biomolecule and the free fluorophore.
-
Successful conjugation is indicated by a significant fluorescence signal from the bioconjugate sample compared to the unconjugated biomolecule (which should have minimal to no fluorescence at the emission wavelength of the fluorophore).
-
The spectral properties (e.g., emission maximum, quantum yield) of the conjugated fluorophore may differ from the free fluorophore, providing further evidence of conjugation.
-
Mass Spectrometry for Detailed Characterization
This protocol provides a general workflow for the analysis of an antibody-drug conjugate using MALDI-TOF mass spectrometry[1][25][26].
Materials and Reagents:
-
Purified ADC sample
-
Unconjugated antibody
-
Matrix solution (e.g., sinapinic acid for larger proteins)
-
Trifluoroacetic acid (TFA)
-
MALDI-TOF mass spectrometer
Methodology:
-
Sample Preparation:
-
Desalt the ADC and unconjugated antibody samples if necessary.
-
Mix the sample solution with the matrix solution in an appropriate ratio (e.g., 1:1 v/v).
-
-
Spotting:
-
Spot a small volume (e.g., 1 µL) of the sample-matrix mixture onto the MALDI target plate and allow it to air dry, forming co-crystals.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the unconjugated antibody to determine its molecular weight.
-
Acquire the mass spectrum of the ADC. The spectrum will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR0, DAR1, DAR2, etc.).
-
-
Data Analysis:
-
Determine the mass of each peak in the ADC spectrum. The mass difference between adjacent peaks corresponds to the mass of the conjugated drug-linker.
-
Calculate the average DAR by taking the weighted average of the different DAR species, based on their relative intensities in the mass spectrum.
-
Conclusion
The validation of bioconjugation is a multifaceted process that benefits from the application of various spectroscopic techniques. While UV-Vis spectroscopy offers a rapid and straightforward method for initial assessment, it lacks the detail and precision of mass spectrometry. Fluorescence spectroscopy provides high sensitivity for confirming conjugation, especially when dealing with low-concentration samples. Mass spectrometry stands out as the most powerful technique for comprehensive characterization, providing accurate DAR values, information on drug-load distribution, and the ability to identify conjugation sites. NMR spectroscopy, although less commonly used for routine validation due to its complexity and lower sensitivity, offers unparalleled insight into the structural integrity of the bioconjugate.
By carefully considering the information required and the inherent capabilities of each method, researchers can design a robust validation strategy that ensures the quality, consistency, and efficacy of their bioconjugated products. A combination of orthogonal techniques is often recommended to provide a comprehensive and reliable assessment of bioconjugation success[4].
References
- 1. bruker.com [bruker.com]
- 2. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repligen.com [repligen.com]
- 7. Semiquantitative fluorescence method for bioconjugation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS bioanalysis of intact proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enovatia.com [enovatia.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 21. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. lcms.labrulez.com [lcms.labrulez.com]
- 26. cellmosaic.com [cellmosaic.com]
A Head-to-Head Comparison of Branched vs. Linear PEG Linkers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The architecture of Poly(ethylene glycol) (PEG) linkers plays a pivotal role in the therapeutic efficacy and pharmacokinetic profile of bioconjugates, particularly in the realm of Antibody-Drug Conjugates (ADCs). The choice between a linear and a branched PEG linker can significantly influence critical parameters such as drug-to-antibody ratio (DAR), solubility, stability, hydrodynamic volume, and in vivo performance. This guide provides an objective, data-driven comparison of branched versus linear PEG linkers to inform rational linker design in drug development.
Key Differences and Structural Architecture
Linear PEG linkers consist of a single, straight chain of repeating ethylene (B1197577) glycol units, offering a flexible and hydrophilic spacer.[1][2] In contrast, branched PEG linkers feature multiple PEG arms extending from a central core, which can lead to a higher molecular weight and increased functionality in a more compact structure.[1][3] This fundamental structural difference underpins their distinct physicochemical and biological properties.
Impact on Hydrodynamic Radius
The hydrodynamic radius (Rh) of a bioconjugate is a critical factor influencing its in vivo fate, particularly renal clearance. A larger hydrodynamic volume can reduce the rate of glomerular filtration, thereby extending the circulation half-life.[4] Experimental data from studies on PEGylated proteins and nanocarriers allows for a direct comparison of the impact of linear and branched PEG architectures on this parameter.
Table 1: Comparison of Hydrodynamic Radius (Rh) of PEGylated Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
| Data adapted from a study on PEGylated Human Serum Albumin, with Rh determined by size exclusion chromatography. |
Interestingly, a study comparing linear and branched PEGs of the same total molecular weight conjugated to proteins found no significant difference in their experimentally measured viscosity radii.[4] This suggests that for a given total PEG mass, the architecture may not be the sole determinant of the resulting hydrodynamic size.
Performance in Antibody-Drug Conjugates (ADCs)
In the context of ADCs, the linker architecture significantly affects the conjugate's pharmacokinetics, stability, and therapeutic index. The hydrophilicity of PEG linkers, in general, helps to mitigate the aggregation often seen with hydrophobic drug payloads.[]
Pharmacokinetics: Clearance and In Vivo Exposure
A key advantage of branched PEG linkers in ADCs is their potential to more effectively shield the hydrophobic payload, leading to improved pharmacokinetic profiles, especially at high drug-to-antibody ratios (DAR).[6]
Table 2: Impact of Linker Architecture on ADC Clearance in Rats (Trastuzumab-DM1 Conjugate, DAR 8)
| Linker Architecture | Clearance Rate |
| Linear (24-unit PEG) | High |
| Branched (2x12-unit PEG) | Low |
| Data from a comparative study of linear vs. pendant (branched) PEG linkers on a high DAR ADC.[6] |
A study on TNF nanobodies conjugated to 40 kDa PEGs of different architectures (linear 1x40 kDa vs. branched 2x20 kDa) also demonstrated a superior pharmacokinetic profile for the branched conjugate.[3] This suggests that branched PEGs can lead to lower clearance rates and consequently, longer in vivo exposure.
In Vitro Cytotoxicity
The impact of the PEG linker architecture on the in vitro cytotoxicity of an ADC can be complex and appears to be dependent on the specific antibody, payload, and cell line being tested. In some cases, the inclusion of PEG linkers, regardless of architecture, has shown no significant effect on potency.[6] However, in other studies, particularly with smaller targeting moieties, longer or more complex PEG structures have led to a reduction in in vitro cytotoxicity.[6][7]
Table 3: Impact of PEG Linker on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| Linker Type | PEG Molecular Weight (kDa) | Fold Reduction in Cytotoxicity (vs. No PEG) |
| - | 0 | 1 |
| Linear | 4 | 4.5 |
| Linear | 10 | 22 |
| Data from a study on miniaturized affibody-based drug conjugates.[7] |
This reduction in in vitro potency may be attributed to steric hindrance from the PEG linker, which could affect binding to the target antigen or subsequent internalization and payload release.
Experimental Protocols
Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)
Objective: To determine and compare the hydrodynamic radii of proteins conjugated with linear and branched PEG linkers.
Methodology:
-
Column Calibration: A size exclusion chromatography column is calibrated using a set of protein standards with known molecular weights and hydrodynamic radii (e.g., thyroglobulin, apoferritin, β-amylase, alcohol dehydrogenase, and bovine serum albumin).
-
Sample Preparation: The PEGylated protein conjugates (with linear and branched PEGs) and the unmodified parent protein are prepared in a suitable mobile phase (e.g., phosphate-buffered saline).
-
Chromatographic Separation: The prepared samples are injected into the SEC column, and the elution volume for each species is recorded.
-
Data Analysis: The partition coefficient (Kav) for each standard and sample is calculated. A calibration curve of Kav versus the known hydrodynamic radius of the standards is plotted. The hydrodynamic radii of the PEGylated and unmodified proteins are then determined from their respective Kav values using the calibration curve.[8]
In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of ADCs with linear versus branched PEG linkers against a target cancer cell line.
Methodology:
-
Cell Culture: Target cancer cells expressing the antigen of interest are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The ADCs (with linear and branched PEG linkers) and a non-targeting control ADC are serially diluted to a range of concentrations. The cell culture medium is replaced with the medium containing the ADCs, and the cells are incubated for a specified period (e.g., 72-96 hours).
-
Cell Viability Assessment: After the incubation period, cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence readings are normalized to untreated control cells. The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic model.[9]
Pharmacokinetic Analysis in Rodents
Objective: To compare the pharmacokinetic profiles of ADCs with linear and branched PEG linkers in an animal model.
Methodology:
-
Animal Model: A suitable rodent model (e.g., rats or mice) is selected.
-
ADC Administration: The ADCs are administered intravenously to the animals at a specific dose.
-
Blood Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 96, 168 hours) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.
-
Quantification of ADC: The concentration of the total antibody and/or the conjugated antibody in the plasma samples is determined using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic Modeling: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).[]
Conclusion
The choice between a linear and a branched PEG linker is a critical decision in the design of bioconjugates and requires careful consideration of the desired therapeutic properties. Branched PEG linkers can offer significant advantages in terms of improving pharmacokinetic profiles, particularly for ADCs with high drug loading, by providing a more effective shield for the hydrophobic payload.[6] This can lead to reduced clearance and prolonged in vivo exposure.
However, the increased steric bulk of branched linkers may, in some instances, negatively impact the in vitro potency of the conjugate.[7] Linear PEG linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance. The optimal linker architecture is therefore highly dependent on the specific application, the nature of the biomolecule and the conjugated payload, and the desired balance between in vivo longevity and target engagement. The experimental data and protocols presented in this guide provide a framework for making an informed decision in the selection of PEG linker geometry for novel therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Analysis for Structural Confirmation of Fmoc-Protected Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in structural biology and synthetic chemistry, providing unparalleled insights into the three-dimensional structure of molecules in solution.[1][2] For researchers in drug development and peptide synthesis, where the Fluorenylmethoxycarbonyl (Fmoc) protecting group is ubiquitous, NMR serves as an indispensable tool for verifying structure, assessing purity, and confirming successful synthetic steps.[3][4] This guide offers a comparative overview of various NMR techniques for the structural confirmation of Fmoc-protected compounds, supported by experimental data and detailed protocols.
Comparison of NMR Methodologies
The structural elucidation of an Fmoc-protected compound is a multi-step process that typically involves a suite of one- and two-dimensional NMR experiments.[1] The choice of experiments depends on the complexity of the molecule and the specific information required.
1.1. 1D NMR Spectroscopy: The Fingerprint Analysis
One-dimensional ¹H and ¹³C NMR spectra provide the initial "fingerprint" of the molecule. The Fmoc group itself has a set of characteristic signals that are easily identifiable, making it a useful probe for confirming its presence and integrity.
-
¹H NMR: The aromatic protons of the fluorenyl group typically appear in the downfield region of the spectrum, between 7.3 and 7.8 ppm.[5] The methylene (B1212753) and methine protons (CH and CH₂) of the Fmoc group are also characteristic.
-
¹³C NMR: The carbon signals of the Fmoc group are also well-defined and can be used for structural confirmation.
Table 1: Characteristic ¹H NMR Chemical Shifts for the Fmoc Group Data compiled from representative Fmoc-protected amino acids in CDCl₃.[6]
| Protons | Chemical Shift (δ) ppm |
| Aromatic (Fluorenyl) | 7.78 - 7.22 |
| CH (Fmoc) | 4.28 - 4.13 |
| CH₂ (Fmoc) | 4.56 - 4.29 |
Table 2: Characteristic ¹³C NMR Chemical Shifts for the Fmoc Group Data compiled from representative Fmoc-protected amino acids in CDCl₃.[6]
| Carbons | Chemical Shift (δ) ppm |
| Aromatic (Fluorenyl) | 143.8 - 119.6 |
| Carbonyl (C=O) | 157.1 - 155.2 |
| CH (Fmoc) | 67.9 - 66.0 |
| CH₂ (Fmoc) | 47.4 - 46.7 |
1.2. 2D NMR Spectroscopy: Unraveling Connectivity
For more complex molecules like peptides, 1D spectra are often too crowded for complete assignment.[7] Two-dimensional (2D) NMR techniques are essential for resolving overlapping signals and establishing atomic connectivity.[2]
Table 3: Comparison of Key 2D NMR Experiments for Structural Elucidation
| Experiment | Information Provided | Application for Fmoc-Compounds |
| COSY (Correlation Spectroscopy) | Shows through-bond correlations between protons typically separated by 2-3 bonds (e.g., Hα-Hβ).[1] | Identifies coupled protons within each amino acid residue; helps in side-chain assignments. |
| TOCSY (Total Correlation Spectroscopy) | Reveals correlations between all protons within a coupled spin system (e.g., all protons in an amino acid residue).[7] | Groups proton signals belonging to the same amino acid, simplifying sequential assignment. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects through-space correlations between protons that are close in space (< 5-6 Å), irrespective of bond connectivity.[7][8] | Provides distance restraints that are crucial for determining the 3D conformation and folding of a peptide.[1] |
| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Similar to NOESY, but more effective for molecules of intermediate size where the NOE may be close to zero.[2] | An alternative to NOESY for determining spatial proximities in medium-sized Fmoc-peptides. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to their attached heteronuclei, most commonly ¹³C or ¹⁵N.[7] | Provides unambiguous assignment of protons to their respective carbons or nitrogens, greatly aiding in resolving spectral overlap. |
1.3. Quantitative NMR (qNMR): Purity and Concentration
Beyond structural confirmation, NMR can be used for highly accurate quantitative analysis.[9] Quantitative NMR (qNMR) is an emerging primary analytical technique for purity assessment that offers distinct advantages over traditional chromatographic methods.[10][11]
Table 4: Comparative Analysis of qNMR vs. HPLC for Purity Assessment Based on methodology for Fmoc-protected compounds.[10]
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct measurement based on the molar ratio of the analyte to a certified internal standard.[10] | Separation of components based on differential partitioning, with UV absorbance detection.[10] |
| Quantification | Absolute quantification without needing a specific reference standard of the analyte itself.[10] | Relative quantification that requires a specific, certified reference standard of the analyte. |
| Universality | Can detect and quantify any NMR-active molecule at sufficient concentration.[10] | Primarily detects impurities that possess a chromophore and are separable under the chosen conditions.[10] |
| Sample Integrity | Non-destructive. | Destructive. |
| Throughput | Generally lower; requires longer acquisition times for high precision. | Higher; suitable for rapid screening of multiple samples. |
Experimental Protocols
The quality of NMR data is highly dependent on careful sample preparation and parameter optimization.
2.1. Protocol for NMR Sample Preparation
-
Purity: The Fmoc-protected compound or peptide should be purified to >95% purity, typically by HPLC, to avoid interference from impurities.[1][8]
-
Concentration: A concentration of 0.5-1.0 mM is generally required for homonuclear 2D NMR experiments.[1][12] For qNMR, accurately weigh approximately 10 mg of the analyte.[10]
-
Solvent: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For peptides in aqueous conditions, use a 9:1 H₂O/D₂O mixture to observe exchangeable amide protons.[13] The total sample volume should be around 450-550 µL.[12][13]
-
pH: For aqueous samples, maintain a pH lower than 7.5 to slow down the exchange of amide protons with the solvent.[12]
-
Internal Standard (for qNMR): For qNMR analysis, add an accurately weighed amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid). The standard must be soluble and have signals that do not overlap with the analyte signals.[10]
2.2. Generalized Protocol for 2D NMR Data Acquisition
The following are generalized parameters for key 2D NMR experiments on a 600 MHz spectrometer. These will need to be optimized for each specific sample.[1]
-
TOCSY (to identify amino acid spin systems):
-
Pulse Program: Use a standard TOCSY pulse sequence with water suppression (e.g., dipsi2esgpph).
-
Spectral Width (SW): ~12 ppm in both dimensions.
-
Number of Points (TD): 2048 in F2 and 512 in F1.
-
Number of Scans (NS): 8-16.
-
Mixing Time (d9): A typical range is 60-80 ms (B15284909) to allow magnetization transfer throughout the spin system.
-
-
NOESY (to determine spatial structure):
-
Pulse Program: Use a standard NOESY pulse sequence with water suppression (e.g., noesyesgpph).[1]
-
Spectral Width (SW) and TD: Typically the same as for the TOCSY experiment.[1]
-
Number of Scans (NS): 16-64, as NOESY is less sensitive.[1]
-
Mixing Time (d8): 100-200 ms is a common range for peptides. This parameter is crucial and may need optimization.[1]
-
Visualization of the NMR Workflow
The process of determining a peptide's structure from NMR data follows a logical and sequential workflow.[1]
Caption: Workflow for NMR-based structural confirmation of Fmoc-protected compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. emerypharma.com [emerypharma.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 12. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. chemrxiv.org [chemrxiv.org]
A Researcher's Guide to Commercially Available PEGylation Reagents: A Performance Review
For researchers, scientists, and drug development professionals, the strategic covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins and peptides—a process known as PEGylation—is a critical tool for enhancing their pharmacokinetic and pharmacodynamic properties. The choice of the PEGylation reagent is paramount, directly influencing the reaction's efficiency, the stability of the resulting conjugate, and the preservation of the protein's biological activity. This guide provides an objective comparison of the performance of common commercially available PEGylation reagents, supported by experimental data and detailed protocols to inform your selection process.
Understanding PEGylation Chemistries
PEGylation reagents are typically characterized by the reactive group at the end of the PEG chain, which targets specific functional groups on a protein. The most common targets are the primary amines of lysine (B10760008) residues and the N-terminus, and the thiol groups of cysteine residues. This guide will focus on the two most prevalent classes of commercially available reagents: amine-reactive N-hydroxysuccinimide (NHS) esters and thiol-reactive maleimides.
Amine-Reactive PEGylation Reagents: A Comparative Look at NHS Esters
Amine-reactive PEGylation is a widely used strategy due to the abundance of lysine residues on the surface of most proteins. Several types of mPEG-NHS esters are commercially available, differing in the linker connecting the PEG to the NHS ester. This linker influences the reagent's reactivity and stability.
Performance Comparison of Common mPEG-NHS Esters
The stability of the NHS ester in aqueous solution is a critical performance indicator, as hydrolysis is a competing reaction to the desired amination. A longer half-life in aqueous buffer allows for a more efficient conjugation reaction. The data below, derived from publicly available information, compares the hydrolysis half-lives of various mPEG-NHS esters at pH 8 and 25°C.[1]
| Reagent Type | Linker Structure | Hydrolysis Half-life (minutes) at pH 8, 25°C | Resulting Linkage |
| mPEG-Succinimidyl Valerate (mPEG-SVA) | Succinimidyl Valerate | 33.6 | Amide |
| mPEG-Succinimidyl Carbonate (mPEG-SC) | Succinimidyl Carbonate | 20.4 | Urethane (B1682113) |
| mPEG-Succinimidyl Glutarate (mPEG-SG) | Succinimidyl Glutarate | 17.6 | Amide |
| mPEG-Succinimidyl Propionate (mPEG-SPA) | Succinimidyl Propionate | 16.5 | Amide |
| mPEG-Succinimidyl Succinate (mPEG-SS) | Succinimidyl Succinate | 9.8 | Amide |
Key Takeaways:
-
mPEG-SVA exhibits the highest stability among the common NHS esters, suggesting it may provide higher conjugation efficiency due to its longer persistence in the reactive form in aqueous solutions.[2][3]
-
mPEG-SC forms a stable urethane linkage, which can be advantageous in terms of in vivo stability compared to the amide bonds formed by other NHS esters.[4] It is also more selective than mPEG-SS.[4]
-
mPEG-SS is a historically significant reagent but displays a shorter half-life, indicating a higher susceptibility to hydrolysis, which may lead to lower PEGylation yields.[4]
Thiol-Reactive PEGylation Reagents: The Specificity of Maleimides
Thiol-reactive PEGylation, primarily targeting cysteine residues, offers a more site-specific approach as free cysteine residues are less abundant on protein surfaces than lysines. The most common thiol-reactive reagents are based on a maleimide (B117702) functional group.
Performance of mPEG-Maleimide Reagents
mPEG-Maleimide reagents react with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond.[5][6] While this linkage is generally considered stable, studies have shown that it can be subject to retro-Michael reactions, leading to deconjugation.[6]
| Reagent Type | Target Group | Resulting Linkage | Stability Considerations |
| mPEG-Maleimide | Thiol (-SH) | Thioether | Generally stable, but can undergo retro-Michael reaction leading to deconjugation. |
| mPEG-mono-sulfone | Thiol (-SH) | Thioether | More stable than maleimide adducts; less susceptible to deconjugation.[6] |
Key Takeaways:
-
mPEG-Maleimide offers high specificity for cysteine residues, enabling more controlled and homogenous PEGylation.[5]
-
For applications requiring very high in vivo stability, alternative thiol-reactive chemistries like mono-sulfone-PEGs may offer an advantage due to the reduced risk of deconjugation.[6]
Experimental Protocols
To aid researchers in their evaluation of PEGylation reagents, detailed protocols for key experiments are provided below.
General Protein PEGylation Protocol (Amine-Reactive NHS Ester)
This protocol is a generalized procedure for the PEGylation of a protein using an amine-reactive mPEG-NHS ester.[7]
Materials:
-
Protein of interest
-
mPEG-NHS ester reagent (e.g., mPEG-SVA, mPEG-SC, mPEG-SS)
-
PEGylation Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer at pH 7-8.5.[8]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in PEGylation buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in DMSO or DMF to a concentration of 10-100 mg/mL.
-
PEGylation Reaction: Add a 10- to 50-fold molar excess of the dissolved mPEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.
SDS-PAGE Analysis of PEGylated Proteins
SDS-PAGE is a fundamental technique to visualize the increase in molecular weight of a protein after PEGylation.[9]
Materials:
-
Polyacrylamide gels (appropriate percentage to resolve the native and PEGylated protein)
-
SDS-PAGE running buffer
-
2X Laemmli sample buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other suitable protein stain
-
Destaining solution
Procedure:
-
Sample Preparation: Mix the native protein, the PEGylation reaction mixture, and the purified PEGylated protein with an equal volume of 2X Laemmli sample buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until the protein bands are clearly visible against a clear background.
-
Analysis: Analyze the gel to observe the shift in molecular weight of the PEGylated protein compared to the native protein. The degree of PEGylation can be estimated by the intensity of the bands corresponding to mono-, di-, and poly-PEGylated species. Densitometry can be used for a more quantitative analysis.[10][11]
HPLC Analysis of PEGylation Reactions
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for separating and quantifying the components of a PEGylation reaction mixture, including the native protein, the PEGylated product(s), and unreacted PEG.[12][13]
Materials:
-
HPLC system with a UV detector
-
C4 or C18 reversed-phase column suitable for protein separations
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Samples: Native protein, PEGylation reaction mixture, purified PEGylated protein
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Injection: Inject the samples onto the column.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the components. The gradient will depend on the specific protein and PEG reagent used. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
-
Analysis: Analyze the chromatograms to determine the retention times and peak areas of the native protein and the PEGylated species. The percentage of PEGylated protein can be calculated from the peak areas.
MALDI-TOF Mass Spectrometry for Characterization
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight of the PEGylated protein and to assess the heterogeneity of the PEGylation (i.e., the distribution of species with different numbers of PEG chains attached).[14][15][16]
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a mixture of acetonitrile and water with 0.1% TFA)
-
Samples: Native protein, purified PEGylated protein
Procedure:
-
Sample-Matrix Preparation: Mix the protein sample with the matrix solution on the MALDI target plate and allow it to air-dry (dried droplet method).
-
Mass Spectrometry Analysis: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Determine the average molecular weight of the native and PEGylated protein. The mass difference will correspond to the mass of the attached PEG chains. The breadth of the PEGylated protein peak can indicate the degree of heterogeneity.
Visualizing the PEGylation Workflow and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for protein PEGylation, purification, and subsequent analysis.
Caption: Common PEGylation reaction pathways targeting amine and thiol groups on proteins.
Conclusion
The selection of a PEGylation reagent is a critical step in the development of biotherapeutics. Amine-reactive NHS esters offer a versatile and widely applicable approach, with reagents like mPEG-SVA providing enhanced stability and potentially higher yields. For applications demanding site-specificity, thiol-reactive mPEG-maleimides are the reagents of choice, although the stability of the resulting thioether linkage should be considered. By understanding the performance characteristics of different commercially available reagents and employing robust analytical methods, researchers can optimize their PEGylation strategies to develop more effective and stable protein therapeutics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. laysanbio.com [laysanbio.com]
- 3. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a new reagent for covalent attachment of polyethylene glycol to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Maleimide PEG NHS, MAL-PEG-NHS [nanocs.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Succinimidyl valeric acid PEG, mPEG-SVA [nanocs.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blob.phenomenex.com [blob.phenomenex.com]
- 13. lcms.cz [lcms.cz]
- 14. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. covalx.com [covalx.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fmoc-N-bis-PEG3-NH-Boc: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialized chemical reagents is paramount. This document provides essential logistical and safety information for the proper disposal of Fmoc-N-bis-PEG3-NH-Boc, a bifunctional crosslinker commonly used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.
Hazard Assessment and Safety Precautions
A thorough hazard assessment is the first step in safe disposal. The primary components of this compound are the Fmoc (Fluorenylmethyloxycarbonyl) group, a polyethylene (B3416737) glycol (PEG) linker, and a Boc (tert-butyloxycarbonyl) protecting group.
-
Fmoc Group: This group is stable under acidic conditions but is cleaved by bases such as piperidine.[1][2][3][4] The primary hazard associated with the Fmoc group is related to the deprotection process, which is not part of the disposal of the intact compound.
-
Polyethylene Glycol (PEG): PEG is generally considered to be of low toxicity, biocompatible, and biodegradable.[5][6][7] It is not classified as a hazardous waste.[5]
-
Boc Group: The Boc group is stable to a wide range of reagents but is readily removed by strong acids like trifluoroacetic acid (TFA).[8][9][10] Similar to the Fmoc group, the main hazards are associated with the deprotection reagents.
Given the low anticipated hazard of the intact molecule, this compound can likely be disposed of as non-hazardous solid chemical waste. However, it is crucial to consult the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions. If an SDS is unavailable, the following general procedures should be followed.
Quantitative Data Summary
For easy reference, the key chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₁H₆₃N₃O₁₂ | [11] |
| Molecular Weight | 789.95 g/mol | [11] |
| Physical State | Solid | [12] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [12] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of small quantities of this compound typically used in a research laboratory setting.
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical waste disposal procedures. These guidelines will supersede any general recommendations.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Characterization: Based on available data, this compound is not expected to meet the criteria for hazardous waste (ignitable, corrosive, reactive, or toxic). However, if it has been mixed with any hazardous substances, it must be disposed of as hazardous waste.
-
Containerization:
-
Place the solid this compound waste in a clearly labeled, sealed, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is suitable.
-
The label should include the full chemical name: "this compound" and the quantity.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's waste management plan.
-
-
Disposal as Non-Hazardous Solid Waste: For pure, uncontaminated this compound, the recommended disposal route is through your institution's non-hazardous solid chemical waste stream.[13][14][15] This typically involves collection by the environmental health and safety (EHS) department.
-
Documentation: Maintain a record of the disposed chemical, including the date, quantity, and method of disposal, as part of your laboratory's chemical inventory management.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been generated.
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. genscript.com [genscript.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. carlroth.com [carlroth.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. BOC deprotection [fr.bzchemicals.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. Fmoc-amino-bis-PEG3-amino-Boc - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 13. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 14. sfasu.edu [sfasu.edu]
- 15. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
